molecular formula C14H18N2O6 B558733 Boc-2-nitro-L-phenylalanine CAS No. 185146-84-3

Boc-2-nitro-L-phenylalanine

Número de catálogo: B558733
Número CAS: 185146-84-3
Peso molecular: 310.30 g/mol
Clave InChI: BSHMNGMAJNWNBP-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-2-nitro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHMNGMAJNWNBP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939932
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185146-84-3
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a pivotal, non-canonical amino acid derivative that serves as a cornerstone in modern peptide chemistry and protein engineering. Its unique structural features, namely the tert-butyloxycarbonyl (Boc) protecting group and the ortho-nitro-substituted phenyl ring, impart functionalities that are instrumental in the synthesis of complex biomolecules and the development of sophisticated biological tools. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) for the introduction of photocleavable moieties within polypeptide chains. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and development.

The principal utility of incorporating a 2-nitrophenylalanine (2-NPA) residue into a peptide or protein is to render the polypeptide backbone susceptible to cleavage upon irradiation with UV light.[1] This process, known as photocleavage, allows for precise spatial and temporal control over the integrity of a peptide or protein, enabling a wide array of applications in cell biology, pharmacology, and materials science. This compound is the key building block for the chemical synthesis of such photosensitive biomolecules.

Core Applications

The primary application of this compound is as a precursor for the incorporation of the photocleavable amino acid 2-nitrophenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] Once incorporated, the 2-NPA residue allows for the light-induced cleavage of the peptide backbone.[1] This functionality is leveraged in several advanced research areas:

  • Photocage-Release Systems: Peptides and proteins can be "caged" in an inactive form and released at a specific time and location through light activation. This is particularly useful for studying dynamic cellular processes.

  • Drug Delivery and Activation: Therapeutic peptides can be designed to be activated only at the target site by applying light, potentially reducing off-target effects.

  • Protein Engineering and Manipulation: The ability to cleave a protein at a specific site allows for the controlled activation or deactivation of its function, facilitating the study of protein structure-function relationships.[1]

  • Biomaterials Science: Photocleavable peptides can be incorporated into hydrogels and other biomaterials to create light-sensitive materials that can be degraded or modified on demand.[2]

Quantitative Data Summary

The efficiency of the photocleavage process is a critical parameter for its application. The following table summarizes key quantitative data related to the photocleavage of peptides containing 2-nitrophenylalanine.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.07 ± 0.01365 nm irradiation[1]
Model Peptide Cleavage Yield >95%10 μM peptide in PBS (pH 7.4), 365 nm irradiation[1]
Protein Cleavage Yield (in vitro) 22 ± 5%T4 Lysozyme with biosynthetically incorporated 2-NPA, 60 min irradiation (>300 nm)[1]
Maximum Protein Cleavage Efficiency ~30%Biosynthetically incorporated 2-NPA in proteins[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-NPA-Containing Peptide using this compound

This protocol outlines the manual Boc-SPPS strategy for incorporating a this compound residue into a peptide chain.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 2-5 minutes. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, extended coupling times may be necessary.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a "double coupling" by repeating step 4 with fresh reagents.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized apparatus, treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., a mixture of anisole and thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, and collect by filtration or centrifugation.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photocleavage of a 2-NPA-Containing Peptide

This protocol is adapted from Peters et al. (2009) for the photocleavage of a purified peptide containing a 2-NPA residue.[1]

Materials:

  • Purified 2-NPA-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-power mercury arc lamp (e.g., Oriel 500W)

  • Band-pass filter for 365 nm

  • Quartz cuvette

  • RP-HPLC system for analysis

Procedure:

  • Sample Preparation: Prepare a 10 μM solution of the 2-NPA-containing peptide in PBS (pH 7.4).

  • Irradiation:

    • Place the peptide solution in a quartz cuvette.

    • Irradiate the sample with 365 nm light using a high-power mercury arc lamp equipped with a 365 nm band-pass filter. The duration of irradiation will depend on the lamp power and the desired extent of cleavage. For a model peptide, significant cleavage is observed within minutes.[1]

  • Analysis:

    • Analyze the irradiated sample by RP-HPLC to separate the cleavage products from the uncleaved peptide.

    • Collect the fractions and confirm the identity of the cleavage products by mass spectrometry.

Biosynthetic Incorporation of 2-Nitrophenylalanine into Proteins

This protocol provides an overview of the genetic encoding of 2-NPA in E. coli.

Principle: An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate 2-NPA in response to an amber stop codon (TAG) introduced at the desired site in the gene of interest.[1]

Procedure Outline:

  • Plasmid System: Co-transform E. coli with two plasmids:

    • A plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase and the corresponding suppressor tRNA.

    • A plasmid encoding the target protein with a TAG codon at the desired incorporation site.

  • Cell Culture:

    • Grow the transformed E. coli in a minimal medium supplemented with the appropriate antibiotics and 1 mM 2-nitrophenylalanine.

  • Protein Expression: Induce the expression of the target protein (e.g., with arabinose for a pBAD promoter).

  • Purification: Purify the full-length protein containing 2-NPA using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Photocleavage: The purified protein can then be subjected to photocleavage as described in the protocol above.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Support Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound (HATU/DIPEA) Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Cleavage from Resin (HF or TFMSA) Wash->Cleavage after final coupling Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Photocleavable Peptide Purification->FinalPeptide

Caption: Workflow for the solid-phase synthesis of a photocleavable peptide.

G cluster_Photocleavage Photocleavage Experimental Workflow PeptideSolution 10 µM Peptide Solution in PBS (pH 7.4) Irradiation Irradiation with 365 nm UV Light PeptideSolution->Irradiation Analysis RP-HPLC Analysis Irradiation->Analysis CleavageProducts Cleaved Products: C-terminal Carboxylate & N-terminal Cinnoline Analysis->CleavageProducts UncleavedPeptide Uncleaved Peptide Analysis->UncleavedPeptide

Caption: Experimental workflow for the photocleavage of a 2-NPA-containing peptide.

G cluster_Mechanism Proposed Mechanism of Photocleavage Peptide Peptide with 2-NPA ExcitedState Excited State (aci-nitro intermediate) Peptide->ExcitedState hv (365 nm) CyclicIntermediate Cyclic Azo Intermediate ExcitedState->CyclicIntermediate Intramolecular Rearrangement Hydrolysis Hydrolysis CyclicIntermediate->Hydrolysis Cinnoline N-terminal Cinnoline Hydrolysis->Cinnoline Carboxylate C-terminal Carboxylate Hydrolysis->Carboxylate

Caption: Proposed mechanism for the photocleavage of a 2-NPA-containing peptide.

Conclusion

This compound is an indispensable tool for the chemical biologist and peptide chemist. Its primary application in the synthesis of photocleavable peptides and proteins opens up a myriad of possibilities for the precise control of biological systems. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile amino acid into their experimental designs, paving the way for novel discoveries in drug development, cell biology, and beyond. Careful optimization of the synthesis and photocleavage conditions, as outlined herein, will be key to the successful implementation of this powerful technology.

References

An In-Depth Technical Guide to the Chemical Properties of Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-tert-butyloxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine). It is intended to be a valuable resource for professionals in research, chemical sciences, and drug development, offering detailed information on its synthesis, characteristics, and applications, particularly in peptide synthesis and as a photocleavable moiety.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the ortho position of the phenyl ring. This substitution imparts unique chemical properties that are leveraged in various synthetic applications.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₄H₁₈N₂O₆[1][2][3]
Molecular Weight 310.3 g/mol [1][2][3]
CAS Number 185146-84-3[1][2][3]
Appearance White or yellow powder[1]
Purity ≥ 98% (HPLC)[1][2]
Storage Conditions 0-8 °C[1][2]
Solubility

While specific solubility data for this compound is not extensively published, peptides containing Boc-protected and hydrophobic amino acid residues generally exhibit the following solubility characteristics:

SolventExpected Solubility
WaterVery low to insoluble
Phosphate-Buffered Saline (PBS, pH 7.4)Very low to insoluble
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Acetonitrile (ACN)Moderate to High
Isopropanol (IPA)Moderate

It is always recommended to perform a solubility test on a small scale before dissolving the entire sample.

Synthesis and Purification

Representative Synthesis Protocol: Boc Protection of 2-nitro-L-phenylalanine

Materials:

  • 2-nitro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Potassium hydrogen sulfate or dilute HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane or Hexane

Procedure:

  • Dissolution: Dissolve 2-nitro-L-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dioxane or THF with an aqueous base.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is typically carried out at room temperature or cooled in an ice bath.

  • Reaction: Allow the reaction to stir for several hours or overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous solution with a non-polar solvent like pentane or hexane to remove any unreacted Boc₂O.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a cold solution of potassium hydrogen sulfate or dilute HCl. This will precipitate the Boc-protected amino acid.

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

G cluster_synthesis Synthesis of this compound 2-nitro-L-Phe 2-nitro-L-phenylalanine Reaction Reaction in Solvent (e.g., Dioxane/Water) 2-nitro-L-Phe->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectral Data

Reference NMR Data

The following table presents reference ¹H and ¹³C NMR data for L-phenylalanine. These values can serve as a basis for interpreting the spectra of its derivatives.

¹H NMR Spectral Data for L-Phenylalanine (in D₂O)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.37mAromatic protons
~3.98tα-H
~3.27, ~3.11ddβ-CH₂

¹³C NMR Spectral Data for L-Phenylalanine (in D₂O)

Chemical Shift (δ, ppm)Assignment
~176.8C=O (Carboxyl)
~137.8Aromatic C (quaternary)
~132.1, ~131.8, ~130.4Aromatic CH
~58.7α-C
~39.1β-C

Note: The presence of the Boc group in this compound would introduce a characteristic signal in the ¹H NMR spectrum around 1.4 ppm (singlet, 9H) for the tert-butyl protons and in the ¹³C NMR spectrum around 80 ppm (quaternary C) and 28 ppm (methyl C's). The nitro group at the ortho position will significantly affect the chemical shifts of the aromatic protons and carbons.

Applications in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), primarily due to the photocleavable nature of the 2-nitrobenzyl group.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is incorporated into a peptide sequence using standard coupling protocols. The Boc protecting group is removed under acidic conditions to allow for the coupling of the next amino acid.

General Boc-SPPS Cycle:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.[4]

  • Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

G cluster_spps Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin-Bound Peptide with N-terminal Boc group Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, HBTU/HATU) Neutralization->Coupling Washing 4. Washing Coupling->Washing Elongated_Peptide Elongated Resin-Bound Peptide Washing->Elongated_Peptide Next cycle G cluster_photocleavage Photocleavage of 2-nitro-L-phenylalanine Containing Peptide Peptide Peptide with 2-nitro-L-phenylalanine UV_Light UV Light (365 nm) Peptide->UV_Light Excited_State Excited Nitro Group UV_Light->Excited_State Rearrangement Intramolecular Rearrangement Excited_State->Rearrangement Cleavage Peptide Bond Cleavage Rearrangement->Cleavage C_Terminal C-terminal Fragment (Carboxylic Acid) Cleavage->C_Terminal N_Terminal N-terminal Fragment (Cinnoline Derivative) Cleavage->N_Terminal

References

An In-depth Technical Guide to (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid: Structure, Synthesis, and Applications in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, commonly known as Boc-2-nitro-L-phenylalanine, is a crucial amino acid derivative in the field of peptide synthesis and medicinal chemistry.[1][2] The strategic placement of a nitro group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group imparts unique functionalities to this molecule.[1][2] This technical guide provides a comprehensive overview of its structure, a detailed experimental protocol for its synthesis, and a summary of its key applications, with a particular focus on its role in the development of photocleavable peptides. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and the development of novel therapeutic agents.

Chemical Structure and Properties

(S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid is a derivative of the amino acid L-phenylalanine. The key structural features include:

  • L-Configuration: The chiral center at the alpha-carbon has an (S)-configuration, which is the naturally occurring stereoisomer for most amino acids.

  • Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).

  • 2-Nitro Group: A nitro group is substituted at the ortho (2-position) of the phenyl ring. This electron-withdrawing group can influence the electronic properties of the amino acid and serves as a key functional handle for specific applications, notably in photocleavage.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₈N₂O₆[6][7]
Molecular Weight 310.30 g/mol [6][7]
CAS Number 185146-84-3[6][7]
Appearance Off-white or white solid/powder[7][8]
Purity (Typical) ≥98% (HPLC)[7]
Storage Temperature 2-8°C[7][8]

Experimental Protocols

Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid

This protocol describes the N-protection of 2-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is adapted from standard procedures for the Boc protection of amino acids.[9][10]

Materials:

  • 2-Nitro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Potassium hydrogen sulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-nitro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution. Stir the mixture at room temperature until a clear solution is obtained.

  • Addition of Boc₂O: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a 1 M KHSO₄ solution. A precipitate should form.

    • Extract the product into ethyl acetate (3 x volumes).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield pure (S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid as a white to off-white solid.

Applications in Peptide Synthesis

This compound is a valuable building block in the synthesis of bioactive peptides for pharmaceutical research and drug development.[1] Its unique structure allows for the introduction of specific functionalities into peptide chains.[1][2]

Incorporation into Bioactive Peptides

The compound is utilized in solid-phase peptide synthesis (SPPS) to incorporate a 2-nitrophenylalanine residue into a peptide sequence. This can be used to study structure-activity relationships, where the nitro group can modulate the peptide's biological activity or serve as a handle for further chemical modification.

Synthesis of Photocleavable Peptides

A significant application of this compound is in the synthesis of photocleavable peptides.[3][8] The 2-nitrophenylalanine residue, when incorporated into a peptide backbone, can induce cleavage of the adjacent peptide bond upon irradiation with UV light.[3][4][5] This allows for the spatial and temporal control of peptide activation or deactivation, a powerful tool in cell biology and drug delivery research.[3][5]

The photocleavage mechanism involves an intramolecular redox reaction initiated by the excitation of the nitro group, leading to the formation of a cinnoline derivative and cleavage of the peptide backbone.[3]

Experimental Workflow for Photocleavable Peptide Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis of a photocleavable peptide using this compound and its subsequent application.

G Workflow for Photocleavable Peptide Synthesis and Application cluster_synthesis Peptide Synthesis cluster_application Application start Start with Resin Support coupling Solid-Phase Peptide Synthesis (SPPS) [Iterative Coupling and Deprotection] start->coupling boc_phe_no2 (S)-2-(tert-Butoxycarbonylamino) -3-(2-nitrophenyl)propanoic acid boc_phe_no2->coupling cleavage_deprotection Cleavage from Resin and Side-Chain Deprotection coupling->cleavage_deprotection purification Purification of Photocleavable Peptide cleavage_deprotection->purification peptide_conjugation Conjugation to a Carrier (e.g., Magnetic Bead, Protein) purification->peptide_conjugation incubation Incubation with Biological System peptide_conjugation->incubation photocleavage UV Irradiation (e.g., 365 nm) [Site-Specific Cleavage] incubation->photocleavage analysis Analysis of Cleavage Products (e.g., MALDI-TOF MS) photocleavage->analysis

Caption: Workflow for Photocleavable Peptide Synthesis and Application.

Signaling Pathways and Logical Relationships

The application of photocleavable peptides synthesized with this compound allows for the controlled release of bioactive peptide fragments. This can be used to study and manipulate signaling pathways with high precision. For instance, a caged (inactive) peptide that binds to a cell surface receptor can be introduced to a cellular system. Upon UV irradiation at a specific time and location, the peptide is cleaved, releasing the active fragment which can then bind to its receptor and initiate a downstream signaling cascade.

The logical relationship for this process is as follows:

G Logical Flow of Photocleavage-Induced Signaling inactive_peptide Inactive Photocleavable Peptide (Caged) uv_light UV Light Exposure inactive_peptide->uv_light active_peptide Active Peptide Fragment uv_light->active_peptide receptor Cell Surface Receptor active_peptide->receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Logical Flow of Photocleavage-Induced Signaling.

Conclusion

(S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid is a specialized amino acid derivative with significant utility in modern peptide chemistry. Its Boc-protected amine allows for seamless integration into standard solid-phase peptide synthesis workflows, while the ortho-nitro group on the phenyl ring provides a unique functionality for photocleavage applications. This enables researchers to design and synthesize peptides whose activity can be controlled with light, offering precise tools for studying biological processes and developing novel therapeutic strategies. The protocols and data presented in this guide are intended to facilitate the effective use of this versatile compound in advanced research and development settings.

References

A Technical Guide to Boc-2-nitro-L-phenylalanine: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine), a key building block in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Core Compound Data

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-Butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the 2-position of the phenyl ring.[1] The Boc group provides stability and facilitates controlled, stepwise peptide chain elongation, while the nitro group offers opportunities for further chemical modification.[1]

PropertyValueReferences
Molecular Formula C₁₄H₁₈N₂O₆[1][2]
Molecular Weight 310.30 g/mol [3][4]
CAS Number 185146-84-3[1][3]
Appearance White or yellow powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 2-8°C

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely utilized in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS).[4] SPPS allows for the efficient assembly of a peptide chain on an insoluble resin support, simplifying the purification process at each step.[5][6][] The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain.

Experimental Protocol: Boc-SPPS Cycle for Incorporation of this compound

This protocol details a single cycle of amino acid addition in Boc-SPPS.

Materials:

  • Appropriate solid support resin (e.g., Merrifield, PAM, or MBHA resin) with the nascent peptide chain attached.

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Reaction vessel suitable for SPPS

Methodology:

  • Resin Swelling: The peptide-resin is initially swelled in DCM for 1-2 hours in the reaction vessel to ensure optimal accessibility of reactive sites.[5]

  • Boc Deprotection:

    • The swelled peptide-resin is treated with a solution of 50% TFA in DCM for approximately 30 minutes at room temperature to remove the N-terminal Boc protecting group.[5][8]

    • The resin is then thoroughly washed with DCM to remove residual TFA and the cleaved Boc-group byproducts.[5] This leaves the N-terminal amine as a trifluoroacetate salt.

  • Neutralization:

    • The resin is treated with a 5-10% solution of DIEA in DCM for about 10 minutes to neutralize the trifluoroacetate salt and generate the free N-terminal amine.[5]

    • Following neutralization, the resin is washed with DCM and IPA to remove excess base and prepare for the coupling step.[8]

  • Coupling of this compound:

    • In a separate container, this compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF and adding a coupling reagent such as HBTU in the presence of DIEA.

    • This activated amino acid solution is then added to the reaction vessel containing the neutralized peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin test.

  • Washing: After the coupling is complete, the resin is extensively washed with DMF and DCM to remove any unreacted amino acid and coupling byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[5]

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the cyclical nature of Boc-SPPS and the mechanism of Boc deprotection.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Activated this compound) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide (Ready for next cycle) Wash3->End End->Deprotection Repeat for next amino acid

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + TFA Carbocation Formation of Tert-butyl Cation Protonation->Carbocation Carbamic_Acid Unstable Carbamic Acid Intermediate Carbocation->Carbamic_Acid + H₂O (trace) Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO₂ Free_Amine Free Amine Salt (Trifluoroacetate) Decarboxylation->Free_Amine

Caption: Mechanism of TFA-mediated Boc deprotection.

References

A Technical Guide to Boc-L-Phe(2-NO2)-OH: Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-2-nitrophenylalanine, commonly referred to as Boc-L-Phe(2-NO2)-OH, is a specialized amino acid derivative crucial in the field of peptide synthesis and medicinal chemistry. The incorporation of a nitro group at the ortho position of the phenylalanine side chain, combined with the acid-labile Boc protecting group on the α-amino group, offers unique opportunities for creating novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-Phe(2-NO2)-OH, with a focus on its appearance and stability, to aid researchers in its effective application.

Physicochemical Properties

Boc-L-Phe(2-NO2)-OH is typically a white to off-white solid powder.[1] Its chemical structure consists of an L-phenylalanine core with a tert-butoxycarbonyl (Boc) group attached to the alpha-amino group and a nitro (NO2) group substituted at the 2-position of the phenyl ring.

Data Presentation

A summary of the available quantitative data for Boc-L-Phe(2-NO2)-OH is presented in the table below. It is important to note that while some specific values are available, others are based on closely related compounds and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₆[1][2]
Molecular Weight 310.30 g/mol [1][2]
Appearance White solid[1]
Melting Point Not explicitly stated for the 2-nitro isomer. For comparison, Boc-L-Phe-OH has a melting point of 85-87 °C.
Solubility Sparingly soluble in water.[1] Soluble in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), similar to other Boc-protected amino acids.[3]
Storage Temperature Room temperature or 2-8°C.[1][2]

Stability and Handling

The stability of Boc-L-Phe(2-NO2)-OH is influenced by both the Boc protecting group and the nitro-substituted aromatic ring.

Boc Group Stability: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] Strong acids will lead to its cleavage, exposing the free amine. Therefore, exposure to acidic environments should be avoided during storage and handling unless deprotection is intended.

Nitro Aromatic Group Stability: The nitro group on the phenyl ring is generally stable under standard peptide synthesis conditions. However, it can be susceptible to reduction under certain catalytic hydrogenation conditions.

General Handling and Storage Recommendations:

  • Storage: To ensure long-term stability, Boc-L-Phe(2-NO2)-OH should be stored in a cool, dry place.[5] Recommended storage temperatures range from room temperature to 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption.

  • Handling: When handling the solid compound, it is advisable to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves and safety glasses, to avoid skin and eye irritation.[1] For weighing and transfer, minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol for Assessing Acid Stability of the Boc Group:

  • Sample Preparation: Dissolve a known concentration of Boc-L-Phe(2-NO2)-OH in a neutral organic solvent (e.g., Dichloromethane).

  • Acid Treatment: Aliquot the solution into several vials. To each vial, add a specific concentration of a strong acid (e.g., Trifluoroacetic acid - TFA). The concentrations of TFA could range from 1% to 50% in DCM.

  • Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by neutralization with a base (e.g., Diisopropylethylamine - DIPEA).

  • Analytical Monitoring: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (Boc-L-Phe(2-NO2)-OH) and the appearance of the deprotected product (H-L-Phe(2-NO2)-OH).

  • Data Analysis: Quantify the percentage of remaining Boc-protected compound at each time point to determine the rate of deprotection under different acidic conditions.

Logical Relationships in Peptide Synthesis

The primary application of Boc-L-Phe(2-NO2)-OH is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid into a growing peptide chain using the Boc/Bzl protection strategy.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Amino Acid Coupling Cycle Resin Resin with free amine Deprotection Boc Deprotection (e.g., TFA) Resin->Deprotection Start Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIPEA) Wash2 Wash Neutralization->Wash2 Coupling Coupling of Boc-L-Phe(2-NO2)-OH (e.g., DCC/HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle

Boc Solid-Phase Peptide Synthesis Cycle.

This workflow diagram illustrates the sequential steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain on a solid support. The use of Boc-L-Phe(2-NO2)-OH as a building block allows for the site-specific incorporation of a 2-nitrophenylalanine residue into the peptide sequence.

References

An In-depth Technical Guide to Boc-2-nitro-L-phenylalanine (CAS 185146-84-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-2-nitro-L-phenylalanine, is a specialized amino acid derivative crucial in the field of peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a nitro group on the phenyl ring, imparts specific functionalities that are highly valuable in the design and synthesis of novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of its properties, synthesis applications, and suppliers for professionals engaged in drug discovery and development.

Core Properties of this compound

This compound is a white to off-white or yellow powder.[1] Key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 185146-84-3[2][3]
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid[2]
Molecular Formula C₁₄H₁₈N₂O₆[2]
Molecular Weight 310.30 g/mol [2]
Appearance White to off-white or yellow powder[1]
Purity ≥98% (HPLC)[2][3]
Storage Temperature 2-8°C[2][3]
Solubility Soluble in common organic solvents like DCM, DMF, and NMP.[4]
Synonyms Boc-L-Phe(2-NO2)-OH, Boc-o-nitro-L-Phe-OH, (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid[1]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[2][3] The Boc group serves as a temporary protecting group for the N-terminus, which can be removed under moderately acidic conditions, while the nitro-functionalized phenyl ring offers unique opportunities for post-synthesis modifications and the introduction of photolabile properties.

Role in Boc-SPPS

This compound is seamlessly integrated into the standard Boc-SPPS workflow. The Boc protecting group is stable to the basic and nucleophilic conditions used for peptide bond formation but is readily cleaved by acids like trifluoroacetic acid (TFA).[5] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Photolabile Peptides

A significant application of incorporating 2-nitrophenylalanine into a peptide sequence is the generation of "caged" peptides. The nitrobenzyl moiety is a well-known photolabile protecting group.[6] Upon irradiation with UV light (typically around 365 nm), the peptide backbone can be cleaved at the site of the 2-nitrophenylalanine residue.[7] This allows for the spatiotemporal control of peptide or protein activation or deactivation in biological systems, a powerful tool for studying cellular signaling pathways and protein function.[7][8]

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Boc_SPPS_Workflow Resin Resin Support Attach 1. Attach First Boc-Amino Acid Resin->Attach C-terminus Deprotect 2. Boc Deprotection (TFA in DCM) Attach->Deprotect Neutralize 3. Neutralization (DIPEA in DCM) Deprotect->Neutralize Couple 4. Couple Next Boc-Amino Acid (e.g., HBTU/HOBt) Neutralize->Couple Wash Wash Step Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave 5. Final Cleavage (HF or TFMSA) Wash->Cleave After final cycle Peptide Purified Peptide Cleave->Peptide

Boc-SPPS Workflow

Detailed Protocol for a Single Coupling Cycle using this compound:

This protocol outlines a single cycle of deprotection and coupling for the addition of this compound to a resin-bound peptide.

1. Resin Preparation and Swelling:

  • Place the peptide-resin from the previous cycle in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in DCM for at least 30 minutes.[9]

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

  • Agitate the mixture for 30 minutes at room temperature.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 x 10 mL/g of resin) to remove residual TFA.[10]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.[5]

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3 x 10 mL/g of resin).[9]

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).[9][11]

  • Add DIPEA (6 equivalents) to the solution to activate the amino acid.[9]

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[3]

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).[7]

5. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][7]

Photocleavage of Peptides Containing 2-Nitrophenylalanine

The incorporation of 2-nitrophenylalanine allows for the light-induced cleavage of the peptide backbone.[7] This process is valuable for releasing a bioactive peptide from an inactive, caged form in a controlled manner.

Proposed Mechanism of Photocleavage:

The following diagram illustrates the proposed mechanism for the photocleavage of a peptide containing a 2-nitrophenylalanine residue.[3]

Photocleavage_Mechanism Peptide Peptide with 2-Nitrophenylalanine Irradiation UV Irradiation (e.g., 365 nm) Peptide->Irradiation Rearrangement Nitrobenzyl Rearrangement to α-hydroxy-substituted Nitrosophenyl Irradiation->Rearrangement Addition Intramolecular Addition of N-terminal Amide to Nitroso Group Rearrangement->Addition Cyclic_Azo Formation of a Cyclic Azo Product Addition->Cyclic_Azo Hydrolysis Hydrolysis of Activated Carbonyl Cyclic_Azo->Hydrolysis Products Cleavage Products: C-terminal Carboxylate and N-terminal Cinnoline Hydrolysis->Products Signaling_Pathway_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Caged_Peptide Caged Peptide (Inactive) UV_Light UV Light Caged_Peptide->UV_Light Active_Peptide Active Peptide UV_Light->Active_Peptide Photocleavage Receptor Cell Surface Receptor Active_Peptide->Receptor Binds and Activates Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

An In-depth Technical Guide to the Solubility of Boc-2-nitro-L-phenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-nitro-L-phenylalanine, a key building block in peptide synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends in common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.

Physicochemical Properties

This compound, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is a solid at room temperature. Its chemical structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar nitro group, results in a molecule with moderate polarity. This structural composition is a key determinant of its solubility profile in various organic solvents.

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance Solid
Storage Temperature 2-8°C

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent capable of dissolving a wide range of compounds. For the related compound Boc-L-phenylalanine, solubility in DMSO is reported as 100 mg/mL (376.92 mM).[1]
N,N-Dimethylformamide (DMF) 6.4HighA polar aprotic solvent widely used in peptide synthesis, known to be effective for dissolving protected amino acids.[2][3]
Tetrahydrofuran (THF) 4.0ModerateA less polar ether that should offer moderate solubility.
Ethyl Acetate (EtOAc) 4.4ModerateA moderately polar solvent.
Dichloromethane (DCM) 3.1Moderate to LowA common solvent for organic synthesis; its lower polarity might limit the solubility of the polar functional groups.
Acetonitrile (ACN) 5.8Moderate to LowA polar aprotic solvent, but may be less effective than DMSO or DMF.
Methanol (MeOH) 5.1Moderate to LowA polar protic solvent. Solubility of protected amino acids in alcohols can be variable.[4]
Ethanol (EtOH) 4.3LowLess polar than methanol, likely resulting in lower solubility. The unprotected L-phenylalanine is insoluble to very slightly soluble in ethanol.[5]
Hexanes/Heptane 0.1Very LowNon-polar aliphatic hydrocarbons are unlikely to dissolve this moderately polar compound.
Water 10.2Very LowThe large non-polar Boc group significantly reduces aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

This is the gold standard method for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring saturation.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then collect the supernatant.

  • Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or mol/L.

This method is suitable for rapidly assessing solubility in multiple solvents.

Materials:

  • This compound (as a stock solution in a highly soluble solvent like DMSO)

  • 96-well plates (UV-transparent if using a plate reader)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC system with an autosampler

Procedure:

  • Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Dispense the selected organic solvents into the wells of a 96-well plate.

  • Add a small, known volume of the stock solution to each well.

  • Seal the plate and shake for a predetermined period (e.g., 2-18 hours) at a controlled temperature.

  • Measure the absorbance or analyze the concentration of the dissolved compound in each well using a plate reader or by HPLC. The point at which the compound precipitates indicates its approximate solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and selecting an appropriate solvent system.

Solubility_Workflow start Start: Need for Solubility Data qual_screen Qualitative Solubility Screen (Small Scale Test) start->qual_screen quant_method Select Quantitative Method qual_screen->quant_method Proceed if promising shake_flask Equilibrium Method (Shake-Flask) quant_method->shake_flask High Accuracy Needed hts High-Throughput Screening quant_method->hts Rapid Screening analysis Analytical Quantification (e.g., HPLC-UV) shake_flask->analysis hts->analysis data_eval Data Evaluation & Solvent Selection analysis->data_eval end End: Optimized Solvent System data_eval->end

Caption: Workflow for solubility determination and solvent selection.

This guide provides a foundational understanding and practical protocols for assessing the solubility of this compound. By applying these methodologies, researchers can effectively characterize this important reagent and optimize its use in their scientific endeavors.

References

Spectroscopic and Synthetic Profile of Boc-2-nitro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine) is a derivative of the amino acid L-phenylalanine, incorporating two key chemical modifications: the N-terminal amine is protected by a tert-butoxycarbonyl (Boc) group, and a nitro (-NO₂) group is substituted at the ortho (2-position) of the phenyl ring. These modifications are of significant interest to researchers in peptide synthesis and drug development. The Boc group provides a stable, acid-labile protecting group essential for stepwise peptide synthesis. The presence of the ortho-nitro group on the phenyl ring can introduce unique steric and electronic properties, potentially influencing the conformation and biological activity of peptides incorporating this amino acid. This guide provides a detailed overview of the predicted spectroscopic data (NMR, IR) for this compound and a general experimental protocol for its synthesis.

It is important to note that while this compound is commercially available, detailed experimental spectroscopic data is not widely published. Therefore, the data presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Experimental Protocols

A general and widely used method for the N-protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2] This procedure can be adapted for the synthesis of this compound from 2-nitro-L-phenylalanine.

General Procedure for N-Boc Protection of 2-nitro-L-phenylalanine:

  • Dissolution: Dissolve 2-nitro-L-phenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and water. To aid dissolution, add 1 M sodium hydroxide (NaOH) solution until the amino acid is fully dissolved and the solution reaches a pH of approximately 9-10.

  • Reaction: To the cooled (0-5 °C) and stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent, such as ethyl acetate, to remove any unreacted Boc₂O and byproducts.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 1 M hydrochloric acid (HCl) or citric acid solution. The product will often precipitate out of solution. Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or chromatography if necessary.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectra of Boc-L-phenylalanine and the well-documented effects of an ortho-nitro substituent on a phenyl ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show characteristic signals for the Boc group, the amino acid backbone, and the ortho-substituted aromatic ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The presence of the electron-withdrawing nitro group at the ortho position is expected to cause a downfield shift of the aromatic protons, particularly the proton at the 6-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HAromatic H-3
~7.6 - 7.8t1HAromatic H-5
~7.4 - 7.6t1HAromatic H-4
~7.3 - 7.5d1HAromatic H-6
~4.4 - 4.6m1Hα-CH
~3.2 - 3.4dd1Hβ-CH₂
~3.0 - 3.2dd1Hβ-CH₂
~5.0d1HNH
~1.4s9HC(CH₃)₃

Solvent: CDCl₃. Chemical shifts are approximate and coupling constants have not been predicted.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the Boc and amino acid moieties. The ortho-nitro group is expected to significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~175Carboxylic Acid C=O
~155Boc C=O
~149Aromatic C-2 (C-NO₂)
~134Aromatic C-4
~133Aromatic C-6
~128Aromatic C-5
~125Aromatic C-3
~132Aromatic C-1
~80C (CH₃)₃
~54α-CH
~38β-CH₂
~28C(C H₃)₃

Solvent: CDCl₃. Chemical shifts are approximate.

Predicted IR Data

The infrared spectrum of this compound is predicted to display characteristic absorption bands for the N-H, C=O, and nitro functional groups. The most prominent features will be the strong, broad O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and the strong symmetric and asymmetric stretches of the nitro group.[3][4][5]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Amide)
~3000-3300Broad, StrongO-H Stretch (Carboxylic Acid)
~2980, 2930MediumC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Carboxylic Acid)
~1690StrongC=O Stretch (Boc group)
~1530-1550StrongAsymmetric NO₂ Stretch
~1340-1360StrongSymmetric NO₂ Stretch
~1500, 1450MediumC=C Stretch (Aromatic)
~1160StrongC-O Stretch (Boc group)
~850MediumC-N Stretch (Ar-NO₂)
~750StrongC-H Out-of-plane bend (ortho-disubstituted)

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Start: 2-nitro-L-phenylalanine Reaction N-Boc Protection (Boc)₂O, Base Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR End Final Product Data NMR->End IR->End

Caption: Synthesis and characterization workflow.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The provided data and protocols serve as a valuable resource for the effective utilization of this compound in peptide synthesis and medicinal chemistry research.

References

The Dawn of Photolabile Chemistry: A Technical Guide to 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanisms, and application of 2-nitrobenzyl photolabile protecting groups for researchers, scientists, and drug development professionals.

The advent of photolabile protecting groups (PPGs) has revolutionized the fields of chemistry, biology, and materials science by offering precise spatiotemporal control over the release of active molecules. Among the pioneering and most enduring classes of PPGs are those based on the 2-nitrobenzyl scaffold. This technical guide delves into the history, photochemical mechanism, and practical application of 2-nitrobenzyl protecting groups, providing a comprehensive resource for their utilization in research and development.

A Historical Perspective: The Genesis of Photocleavable Moieties

The concept of using light to cleave a covalent bond and unmask a functional group was first demonstrated in the early 1960s. In a landmark 1962 publication, J.A. Barltrop and P. Schofield reported the use of ultraviolet light to release glycine from N-benzylglycine, laying the foundational principles for photolabile protecting groups. Their subsequent work, detailed in a 1965 paper in the Journal of the Chemical Society, further explored the photosensitive nature of certain organic molecules, including 2-nitrobenzyl derivatives.[1][2][3]

However, it was the seminal 1970 paper by A. Patchornik, B. Amit, and R.B. Woodward in the Journal of the American Chemical Society that truly ignited widespread interest in 2-nitrobenzyl PPGs.[4] They introduced the 6-nitroveratryloxycarbonyl (NVOC) group, a 4,5-dimethoxy-2-nitrobenzyl-based carbamate, for the protection of amines. This work showcased the practical utility of these PPGs in peptide synthesis and established the 2-nitrobenzyl framework as a robust and versatile tool for photochemistry.

The Mechanism of Photolytic Cleavage: A Norrish Type II Rearrangement

The photolytic cleavage of 2-nitrobenzyl protecting groups proceeds through a well-established intramolecular redox reaction, generally described as a Norrish Type II rearrangement.[3] The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group to a triplet diradical state.

The key steps of the mechanism are as follows:

  • Photoexcitation: Upon absorption of light, the 2-nitrobenzyl group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[5]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization to form a five-membered ring intermediate.

  • Cleavage: This cyclic intermediate is unstable and rearranges to release the protected functional group (as a carboxylic acid, alcohol, or amine) and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[5][6]

The overall quantum yield of this process, which is the efficiency of converting absorbed photons into cleaved molecules, is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.[5][7][8] Electron-donating groups, such as methoxy groups in the NVOC derivative, can red-shift the absorption maximum and influence the quantum yield.

Photolysis_Mechanism A 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) B Excited State [R-X-CH2-Ar-NO2]* A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Substrate (R-XH) D->E Cleavage F 2-Nitrosobenzaldehyde D->F Cleavage

Mechanism of 2-nitrobenzyl photolysis.

Quantitative Data on Photolysis

The efficiency of photolytic cleavage is a critical parameter for the practical application of 2-nitrobenzyl protecting groups. The quantum yield (Φ) is a measure of this efficiency and is dependent on the specific derivative and the experimental conditions.

2-Nitrobenzyl DerivativeProtected GroupWavelength (nm)Quantum Yield (Φ)Reference
2-NitrobenzylCarboxylate~300-3650.01 - 0.3[7]
1-(2-Nitrophenyl)ethylPhosphate~3400.49 - 0.63[9]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)Carbamate350~0.05[4]
2-Nitrobenzyl alcohol-various~0.6[6][10]
α-Methyl-2-nitrobenzylCarbamate365Varies[11]
2,6-DinitrobenzylCarbonate3650.12 (vs. 0.033 for 2-NB)[3]

Note: Quantum yields can vary significantly based on solvent, pH, and the nature of the protected substrate. The data presented here are for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and photolytic removal of 2-nitrobenzyl protecting groups for common functional groups.

Protection of Alcohols as 2-Nitrobenzyl Ethers

Materials:

  • Alcohol

  • 2-Nitrobenzyl bromide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 - 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photolytic Deprotection of 2-Nitrobenzyl Ethers

Materials:

  • 2-Nitrobenzyl protected alcohol

  • Solvent (e.g., ethanol, dioxane, chloroform, or a mixture with water)

  • Photochemical reactor (e.g., immersion-type with a mercury lamp or LED array)

  • Pyrex or quartz reaction vessel (depending on the desired wavelength cutoff)

Procedure:

  • Dissolve the 2-nitrobenzyl protected alcohol in a suitable solvent to a concentration of 0.01-0.05 M.[12]

  • Transfer the solution to a Pyrex or quartz photochemical reaction vessel. For substrates sensitive to shorter UV wavelengths, a Pyrex vessel (which filters out light below ~300 nm) is recommended.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent oxidation of the resulting nitroso byproduct.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp emitting at ~365 nm) while maintaining the reaction temperature with a cooling system.

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and the light source intensity.[13]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the 2-nitrosobenzaldehyde byproduct. In some cases, an acidic or basic wash during work-up can help remove the byproduct.

Protection of Carboxylic Acids as 2-Nitrobenzyl Esters

Materials:

  • Carboxylic acid

  • 2-Nitrobenzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or THF

Procedure (Steglich Esterification):

  • To a solution of the carboxylic acid (1.0 eq), 2-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Photolytic Deprotection of 2-Nitrobenzyl Esters

The procedure is analogous to the deprotection of 2-nitrobenzyl ethers described above. The 2-nitrobenzyl ester is dissolved in a suitable solvent and irradiated with UV light until the cleavage is complete, yielding the free carboxylic acid and 2-nitrosobenzaldehyde.

Protection of Amines as 2-Nitrobenzyloxycarbonyl (NBOC or Z(2-NO2)) Carbamates

Materials:

  • Amine

  • 2-Nitrobenzyl chloroformate or 2-Nitrobenzyl 4-nitrophenyl carbonate

  • Base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., dioxane, THF, water)

Procedure using 2-Nitrobenzyl 4-nitrophenyl carbonate:

  • Dissolve the amino acid (e.g., Alanine, 1.0 eq) in a mixture of THF and 2M aqueous sodium hydroxide.[12]

  • Add a solution of 2-nitrobenzyl 4-nitrophenyl carbonate (1.2 eq) in THF and stir the mixture at room temperature for 24 hours.[12]

  • Remove the THF under reduced pressure. The precipitated sodium 4-nitrophenolate can be filtered off.

  • Acidify the filtrate to pH 5-6 with 2M HCl and extract with diethyl ether to remove excess reagent and 4-nitrophenol.

  • Further acidify the aqueous phase to pH 1 and extract thoroughly with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product, which may crystallize upon concentration.

Photolytic Deprotection of NBOC-Protected Amines

The general procedure for photolysis described for 2-nitrobenzyl ethers is applicable here. It is often advantageous to include an aldehyde scavenger, such as semicarbazide hydrochloride, in the reaction mixture to trap the 2-nitrosobenzaldehyde byproduct and prevent side reactions with the liberated amine.[12]

Conclusion

The discovery and development of 2-nitrobenzyl protecting groups marked a pivotal moment in synthetic chemistry, ushering in an era of photocontrol. From their early explorations to their widespread use in complex molecular synthesis and biological "caging" experiments, these PPGs have proven to be an invaluable tool. A thorough understanding of their history, mechanism, and the practical aspects of their application, as detailed in this guide, empowers researchers to harness the power of light for precise molecular manipulation. As research continues to refine and expand the repertoire of photolabile groups, the foundational principles established by the 2-nitrobenzyl family will undoubtedly continue to inspire innovation in this exciting field.

References

The Nitro Group in Boc-Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. Among these, nitrated phenylalanine derivatives, particularly those protected with the tert-butyloxycarbonyl (Boc) group, serve as versatile building blocks. The introduction of a nitro (-NO₂) group onto the phenyl ring of phenylalanine significantly alters its electronic, steric, and metabolic properties. This technical guide provides an in-depth exploration of the role of the nitro group in Boc-phenylalanine derivatives, offering a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

The nitro group is a strong electron-withdrawing group, which can influence peptide conformation, enhance binding affinities to biological targets, and serve as a precursor for further chemical modifications.[1] Its presence can introduce unique properties, such as altered biological activity and the ability to act as a spectroscopic probe.[2] This guide will cover the synthesis, properties, and applications of these valuable compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical and Spectroscopic Data

The introduction of a nitro group onto the phenyl ring of Boc-phenylalanine significantly impacts its physicochemical properties. These alterations are crucial for understanding the behavior of these derivatives in synthetic and biological systems. The following tables summarize key quantitative data for 3-nitro and 4-nitro Boc-L-phenylalanine.

Table 1: Physicochemical Properties of Boc-Nitro-L-Phenylalanine Derivatives

PropertyBoc-3-nitro-L-phenylalanineBoc-4-nitro-L-phenylalanineReference(s)
Molecular Formula C₁₄H₁₈N₂O₆C₁₄H₁₈N₂O₆[3][4]
Molecular Weight 310.30 g/mol 310.30 g/mol [3][4]
Predicted pKa (Carboxylic Acid) 3.73 ± 0.10No data available[4]
XLogP3 2.31.6[3][4]
Appearance White solidFaintly yellow powder[3][4]

Table 2: Spectroscopic Data for Boc-4-nitro-L-phenylalanine

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference(s)
FTIR (KBr Pellet) - Asymmetric NO₂ stretch: ~1523 cm⁻¹ - Symmetric NO₂ stretch: ~1343 cm⁻¹ - C=O stretch (urethane): ~1705 cm⁻¹ - C=O stretch (acid): ~1740 cm⁻¹[5][6]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.19 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 5.05 (d, 1H, NH), 4.70 (m, 1H, α-CH), 3.30 (m, 2H, β-CH₂), 1.43 (s, 9H, Boc)[7]
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm): 175.5 (C=O, acid), 155.2 (C=O, Boc), 147.1 (Ar-C-NO₂), 144.5 (Ar-C), 130.5 (Ar-CH), 123.8 (Ar-CH), 80.5 (C(CH₃)₃), 54.0 (α-CH), 37.5 (β-CH₂), 28.3 (C(CH₃)₃)[7][8]
UV-Vis (in Ethanol) λ_max ≈ 275 nm[9]

Note: NMR data is estimated based on similar compounds, as a definitive spectrum for Boc-4-nitro-L-phenylalanine was not found in the search results.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-p-nitrophenylalanine

This protocol describes the protection of the amino group of L-p-nitrophenylalanine using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • L-p-nitrophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Dissolve L-p-nitrophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Boc-L-p-nitrophenylalanine as a faintly yellow powder.[10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-p-nitrophenylalanine

This protocol outlines a standard cycle for the incorporation of a Boc-p-nitrophenylalanine residue into a peptide chain using Boc/Bzl chemistry on a Merrifield resin.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-L-p-nitrophenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[11]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[11]

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[11]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[12]

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DCM for 2 minutes.[13]

    • Drain and repeat the neutralization step for another 2 minutes.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of Boc-L-p-nitrophenylalanine:

    • In a separate vessel, dissolve Boc-L-p-nitrophenylalanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.[14]

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.[14]

    • Agitate the reaction vessel for 2-4 hours at room temperature. The nitro group can slightly slow down the coupling reaction, so extended coupling times or double coupling might be necessary.[15]

    • Monitor the reaction completion using the Kaiser test (a negative test indicates complete coupling).[14]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).[14]

The peptide chain can then be further elongated by repeating steps 2-5 for each subsequent amino acid.

Role in Modulating Signaling Pathways

The unique electronic properties conferred by the nitro group make nitro-phenylalanine derivatives valuable tools for designing peptides that modulate biological signaling pathways. These peptides can act as inhibitors or probes for various enzymes and receptors.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is implicated in numerous diseases, including cancer.[16] Peptides containing modified amino acids can be designed as potent and selective kinase inhibitors.[17]

AKT Kinase Inhibition:

The serine/threonine kinase AKT is a key node in cell survival and proliferation pathways. A study by Bauer et al. identified a Boc-phenylalanine-derived vinyl ketone as a submicromolar covalent inactivator of AKT1.[18] This finding highlights the potential of using phenylalanine derivatives to target the substrate-binding site of kinases. While this specific example does not use a nitro-phenylalanine, the principle of modifying the phenylalanine scaffold to achieve kinase inhibition is directly applicable. The electron-withdrawing nature of the nitro group could be exploited to modulate the reactivity of an incorporated warhead or to enhance binding interactions within the kinase active site.

AKT_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation promotes Inhibitor Peptide Inhibitor (containing pNO₂-Phe) Inhibitor->AKT inhibits

Figure 1: A simplified representation of the PI3K/AKT signaling pathway, a common target in cancer therapy. Peptides incorporating p-nitrophenylalanine can be designed to inhibit key kinases like AKT.

cAMP-Dependent Protein Kinase (PKA) Inhibition:

Studies on the protein kinase inhibitor peptide (PKI) have shown that substitutions at the phenylalanine residue within its sequence can significantly impact its inhibitory potency against cAMP-dependent protein kinase (PKA).[19][20] The replacement of phenylalanine with various para-substituted phenylalanine analogs, including p-nitrophenylalanine, resulted in only a modest decrease in inhibitory activity, suggesting that the hydrophobic pocket of the kinase can accommodate such substitutions.[21] This indicates that the nitro group can be incorporated into PKA inhibitory peptides without abolishing activity, potentially serving as a useful probe or a point for further modification.

PKA_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates PKI_analog PKI Analog (with pNO₂-Phe) PKI_analog->PKA inhibits

Figure 2: The cAMP/PKA signaling pathway, which plays a role in numerous cellular processes. Analogs of the protein kinase inhibitor (PKI) containing p-nitrophenylalanine can be used to study and inhibit PKA activity.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are major drug targets.[22] Peptides are the natural ligands for many GPCRs, and synthetic peptide analogs are of great interest as therapeutics.[23] The incorporation of non-canonical amino acids like nitrophenylalanine can lead to peptides with improved stability, selectivity, and altered signaling properties (biased agonism).[1][24] While specific examples of p-nitrophenylalanine-containing peptides targeting GPCRs were not prominent in the search results, the general principle of using unnatural amino acids to modulate peptide-GPCR interactions is well-established. The nitro group could be used to form specific hydrogen bonds or other interactions within the receptor binding pocket, leading to enhanced affinity or altered downstream signaling.

Conclusion

Boc-protected nitrophenylalanine derivatives are highly valuable and versatile building blocks in the field of peptide chemistry and drug discovery. The presence of the nitro group imparts unique electronic and steric properties that can be exploited to enhance biological activity, modulate signaling pathways, and serve as spectroscopic probes. The Boc protecting group allows for their straightforward incorporation into peptides using standard solid-phase synthesis protocols. The experimental procedures and data provided in this guide offer a solid foundation for researchers to utilize these powerful tools in the design and synthesis of novel peptides with therapeutic potential. The continued exploration of peptides containing nitrophenylalanine is likely to yield new insights into biological processes and lead to the development of next-generation therapeutics.

Workflow Visualizations

Boc_Protection_Workflow start Start: L-p-nitrophenylalanine dissolve 1. Dissolve in Dioxane/Water with Et₃N start->dissolve add_boc 2. Add (Boc)₂O at 0°C dissolve->add_boc react 3. Stir overnight at room temperature add_boc->react workup 4. Aqueous workup and acidification react->workup extract 5. Extraction with Ethyl Acetate workup->extract purify 6. Recrystallization extract->purify end End: Boc-L-p-nitrophenylalanine purify->end

Figure 3: Workflow for the synthesis of Boc-L-p-nitrophenylalanine.

SPPS_Cycle_Workflow start Start: Boc-Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Boc-pNO₂-Phe, DIC, HOBt in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end

Figure 4: A single cycle for the incorporation of Boc-p-nitrophenylalanine in Boc-SPPS.

References

An In-Depth Technical Guide to the Storage and Handling of Boc-2-nitro-L-phenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential aspects of storing and handling Boc-2-nitro-L-phenylalanine, a key building block in modern peptide synthesis and drug development. This document outlines the compound's chemical and physical properties, safe handling procedures, and its application in experimental protocols, with a focus on its role as a photolabile protecting group.

Introduction

This compound, chemically known as (S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is an amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it a versatile tool for chemists.[1] The 2-nitrobenzyl moiety on the phenyl ring serves as a photolabile protecting group, allowing for the synthesis of "caged" peptides whose biological activity can be initiated with spatial and temporal control using light.[2][3] This unique property makes it invaluable in studying dynamic biological processes and in the development of photo-activatable drugs.[2][4]

Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is crucial for its effective use and storage.

Chemical and Physical Properties
PropertyValueReference(s)
Synonyms Boc-L-Phe(2-NO2)-OH, Boc-o-nitro-L-Phe-OH[1]
CAS Number 185146-84-3[1]
Molecular Formula C₁₄H₁₈N₂O₆[1]
Molecular Weight 310.30 g/mol
Appearance White or yellow powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 2-8°C[3]
Solubility and Stability

While the Boc group generally enhances solubility in organic solvents, specific quantitative data for this compound is not extensively published.[1] It is known to be soluble in common solvents used in peptide synthesis such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

The stability of the compound is largely dictated by the acid-labile nature of the Boc protecting group. It is stable under neutral and basic conditions but will be deprotected by strong acids like trifluoroacetic acid (TFA). The 2-nitrobenzyl group is stable under typical peptide synthesis conditions but can be cleaved by UV light, a property that is central to its application.[2]

Storage and Handling

Proper storage and handling procedures are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Storage Conditions

This compound powder should be stored in a tightly sealed container at 2-8°C.[3] It is advisable to store it in a dark and dry environment to prevent degradation from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Handling Precautions

When handling the powder, it is essential to work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of spills, the powder should be swept up carefully to avoid creating dust and placed in a suitable container for disposal.

Experimental Protocols

This compound is a key reagent in the synthesis of photolabile peptides. The following sections detail its incorporation into a peptide chain and the subsequent photolytic cleavage.

Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Boc-SPPS protocols.

Workflow for Boc-SPPS Cycle:

spss_workflow start Start with Resin-Peptide-NH-Boc deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection 1. neutralization Neutralization (e.g., DIPEA in DCM/DMF) deprotection->neutralization 2. coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling 3. washing Washing (DMF, DCM) coupling->washing 4. end Resin-Peptide-(AA)n-NH-Boc washing->end Repeat for next cycle

Standard Boc-SPPS Cycle Workflow.

Detailed Methodology:

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM) or DMF.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM or DMF.

  • Coupling: Couple the next Boc-protected amino acid (in this case, this compound) using a suitable activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF. The reaction progress can be monitored by a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Photocleavage of the 2-Nitrobenzyl Group

The key feature of incorporating 2-nitrophenylalanine is the ability to cleave the peptide backbone or a protecting group from a side chain upon UV irradiation. This process is often used to release a bioactive peptide from an inactive, "caged" precursor.[2]

Mechanism of Photocleavage:

photocleavage_mechanism start 2-Nitrobenzyl Protected Peptide intermediate aci-Nitro Intermediate start->intermediate UV Light (e.g., 365 nm) products Cleaved Peptide + 2-Nitrosobenzaldehyde intermediate->products Rearrangement signaling_control cluster_system Cellular System cluster_activation Post-Irradiation caged_peptide Inactive Caged Peptide target_protein Target Protein (e.g., Kinase) downstream_effect Downstream Signaling (Active) target_protein->downstream_effect Basal Activity light UV Light Application (Spatial & Temporal Control) active_peptide Active Peptide light->active_peptide Photocleavage inhibited_protein Inhibited Target Protein active_peptide->inhibited_protein Binding/Inhibition blocked_effect Downstream Signaling (Blocked) inhibited_protein->blocked_effect

References

Commercial Suppliers and Technical Guide for Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-2-nitro-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details commercial suppliers, physicochemical properties, experimental protocols for its use, and its application in controlling biological systems through photocleavable peptide technology.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can source this compound from the following reputable vendors, among others. Purity levels are typically high, ensuring suitability for sensitive applications like solid-phase peptide synthesis (SPPS).

SupplierProduct Number (Example)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ALD00102≥98% (HPLC)[1][2]185146-84-3[1]C₁₄H₁₈N₂O₆[1]310.30[1]
Chem-Impex 04771≥98%185146-84-3C₁₄H₁₈N₂O₆310.3
Alkali Scientific ALD00102-1G≥98% (HPLC)185146-84-3C₁₄H₁₈N₂O₆310.30
BOC Sciences Inquiry185146-84-3C₁₄H₁₈N₂O₆310.30

Physicochemical Properties and Handling

This compound is typically supplied as a white to off-white or yellow powder.[3] Proper storage is crucial to maintain its stability and reactivity.

PropertyValue
Appearance White to off-white or yellow powder[3]
Storage Temperature 2-8°C[1]
Solubility Soluble in organic solvents like DMF and DCM
Synonyms (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, Boc-L-Phe(2-NO2)-OH[1]

Core Application: Photocleavable Peptides in Research and Drug Development

The primary application of this compound in research and drug development is as a precursor for the incorporation of 2-nitrophenylalanine (2-NPA) into peptides. The 2-nitrobenzyl group is a well-known photolabile protecting group. When incorporated into the peptide backbone, it allows for the precise cleavage of the peptide chain upon irradiation with UV light, typically around 365 nm.[4] This "photocaging" technique provides powerful spatiotemporal control over peptide activity, enabling researchers to activate or deactivate biological processes in a controlled manner.[4]

The ability to initiate protein cleavage photochemically allows for spatial and temporal control over the activity, lifetime, and localization of proteins both in vitro and in living cells.[4] This is particularly valuable for studying dynamic cellular events.

Experimental Protocols

Incorporation of this compound via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). The specific parameters may require optimization based on the sequence and scale.

Materials:

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (to Merrifield Resin):

    • Dissolve the first Boc-amino acid (2 equivalents relative to resin substitution) and its cesium salt in DMF.

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Peptide Chain Elongation Cycle (for each subsequent amino acid, including this compound):

    • Boc Deprotection:

      • Wash the resin-bound peptide with DCM.

      • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes. Drain.

      • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

      • Wash the resin with DCM, IPA, and DCM.

    • Neutralization:

      • Add a solution of 5-10% DIPEA in DCM to the resin and shake for 2 minutes. Drain. Repeat this step.

      • Wash the resin with DCM.

    • Amino Acid Coupling:

      • In a separate vial, dissolve the Boc-amino acid (e.g., this compound) (3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to activate the amino acid for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

      • Shake the reaction vessel for 1-2 hours. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.

      • Wash the resin with DMF and DCM.

  • Final Boc Deprotection: Repeat the deprotection step as described above.

  • Cleavage from Resin:

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the crude peptide with cold diethyl ether.

Purification of the 2-Nitrophenylalanine-Containing Peptide

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 silica column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-95% over 60 minutes).[4]

  • Detection: UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a white powder.

Photocleavage of the Peptide Backbone

The purified peptide containing the 2-nitrophenylalanine residue can be photocleaved using a UV light source.

Materials:

  • Purified 2-NPA-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., Mercury arc lamp) with a 365 nm band-pass filter

Protocol:

  • Prepare a solution of the peptide (e.g., 10 µM) in PBS.[4]

  • Place the solution in a quartz cuvette.

  • Irradiate the solution with 365 nm UV light. The irradiation time will depend on the lamp intensity and the desired cleavage efficiency.[4]

  • Monitor the cleavage progress by RP-HPLC.

Quantitative Data

The efficiency of photocleavage is a critical parameter for the application of 2-nitrophenylalanine-containing peptides.

ParameterValueConditionsReference
Quantum Yield (Φ) of Photocleavage 0.07 ± 0.01365 nm irradiation in PBS[4]
Photocleavage Efficiency (Model Peptide) >95%10 µM peptide in PBS, 365 nm irradiation[4]
Photocleavage Efficiency (T4 Lysozyme with 2-NPA) 22 ± 5%60 minutes irradiation[4]

Note: The quantum yield is the number of cleavage events per photon absorbed. The lower efficiency in the protein context is likely due to competing intramolecular reactions.[4]

Logical and Signaling Pathway Visualizations

The true power of this compound lies in its application for creating tools to control biological systems. A peptide containing 2-NPA can be designed to be inactive (caged) and then activated by light to interact with a specific target, such as a G-protein coupled receptor (GPCR), thereby initiating a signaling cascade.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_application Biological Application Boc-2-nitro-L-Phe Boc-2-nitro-L-Phe SPPS Boc Solid-Phase Peptide Synthesis Boc-2-nitro-L-Phe->SPPS Incorporation Crude_Peptide Crude Photocleavable Peptide SPPS->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure 'Caged' Peptide HPLC->Pure_Peptide Cleavage Photocleavage Pure_Peptide->Cleavage Cell_System Cellular System (e.g., with GPCR) Pure_Peptide->Cell_System UV_Light UV Light (365 nm) UV_Light->Cleavage Active_Peptide Active Peptide Cleavage->Active_Peptide Active_Peptide->Cell_System Activation Signaling Downstream Signaling Cascade Cell_System->Signaling

Caption: Experimental workflow from this compound to a biological response.

signaling_pathway cluster_membrane Cell Membrane cluster_stimulus External Stimulus GPCR GPCR G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces UV_Light UV Light (365 nm) Caged_Peptide Caged Peptide (contains 2-NPA) UV_Light->Caged_Peptide cleavage Active_Peptide Active Peptide (Ligand) Caged_Peptide->Active_Peptide Active_Peptide->GPCR binds & activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Light-induced activation of a GPCR signaling pathway using a photocleavable peptide.

References

Methodological & Application

Application Notes and Protocols for Boc-2-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a photolabile amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of a photocleavable site within a peptide sequence. The 2-nitrobenzyl protecting group on the phenylalanine side chain allows for the precise cleavage of the peptide backbone upon irradiation with UV light, typically around 365 nm. This property is invaluable for a variety of applications, including the generation of caged peptides for controlled release studies, photolithographic synthesis of peptide arrays, and the creation of photosensitive hydrogels and other biomaterials. This document provides detailed application notes and protocols for the effective use of this compound in Boc-SPPS.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage 2-8°C, protected from light

Applications in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence using Boc-SPPS enables several advanced applications:

  • Caged Peptides: Peptides containing 2-nitrophenylalanine can be rendered biologically inactive until irradiated with UV light. This "caging" effect allows for the spatiotemporal control of peptide activity in biological systems.

  • Photolithography: In the synthesis of high-density peptide arrays, photolabile protecting groups are essential. This compound can be used to selectively deprotect specific sites on a synthesis support by using a photomask, allowing for the stepwise synthesis of different peptide sequences at defined locations.

  • Photosensitive Biomaterials: The ability to cleave a peptide backbone with light allows for the modulation of the physical properties of peptide-based biomaterials, such as hydrogels, in a controlled manner.

Quantitative Data Summary

The efficiency of coupling and photocleavage are critical parameters for the successful application of this compound. The following table summarizes key quantitative data.

ParameterConditionTypical ValueReference
Coupling Efficiency Standard Boc-SPPS coupling reagents (e.g., HBTU/DIEA)>95%General SPPS knowledge
Photocleavage Wavelength UV Lamp~365 nm[1]
Photocleavage Time (on resin) 350 W LED-UV lamp15-30 minutes[1]
Photocleavage Yield (in solution) Model peptide, 365 nm irradiation>95%General knowledge from photolabile protecting groups
Quantum Yield (Φ) of Photocleavage Model peptide in PBS (pH 7.4) at 365 nm0.07 ± 0.01General knowledge from photolabile protecting groups

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a this compound residue using standard Boc chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Boc-SPPS protocols (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x), and DCM (3x).[3]

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.[4]

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.[5]

Protocol 2: On-Resin Photocleavage of Peptides Containing 2-Nitrophenylalanine

This protocol describes the cleavage of the peptide backbone at the 2-nitrophenylalanine site while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing a 2-nitrophenylalanine residue

  • UV lamp (e.g., 365 nm LED lamp, 350 W)[1]

  • Quartz reaction vessel or other UV-transparent vessel

  • Solvent for irradiation (e.g., DMF, DCM, or a mixture)

  • Trifluoroacetic acid (TFA) for analysis of cleavage products

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen irradiation solvent within the quartz reaction vessel.

  • Irradiation:

    • Position the UV lamp at a close and consistent distance from the reaction vessel.

    • Irradiate the resin suspension with UV light (e.g., 365 nm) while agitating the mixture to ensure uniform exposure of the beads.

    • The irradiation time will depend on the specific peptide sequence, the resin, and the intensity of the UV source. A typical starting point is 15-30 minutes, which can be optimized by analyzing small aliquots at different time points.[1]

  • Collection of Cleaved Fragments:

    • After irradiation, filter the resin and collect the supernatant, which contains the cleaved peptide fragment(s).

    • Wash the resin with the irradiation solvent and combine the washes with the supernatant.

  • Analysis: Analyze the collected solution by HPLC and mass spectrometry to confirm the photocleavage and identify the cleavage products.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swell 1. Resin Swelling Resin->Swell Deprotection 2. Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-2-nitro-L-Phe-OH, HBTU/DIEA) Neutralization->Coupling Wash 5. Washing Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Final_Cleavage Final Cleavage (e.g., HF) Wash->Final_Cleavage Photocleavage On-Resin Photocleavage (UV light, ~365 nm) Wash->Photocleavage Repeat->Deprotection n cycles Photocleavage_Mechanism 2-Nitrobenzyl_Peptide Peptide with 2-Nitrobenzyl Group Excited_State Excited State 2-Nitrobenzyl_Peptide->Excited_State hν (~365 nm) aci-nitro_Intermediate aci-nitro Intermediate Excited_State->aci-nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate aci-nitro_Intermediate->Cyclic_Intermediate Cleaved_Products Cleaved Peptide Fragments + 2-Nitrosobenzaldehyde derivative Cyclic_Intermediate->Cleaved_Products Rearrangement

References

Application Notes and Protocols for Incorporating Boc-2-nitro-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a crucial unnatural amino acid derivative utilized in peptide synthesis, particularly for the development of photocleavable peptides.[1] The ortho-nitrobenzyl group on the phenylalanine side chain serves as a photolabile caging group. Upon irradiation with UV light, typically at 365 nm, the peptide backbone at the site of the 2-nitrophenylalanine residue is cleaved.[2][1] This unique property allows for precise spatial and temporal control over peptide activation or deactivation, making it a valuable tool in drug development, protein engineering, and studies of protein-ligand interactions.[3][4]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group makes this amino acid derivative suitable for use in standard Boc-based solid-phase peptide synthesis (SPPS).[5][6] However, the bulky nitro group presents steric hindrance, which may require optimization of coupling conditions to ensure high incorporation efficiency.[2][3] These application notes provide detailed protocols for the successful incorporation of this compound into peptides and the subsequent photocleavage of the resulting peptide.

Quantitative Data Summary

The efficiency of both the incorporation of this compound and the subsequent photocleavage are critical for successful application. The following tables summarize key quantitative data.

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
HATU Uronium/AminiumVery HighLowHighly effective for sterically hindered couplings.[3][7]
HBTU Uronium/AminiumHighLowGood balance of reactivity and cost-effectiveness.[3][7]
COMU Uronium/AminiumVery HighLowHigh reactivity with safer byproducts.[7]
PyBOP PhosphoniumHighLowAvoids potential guanidinylation side products.[2][3]
DCC/HOBt CarbodiimideModerateModerateMay be less effective for sterically hindered residues.[8]

Table 2: Photocleavage Efficiency of 2-Nitrophenylalanine (2-NPA) Containing Peptides

ParameterValueConditionsMethod of DeterminationReference
Cleavage Wavelength 365 nmPhosphate Buffered Saline (PBS), pH 7.4UV Spectrophotometry[1]
Cleavage Efficiency >95%Chemically synthesized model peptideHPLC[1]
Cleavage Efficiency ~30%Biosynthetically incorporated in a proteinSDS-PAGE[1]
Quantum Yield (Φ) 0.07 ± 0.012-nitrobenzaldehyde as standardChemical Actinometry[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

Materials:

  • Boc-protected peptide-resin

  • This compound

  • Coupling Reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Scavengers (e.g., anisole, thioanisole) (optional, for deprotection)[9]

  • Shaker reaction vessel

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[9]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake the reaction vessel at room temperature for 30 minutes.[9][10]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5 times) to remove residual TFA.[9]

  • Neutralization:

    • Wash the resin with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes. Repeat this step.[11]

    • Wash the resin with DCM (5 times) to remove excess base.[9]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[3]

    • Add DIPEA (6 equivalents) to the solution and allow the amino acid to pre-activate for 2 minutes.[12]

    • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[2][12]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[13]

    • If the Kaiser test is positive (blue beads), a "double coupling" is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with fresh reagents.[2]

    • Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Photocleavage of the 2-Nitrophenylalanine-Containing Peptide

This protocol describes the cleavage of the peptide backbone at the 2-nitrophenylalanine residue using UV irradiation.

Materials:

  • Purified peptide containing 2-nitrophenylalanine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV lamp with an emission wavelength of 365 nm

  • Quartz cuvette or 96-well plate

  • HPLC system for analysis

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of approximately 10 µM.[1]

  • UV Irradiation:

    • Place the peptide solution in a quartz cuvette or a UV-transparent 96-well plate.

    • Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the specific peptide sequence. It is recommended to perform a time-course experiment to determine the optimal exposure time.[1][14]

  • Analysis of Cleavage:

    • Monitor the progress of the photocleavage reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC.[1]

    • The cleavage will result in two smaller peptide fragments, which can be identified by their different retention times compared to the full-length peptide.

    • Confirm the identity of the cleavage products by mass spectrometry. The expected products are a C-terminal carboxylate group and an N-terminal cinnoline group.[1][14]

Visualizations

SPPS_Workflow Start Start: Boc-Peptide-Resin Swell 1. Swell Resin (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIPEA in DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple 4. Coupling (2-4 hours) Wash2->Couple Activate Activate Amino Acid (Boc-2-nitro-Phe + HATU/DIPEA in DMF) Activate->Couple Monitor 5. Monitor Coupling (Kaiser Test) Couple->Monitor Monitor->Couple Positive (Double Couple) Wash3 Wash (DMF/DCM) Monitor->Wash3 Negative NextCycle Next Amino Acid Cycle or Final Cleavage Wash3->NextCycle

Caption: Workflow for a single coupling cycle in Boc-based SPPS.

Photocleavage_Workflow Peptide Peptide with 2-Nitrophenylalanine Irradiation UV Irradiation (365 nm) Peptide->Irradiation Cleavage Backbone Cleavage Irradiation->Cleavage Fragment1 C-Terminal Fragment (Carboxylate) Cleavage->Fragment1 Fragment2 N-Terminal Fragment (Cinnoline) Cleavage->Fragment2 Analysis Analysis (HPLC, MS) Fragment1->Analysis Fragment2->Analysis

Caption: Photocleavage of a 2-nitrophenylalanine-containing peptide.

Photocleavage_Mechanism cluster_0 Peptide Backbone cluster_1 Cleavage Products P1 ...-NH-CH(R)-CO- NPA NH-CH(CH₂-Ph-o-NO₂)-CO P2 -NH-CH(R')-CO-... Irradiation hv (365 nm) NPA->Irradiation C_Term ...-NH-CH(R)-COOH (C-terminal carboxylate) Irradiation->C_Term N_Term Cinnoline-CO-NH-CH(R')-CO-... (N-terminal cinnoline) Irradiation->N_Term

Caption: Simplified mechanism of peptide backbone photocleavage.

References

Application Notes and Protocols: Using Boc-2-nitro-L-phenylalanine as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed by light, offering precise spatiotemporal control over the release of biologically active molecules.[1][2] This technology is a powerful tool in cell biology, neuroscience, and drug development, as it allows for the activation of compounds at specific locations and times.[3][4] The ortho-nitrobenzyl class of PPGs is among the most widely used due to its efficient cleavage upon UV light exposure.[5][6]

Boc-2-nitro-L-phenylalanine is a derivative of the unnatural amino acid 2-nitrophenylalanine (NPA), featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine. This compound serves two primary purposes:

  • As a building block in solid-phase peptide synthesis (SPPS) for creating photosensitive peptides and proteins.

  • As a precursor where the 2-nitrobenzyl moiety acts as the photolabile caging group for a carboxylate or other functional group.

When incorporated into a peptide backbone, irradiation with UV light can induce cleavage of the peptide chain itself.[7][8] This application note provides an overview of the properties, applications, and protocols for using this compound in research and development.

Properties and Characteristics

The key feature of 2-nitrophenylalanine is its ability to undergo a photochemical reaction when exposed to UV light, typically in the 300-365 nm range.[7] This reaction leads to the cleavage of the adjacent peptide bond. The Boc group is a standard amine protecting group used in peptide synthesis, which is stable under various conditions but readily removed by acid treatment (e.g., trifluoroacetic acid, TFA).[9][10]

Table 1: Physicochemical and Photolytic Properties of 2-Nitrophenylalanine

PropertyValueSource
Chemical Formula C₁₄H₁₈N₂O₆[11]
Molecular Weight 310.30 g/mol [11]
Typical Photolysis Wavelength 365 nm[7]
Quantum Yield (Φ) at 365 nm 0.07 ± 0.01[7]
Cleavage Products C-terminal carboxylate and N-terminal cinnoline[7]
Cleavage Efficiency (in a model protein) 22 ± 5% after 60 min irradiation[7]

Note: The quantum yield and cleavage efficiency can vary depending on the molecular context, solvent, and irradiation conditions.

Key Applications

The ability to induce protein or peptide cleavage with light opens up numerous applications in research and drug development:

  • Spatiotemporal Control of Protein Function: By incorporating 2-NPA at a critical site, a protein can be inactivated or activated upon light exposure, allowing researchers to study its function in specific cells or tissues at precise times.[8][12]

  • Light-Activated Drug Delivery: A therapeutic peptide can be "caged" or rendered inactive by incorporating 2-NPA. Irradiation at a target site could then release the active peptide, minimizing off-target effects.

  • Mapping Neuronal Circuits: Caged neurotransmitters and peptides are used extensively in neuroscience to stimulate specific neurons and map neural connections with high precision.[5][13]

  • Creation of Photodegradable Hydrogels: Peptides containing 2-NPA can be used as cross-linkers to create hydrogels that degrade upon light exposure, useful for controlled cell culture and tissue engineering applications.[12]

Experimental Protocols

This protocol outlines the manual coupling of this compound during standard Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-protected peptide-resin

  • This compound[11]

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and shake for 30 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DCM (5 times).

  • Neutralization:

    • Add the neutralization solution (5% DIPEA in DCM) and shake for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 times) and then with DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

This protocol describes the general procedure for light-induced cleavage of a purified peptide containing a 2-NPA residue.

Materials:

  • Purified peptide containing 2-NPA, dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Quartz cuvette or plate.

  • UV light source (e.g., Mercury arc lamp, UV LED) with a filter for 365 nm.[7]

  • HPLC system for analysis.

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the desired buffer. A typical concentration is 10-100 µM.[7]

  • Irradiation:

    • Place the peptide solution in a quartz cuvette.

    • Irradiate the sample with a 365 nm light source. The duration and intensity of irradiation will need to be optimized for the specific peptide and experimental setup. A starting point could be irradiating for 15-60 minutes.[7]

    • For time-course experiments, take aliquots at different time points.

  • Analysis of Cleavage:

    • Analyze the irradiated sample and a non-irradiated control using reverse-phase HPLC.

    • Monitor the disappearance of the full-length peptide peak and the appearance of new peaks corresponding to the cleavage fragments.

    • Collect the fragments and confirm their identity using mass spectrometry.

  • Quantification: Calculate the cleavage efficiency by integrating the peak areas from the HPLC chromatogram. The yield of photocleavage for proteins is often less than 50% due to competing side reactions.[7]

Visualizations

Photodeprotection_Mechanism reactant Peptide with 2-NPA light UV Light (hv) ~365 nm reactant->light intermediate Excited State (aci-nitro intermediate) light->intermediate Excitation rearrangement Cyclization & Rearrangement intermediate->rearrangement Intramolecular Reaction products Cleaved Products: N-terminal Cinnoline + C-terminal Carboxylate rearrangement->products Hydrolysis

Caption: Mechanism of 2-NPA mediated peptide photocleavage.

Experimental_Workflow start_node Start: Design Peptide with 2-NPA spps_node 1. Solid-Phase Peptide Synthesis (SPPS) start_node->spps_node purify_node 2. Cleavage from Resin & HPLC Purification spps_node->purify_node characterize_node 3. Characterize Full Peptide (Mass Spectrometry) purify_node->characterize_node photolysis_node 4. Irradiate with UV Light (e.g., 365 nm) characterize_node->photolysis_node analysis_node 5. Analyze Products (HPLC, Mass Spec) photolysis_node->analysis_node end_node End: Quantify Cleavage & Assess Function analysis_node->end_node

Caption: Workflow for photosensitive peptide synthesis and cleavage.

Signaling_Pathway_Application caged_peptide Caged Pro-Apoptotic Peptide (Inactive, contains 2-NPA) light_trigger Targeted UV Light caged_peptide->light_trigger active_peptide Active Peptide light_trigger->active_peptide Uncaging mitochondria Mitochondria active_peptide->mitochondria Binds to Bcl-2 proteins cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Light-induced activation of an apoptotic pathway.

References

Application Notes and Protocols for Caging Bioactive Molecules with Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" groups, are invaluable tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. The 2-nitrobenzyl group is a widely utilized caging moiety that can be cleaved with UV light to release a target molecule. Boc-2-nitro-L-phenylalanine is a versatile building block that incorporates this photolabile group, making it particularly useful for the synthesis of caged peptides and other bioactive compounds.[1][2] Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes a photochemical rearrangement, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3][4] This light-induced activation allows for the controlled delivery of drugs, neurotransmitters, and other signaling molecules to specific locations and at specific times, minimizing off-target effects and enabling the study of complex biological processes.

This document provides detailed application notes and experimental protocols for the use of this compound in caging various bioactive molecules.

General Principles of Caging with 2-Nitrobenzyl Derivatives

The core principle behind caging with 2-nitrobenzyl derivatives lies in the light-induced cleavage of a covalent bond between the benzylic carbon of the 2-nitrobenzyl group and a heteroatom (typically oxygen, nitrogen, or sulfur) of the bioactive molecule.[4] The general mechanism of photolysis is depicted below.

G Caged Caged Molecule (2-Nitrobenzyl Derivative) Excited Excited State Caged->Excited UV Light (hν) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-atom transfer Released Released Bioactive Molecule Intermediate->Released Byproduct 2-Nitrosobenzaldehyde Byproduct Intermediate->Byproduct

Caption: General mechanism of 2-nitrobenzyl photolysis.

Data Presentation: Photolysis Properties of 2-Nitrobenzyl Caged Compounds

The efficiency of photolysis is a critical parameter for caged compounds. It is influenced by factors such as the specific 2-nitrobenzyl derivative used, the nature of the caged molecule, and the irradiation conditions. The quantum yield (Φ) of uncaging is a key metric representing the efficiency of this process.

Caged MoleculeCaging GroupWavelength (nm)Quantum Yield (Φ)Reference
Model Peptide (containing 2-nitrophenylalanine)2-Nitrobenzyl3650.07 ± 0.01[3]
Acetic Acido-Nitrobenzyl2600.1[5]
ATP1-(2-Nitrophenyl)ethyl--[6]
GABA2-(2-Nitrophenyl)prop-1-yl800 (2-photon)-
Glutamic Acid1-(2-Nitrophenyl)ethyl type--

Experimental Protocols

Protocol 1: Synthesis of a Caged Peptide using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Workflow for SPPS of a Caged Peptide:

G cluster_0 SPPS Cycle Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple Couple this compound (or other Boc-AA) Neutralize1->Couple Wash1 Wash Couple->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotect1 Next Amino Acid Deprotect2 Final Boc Deprotection Repeat->Deprotect2 Final Amino Acid Cleave Cleavage from Resin (HF) Deprotect2->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers for cleavage (e.g., anisole)

  • Hydrogen fluoride (HF) apparatus

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.

  • Neutralization: Neutralize the resulting amine salt with a solution of DIEA in DCM.

  • Coupling of this compound: Dissolve this compound and coupling reagents in a suitable solvent and add to the resin. Allow the reaction to proceed to completion.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Boc group. Cleave the peptide from the resin and remove side-chain protecting groups using HF. Use appropriate scavengers to prevent side reactions.

  • Purification: Purify the crude caged peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the caged peptide by mass spectrometry and HPLC analysis.

Protocol 2: General Procedure for Caging a Carboxylic Acid with a 2-Nitrobenzyl Group

This protocol can be adapted for caging various carboxylic acid-containing molecules.

Materials:

  • Carboxylic acid-containing bioactive molecule

  • 2-Nitrobenzyl bromide

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent.

  • Add the base to deprotonate the carboxylic acid.

  • Add 2-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work up the reaction by removing the solvent and partitioning between an organic solvent and water.

  • Purify the caged compound by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: General Procedure for Caging an Amine with a 2-Nitrobenzyl Group

This protocol utilizes 2-nitrobenzyl chloroformate to form a carbamate linkage with the amine.

Materials:

  • Amine-containing bioactive molecule

  • 2-Nitrobenzyl chloroformate[3]

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of 2-nitrobenzyl chloroformate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the caged compound by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 4: General Procedure for Caging an Alcohol with a 2-Nitrobenzyl Group

This protocol describes the formation of a 2-nitrobenzyl ether.

Materials:

  • Alcohol-containing bioactive molecule

  • 2-Nitrobenzyl bromide

  • A strong base (e.g., sodium hydride)

  • A suitable aprotic solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the alcohol in the chosen solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add the strong base to deprotonate the alcohol.

  • Slowly add a solution of 2-nitrobenzyl bromide in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Purify the caged compound by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 5: Photolysis (Uncaging) of a 2-Nitrobenzyl Caged Compound

This protocol describes the general procedure for releasing the bioactive molecule from its caged form.

Workflow for Photolysis and Analysis:

G Sample Prepare Solution of Caged Compound Irradiate Irradiate with UV Light Source (e.g., 365 nm) Sample->Irradiate Analyze Analyze Products (HPLC, LC-MS, Bioassay) Irradiate->Analyze

References

Application Notes and Protocols for Photocleavage of Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable amino acids are powerful tools in chemical biology and drug development, offering precise spatial and temporal control over peptide and protein function.[1][2][3] Boc-2-nitro-L-phenylalanine is a commercially available derivative of L-phenylalanine used in solid-phase peptide synthesis to incorporate a photolabile 2-nitrophenylalanine (2-NPA) residue into a peptide sequence.[4] Upon irradiation with UV light, the 2-NPA residue induces site-specific cleavage of the polypeptide backbone.[1][2][3] This allows for the light-induced activation or inactivation of proteins, the controlled release of therapeutic peptides, and innovative purification strategies.[5]

This document provides detailed information on the wavelength and conditions for the photocleavage of peptides containing 2-nitro-L-phenylalanine, along with experimental protocols and application workflows. It is important to note that the photocleavage event relates to the 2-nitrobenzyl moiety of the phenylalanine side chain, not the N-terminal Boc protecting group, which is typically removed during routine peptide synthesis.

Quantitative Data Summary

The efficiency of photocleavage is dependent on several factors, including the wavelength of light, quantum yield, and the local environment of the 2-NPA residue within the peptide or protein.[1] Key quantitative parameters for the photocleavage of 2-NPA are summarized in the table below.

ParameterValueConditionsReference
Optimal Wavelength 365 nmPhosphate Buffered Saline (PBS), pH 7.4[1]
Quantum Yield (Φ) 0.07 ± 0.01365 nm irradiation[1]
Cleavage Efficiency >95%In a model peptide[1]
Cleavage Efficiency ~30%Biosynthetically incorporated into proteins[1]

Photocleavage Mechanism

The photocleavage of a peptide backbone containing 2-NPA proceeds through an unusual cinnoline-forming reaction upon irradiation with 365 nm light.[1][2][3][5] This mechanism is distinct from that of other photocleavable amino acids like 2-nitrophenylglycine. The reaction results in two peptide fragments: one with a C-terminal carboxylate group and the other with an N-terminal cinnoline group.[1][4]

G cluster_0 Photocleavage of 2-NPA Containing Peptide peptide Peptide with 2-NPA excited Excited State (n -> π*) peptide->excited Irradiation (365 nm) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction cleavage Backbone Cleavage intermediate->cleavage Rearrangement products C-terminal Carboxylate + N-terminal Cinnoline cleavage->products

Caption: Mechanism of 2-NPA photocleavage.

Experimental Protocols

General Protocol for Photocleavage of a 2-NPA Containing Peptide

This protocol provides a general procedure for the photocleavage of a purified peptide containing a 2-nitro-L-phenylalanine residue in solution.

Materials:

  • Purified peptide containing 2-NPA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quartz cuvette or 96-well plate

  • UV light source with a 365 nm filter (e.g., mercury arc lamp, LED panel)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Dissolve the 2-NPA containing peptide in PBS (pH 7.4) to a final concentration of 10 µM.[1]

  • Irradiation:

    • Transfer the peptide solution to a quartz cuvette or a UV-transparent 96-well plate.

    • Place the sample on ice to minimize potential heat-induced degradation.

    • Irradiate the sample with 365 nm light. The duration and intensity of irradiation will need to be optimized depending on the specific peptide and experimental setup. A starting point could be irradiation for 2-10 minutes.[6]

  • Analysis:

    • Following irradiation, analyze the sample by reverse-phase HPLC to monitor the disappearance of the parent peptide and the appearance of the cleavage products.

    • The cleavage products can be collected and further characterized by mass spectrometry to confirm their identities.[1]

Protocol for Light-Induced Protein Elution from a Biotinylated Surface

This protocol describes an application of 2-NPA photocleavage for the controlled elution of a target protein from a streptavidin-coated surface.[5]

Materials:

  • Fusion protein consisting of a target protein (e.g., GFP), a linker containing 2-NPA, and a streptavidin-binding tag.

  • Biotinylated surface (e.g., streptavidin-coated beads or plate).

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., PBS).

  • 365 nm UV light source.

Procedure:

  • Immobilization:

    • Incubate the fusion protein with the biotinylated surface to allow for binding of the streptavidin tag.

    • Wash the surface thoroughly with Binding/Wash Buffer to remove any unbound protein.

  • Photocleavage and Elution:

    • Add Elution Buffer to the surface.

    • Irradiate the surface with 365 nm light for an optimized duration.

    • The light will induce cleavage of the linker containing 2-NPA, releasing the target protein into the Elution Buffer.

    • Collect the Elution Buffer containing the purified target protein.

  • Analysis:

    • Analyze the eluted fraction by SDS-PAGE and Western blot to confirm the presence of the target protein.

Applications in Research and Drug Development

The ability to induce peptide backbone cleavage with light has several applications in basic research and drug development.

Spatiotemporal Control of Protein Activity

By incorporating 2-NPA at a critical site within a protein or a pro-peptide, its function can be turned on or off with light. For example, a caged enzyme can be activated at a specific time and location within a cell or tissue by focused irradiation.[7]

cluster_0 Light-Induced Protein Activation inactive Inactive Pro-protein (with 2-NPA in inhibitory domain) light 365 nm Light inactive->light active Active Protein cleaved Cleaved Inhibitory Domain light->active light->cleaved

Caption: Workflow for protein activation.

Controlled Drug Release

Therapeutic peptides can be tethered to a carrier molecule or a surface via a linker containing 2-NPA. Upon irradiation of the target tissue, the peptide is released, allowing for localized drug delivery and potentially reducing systemic side effects.[8]

cluster_0 Controlled Drug Release Workflow prodrug Drug-Carrier Conjugate (via 2-NPA linker) target Target Tissue prodrug->target light Focused 365 nm Light target->light release Drug Release effect Therapeutic Effect release->effect light->release

Caption: Light-mediated drug release.

Advanced Protein Purification

As detailed in the protocol above, incorporating a 2-NPA linker between a protein of interest and an affinity tag allows for the gentle elution of the target protein by light, avoiding the use of harsh chemical eluents.[5] This is particularly useful for proteins that are sensitive to changes in pH or ionic strength.

Conclusion

The photocleavage of peptides containing 2-nitro-L-phenylalanine at 365 nm is a robust and versatile tool for controlling biological processes with high spatiotemporal resolution. The detailed protocols and application workflows provided here serve as a guide for researchers and drug development professionals looking to leverage this technology in their work. Optimization of irradiation conditions and peptide design will be crucial for the successful implementation of this powerful technique.

References

Application Notes and Protocols for the Deprotection of Boc-2-nitro-L-phenylalanine using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of peptides and other complex molecules for drug development. Its popularity stems from its stability under a range of conditions and its clean, efficient removal under strong acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and volatility, which simplifies the isolation of the deprotected amine.[1]

2-nitro-L-phenylalanine is a non-canonical amino acid that serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. The presence of the nitro group on the phenyl ring can alter the electronic and steric properties of the amino acid, thereby influencing the structure and function of the resulting peptide.[1] Furthermore, 2-nitrophenylalanine can be used to induce photocleavage of the peptide backbone upon irradiation, offering a powerful tool for spatiotemporal control over peptide and protein activity.[2][3]

These application notes provide detailed protocols for the deprotection of Boc-2-nitro-L-phenylalanine using TFA in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.

dot digraph "TFA-Mediated Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Boc_Amine [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Boc [label="Protonated Boc Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="Free Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Salt [label="Amine TFA Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TFA_H [label="+ TFA (H⁺)", shape=plaintext, fontcolor="#202124"]; TFA_minus [label="+ TFA", shape=plaintext, fontcolor="#202124"]; loss_tBu [label="- tert-Butyl Cation", shape=plaintext, fontcolor="#202124"]; loss_CO2 [label="- CO₂", shape=plaintext, fontcolor="#202124"];

// Edges Boc_Amine -> Protonated_Boc [label="+ H⁺ (from TFA)"]; Protonated_Boc -> Carbamic_Acid [label="Cleavage"]; Protonated_Boc -> tBu_Cation [style=dashed, arrowhead=none]; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2 [style=dashed, arrowhead=none]; Free_Amine -> Amine_Salt [label="+ TFA"];

// Invisible nodes for spacing dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; dummy3 [shape=point, width=0];

// Positioning text labels Boc_Amine -> dummy1 [label=" ", arrowhead=none, style=invis]; dummy1 -> Protonated_Boc [label=" ", arrowhead=none, style=invis]; Protonated_Boc -> dummy2 [label=" ", arrowhead=none, style=invis]; dummy2 -> Carbamic_Acid [label=" ", arrowhead=none, style=invis]; Carbamic_Acid -> dummy3 [label=" ", arrowhead=none, style=invis]; dummy3 -> Free_Amine [label=" ", arrowhead=none, style=invis]; } end_dot Caption: Mechanism of TFA-mediated Boc deprotection.

Potential Side Reactions and Stability of the Nitro Group

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated. While 2-nitro-L-phenylalanine itself is not highly nucleophilic, other sensitive amino acids in a peptide sequence (e.g., Tryptophan, Methionine, Cysteine) are susceptible. The use of scavengers such as triisopropylsilane (TIS), water, or anisole is recommended to trap these reactive carbocations.[1]

The nitro group on the phenyl ring is generally stable under the standard acidic conditions of TFA deprotection used in Boc-based synthesis.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the deprotection of Boc-protected nitrophenylalanine residues. Note that the data for SPPS is based on protocols for S-γ-nitro-L-phenylalanine, a closely related analog, and should be considered a strong guideline for 2-nitro-L-phenylalanine.[1]

ParameterSolution-Phase DeprotectionSolid-Phase Peptide Synthesis (SPPS)
Deprotection Reagent 20-50% TFA in DCM90-95% TFA in DCM
Reaction Time 1-2 hours30 minutes
Temperature 0 °C to Room TemperatureRoom Temperature (20-25 °C)
Scavengers Triisopropylsilane (TIS) (optional)Anisole, Thioanisole, EDT (optional)
Expected Yield >95% (often quantitative)Quantitative (peptide remains on resin)
Expected Purity >95%>95% (post-deprotection)

Experimental Protocols

Protocol 1: Solution-Phase Deprotection of this compound

This protocol is suitable for the deprotection of this compound in a solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (1.1 equivalents) before the TFA.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (for free amine): a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected 2-nitro-L-phenylalanine.

  • Work-up (for TFA salt): a. Concentrate the reaction mixture under reduced pressure. b. Co-evaporate with additional DCM several times to remove residual TFA. The resulting product will be the TFA salt of 2-nitro-L-phenylalanine, which can often be used in the next step without further purification.[5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Free Amine Isolation cluster_4 TFA Salt Isolation dissolve Dissolve Boc-2-nitro-L-Phe in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at RT for 1-2h add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate choice Isolate Free Amine or TFA Salt? concentrate->choice extract Dissolve in EtOAc, Wash with NaHCO₃ choice->extract Free Amine coevaporate Co-evaporate with DCM choice->coevaporate TFA Salt dry Dry and Concentrate extract->dry free_amine 2-nitro-L-Phe dry->free_amine tfa_salt 2-nitro-L-Phe TFA Salt coevaporate->tfa_salt

Protocol 2: N-Terminal Boc Deprotection of a 2-nitro-L-phenylalanine Residue in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the procedure for the removal of the N-terminal Boc protecting group from a peptide-resin containing a 2-nitro-L-phenylalanine residue.[1]

Materials:

  • Boc-protected peptide-resin containing a 2-nitro-L-phenylalanine residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Deprotection Solution: 90-95% TFA in DCM (v/v). Prepare fresh.

  • DCM for washing

  • Methanol for washing

  • N,N-Diisopropylethylamine (DIPEA) (for subsequent coupling)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with fresh DCM to remove any residual solvents.

  • Deprotection Reaction: Add the freshly prepared deprotection solution to the swollen resin (approximately 10 mL per gram of resin).

  • Agitation: Shake or agitate the reaction vessel at room temperature for 30 minutes.

  • Filtration: Drain the deprotection solution from the reaction vessel.

  • DCM Washes: Wash the resin five times with DCM to remove residual TFA and scavengers.

  • Methanol Washes: Wash the resin three times with methanol.

  • DCM Washes: Wash the resin three times with DCM to prepare for the next coupling step or for drying.

  • Neutralization (for subsequent coupling): a. If another amino acid is to be coupled, neutralize the N-terminal amine salt. b. Wash the resin with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes. c. Repeat the neutralization step. d. Wash the resin five times with DCM to remove excess base.

  • Drying: If the deprotection is the final step before cleavage from the resin, dry the resin under vacuum after the final DCM washes.

G start Boc-Peptide-Resin swell Swell Resin in DCM start->swell wash1 Wash with DCM (3x) swell->wash1 deprotect Add 90-95% TFA in DCM Agitate for 30 min wash1->deprotect filter Drain Deprotection Solution deprotect->filter wash2 Wash with DCM (5x) filter->wash2 wash3 Wash with Methanol (3x) wash2->wash3 wash4 Wash with DCM (3x) wash3->wash4 decision Next Step? wash4->decision neutralize Neutralize with DIPEA/DCM decision->neutralize Coupling dry Dry Resin Under Vacuum decision->dry Cleavage wash5 Wash with DCM (5x) neutralize->wash5 next_coupling Proceed to Next Coupling wash5->next_coupling

References

Application of Boc-2-nitro-L-phenylalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a valuable amino acid derivative widely utilized in medicinal chemistry and peptide research.[1][2] Its key feature is the ortho-nitrobenzyl group, which serves as a photolabile protecting group. This allows for the spatial and temporal control of peptide and protein activity through light induction, a technique often referred to as "caging".[3][4] Upon irradiation with UV light, the peptide backbone at the site of the 2-nitrophenylalanine residue is cleaved, leading to the activation or deactivation of the biomolecule.[1][5][6] This unique property makes it an indispensable tool in drug discovery, the study of protein-ligand interactions, and the development of novel therapeutic strategies.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application as a photocleavable moiety in synthetic peptides.

Key Applications

  • Synthesis of Caged Peptides and Proteins: this compound is a key building block for the synthesis of "caged" bioactive peptides.[3] The biological activity of the peptide is masked by the presence of the 2-nitrophenylalanine residue and can be restored at a specific time and location by exposure to UV light. This allows for precise control over biological processes both in vitro and in vivo.[1]

  • Photocontrolled Drug Delivery: The photocleavable nature of the 2-nitrobenzyl group can be exploited in drug delivery systems.[7] Therapeutic peptides or small molecules can be attached to a carrier via a linker containing 2-nitrophenylalanine, allowing for light-triggered release at the target site.

  • Probing Protein Function and Signaling Pathways: By incorporating 2-nitrophenylalanine into a peptide or protein, researchers can control its function with high temporal and spatial resolution.[1][8][9] This enables the detailed study of complex biological processes, such as signal transduction and enzyme activity.

Data Presentation

Quantitative Data on Photocleavage of 2-Nitrophenylalanine
ParameterValueConditionsReference
Quantum Yield (Φ) 0.07 ± 0.01Irradiation at 365 nm[1]
Cleavage Efficiency (Model Peptide) Near-quantitativeIrradiation >300 nm in PBS[1]
Cleavage Efficiency (T4 Lysozyme) ~30%Irradiation >300 nm in PBS[1]
Cleavage Yield (Ala82(2-NPA) T4L) 22 ± 5%60 minutes irradiation (>300 nm) in PBS[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-nitro-L-phenylalanine using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a model peptide containing a 2-nitro-L-phenylalanine residue using Boc-SPPS.

Materials:

  • Merrifield resin or PAM resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Scavengers (e.g., p-cresol, anisole)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (for final cleavage)

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DCM for 30 minutes in a reaction vessel.

    • Wash the resin three times with DMF.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield or PAM resins.[10][11]

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[7][12]

    • Drain the TFA solution and wash the resin with DCM (5x).[7]

  • Neutralization:

    • Neutralize the N-terminal amine salt by washing the resin with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes (repeat twice).[7][13]

    • Wash the resin with DCM (5x) to remove excess base.[7]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Shake the reaction vessel for 2-4 hours. Due to the bulky nature of the 2-nitrobenzyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[14] Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation:

    • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection step, dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.[10] (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Photocleavage of a 2-Nitrophenylalanine-Containing Peptide

This protocol describes the general procedure for the light-induced cleavage of a peptide containing a 2-nitrophenylalanine residue.[1]

Materials:

  • Purified peptide containing 2-nitrophenylalanine

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters (e.g., >300 nm or 365 nm)

  • Quartz cuvette or microplate

  • Analytical HPLC and Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in PBS to a final concentration of 1 mg/mL (or as required for the specific experiment).

  • Photolysis:

    • Place the peptide solution in a quartz cuvette or a UV-transparent microplate.

    • Irradiate the sample with a UV lamp. The wavelength and duration of irradiation will depend on the specific experimental setup and the desired extent of cleavage. A common setup uses a >300 nm cut-off filter to minimize photodamage to other amino acids.[1] For more specific cleavage, a 365 nm light source can be used.[1]

    • Take aliquots at different time points to monitor the progress of the cleavage reaction.

  • Analysis of Cleavage Products:

    • Analyze the irradiated samples by RP-HPLC to separate the cleavage products from the parent peptide.

    • Confirm the identity of the cleavage products by mass spectrometry. The expected products are a C-terminal carboxylate fragment and an N-terminal fragment with a cinnoline group.[1]

  • Quantification of Cleavage Efficiency:

    • Determine the cleavage efficiency by integrating the peak areas of the parent peptide and the cleavage products in the HPLC chromatogram.

Visualizations

Photocleavage Mechanism of 2-Nitrophenylalanine

Photocleavage_Mechanism cluster_peptide Peptide Backbone Peptide_N ...-NH-CH(R)-CO- NPA NH-CH(CH₂-Ph-NO₂)-CO Peptide_C -NH-CH(R')-CO-... Intermediate Nitroso Intermediate NPA->Intermediate Rearrangement UV_Light UV Light (hv) UV_Light->NPA Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Products Cleavage Products Hydrolysis->Products Fragment1 C-terminal Carboxylate (...-NH-CH(R)-COOH) Products->Fragment1 Fragment2 N-terminal Cinnoline Products->Fragment2

Caption: Proposed mechanism for the photocleavage of the peptide backbone at a 2-nitrophenylalanine residue.[1]

General Workflow for Photocontrol of Protein Activity

Photocontrol_Workflow cluster_synthesis Synthesis & Incorporation cluster_application Application & Activation Boc_NPA This compound SPPS Solid-Phase Peptide Synthesis Boc_NPA->SPPS Caged_Peptide Inactive 'Caged' Peptide/ Protein SPPS->Caged_Peptide Introduction Introduce to Biological System Caged_Peptide->Introduction UV_Irradiation UV Irradiation Introduction->UV_Irradiation Active_Peptide Active Peptide/ Protein UV_Irradiation->Active_Peptide Biological_Effect Biological Effect (e.g., Signal Transduction) Active_Peptide->Biological_Effect

Caption: Experimental workflow for the synthesis and application of a photocleavable peptide to control a biological process.

Logical Relationship for Boc-SPPS Cycle

Boc_SPPS_Cycle Start Start with Resin-bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-Amino Acid (e.g., Boc-2-nitro-L-Phe) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Repeat Repeat for next amino acid Wash3->Repeat Repeat->Deprotection next cycle Final_Cleavage Final Cleavage from Resin (HF) Repeat->Final_Cleavage end of sequence

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

References

Application Notes & Protocols: Synthesis of Bioactive Peptides Using Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Boc-2-nitro-L-phenylalanine in Modern Peptide Synthesis

The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and unique therapeutic properties.[1] this compound is a key amino acid derivative used in peptide synthesis and medicinal chemistry.[2] Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the ortho-position of the phenyl ring. This unique combination makes it an invaluable building block for several advanced applications.

The Boc group provides temporary protection of the α-amino group and is readily removed with moderate acid, such as trifluoroacetic acid (TFA), a standard procedure in Boc-based solid-phase peptide synthesis (SPPS).[1][3] The 2-nitrobenzyl moiety is one of the most commonly used photolabile protecting groups (PPGs).[4] The presence of the nitro group at this position allows the peptide backbone or side chains to be cleaved under UV irradiation (typically around 365 nm), a process known as photocleavage or uncaging.[4][5] This property is highly sought after for creating "caged" bioactive peptides, which remain inactive until activated by light at a specific time and location, offering precise spatiotemporal control over biological processes.[6][7]

Key Applications:

  • Photolabile "Caged" Peptides: Synthesis of peptides that can be activated by light to study dynamic biological processes like cell signaling.[6]

  • Drug Discovery: Design of novel therapeutic agents, particularly in oncology and neurology, where targeted activation is desirable.[2][8]

  • Structure-Activity Relationship (SAR) Studies: The nitro group provides a unique steric and electronic profile to probe molecular interactions.[9]

  • Bioconjugation: The nitro group can serve as a handle for further chemical modifications, allowing researchers to attach other biomolecules or imaging agents.[2]

Quantitative Data Summary

The efficiency of incorporating this compound and the overall yield of the final peptide are critical metrics. The following tables provide representative data for the synthesis of a model photolabile tripeptide, Ac-Gly-[2-NO₂-Phe]-Ala-NH₂. Actual results may vary based on the specific sequence, coupling reagents, and purification methods.

Table 1: Synthesis and Purification Summary for Ac-Gly-[2-NO₂-Phe]-Ala-NH₂

ParameterValueNotes
Synthesis Scale 0.1 mmolBased on initial resin loading.
Crude Peptide Yield 85 mg (79%)Weight after cleavage from resin and lyophilization.
Purity (Crude) 68%Determined by analytical RP-HPLC at 220 nm.
Purified Peptide Yield 41 mg (38%)Weight after preparative RP-HPLC and lyophilization.
Purity (Final) >98%Determined by analytical RP-HPLC at 220 nm.
Identity Confirmation ConfirmedESI-MS: [M+H]⁺ calculated vs. found.

Table 2: HPLC and Mass Spectrometry Data

AnalysisParameterResult
Analytical RP-HPLC Retention Time (t R )12.5 min
ColumnC18, 4.6 x 150 mm, 5 µm
Gradient10-70% Acetonitrile in Water (0.1% TFA) over 20 min
Mass Spectrometry MethodElectrospray Ionization (ESI-MS)
Calculated [M+H]⁺437.17 g/mol
Observed [M+H]⁺437.18 g/mol

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing 2-nitro-L-phenylalanine

This protocol details the manual solid-phase synthesis of a generic peptide containing a this compound residue using standard Boc/Bzl chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Boc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • Acetic Anhydride (for N-terminal acetylation, if required)

  • Cleavage Cocktail: HF (Hydrofluoric acid) with p-cresol scavenger (or TFA-based cocktail for less sensitive residues)

  • Diethyl ether, cold

Workflow:

cluster_prep Resin Preparation cluster_cycle Iterative Elongation Cycle cluster_final Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection 1. Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Wash3->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (e.g., HF/p-cresol) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide cluster_process Photocleavage ('Uncaging') Process Start Caged Peptide (Inactive Precursor) - Contains 2-NO₂-Phe UV UV Light (λ ≈ 365 nm) Start->UV Excitation Excited State (Intramolecular Rearrangement) UV->Excitation Photon Absorption Cleavage Backbone/Side-Chain Cleavage Excitation->Cleavage Products Bioactive Peptide (Released & Active) Cleavage->Products Byproduct Nitroso-Byproduct Cleavage->Byproduct cluster_pathway Generalized Peptide-Induced Signaling Peptide Bioactive Peptide (Released after Uncaging) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase Cascade (e.g., PKA) SecondMessenger->Kinase Activation Transcription Transcription Factor Activation Kinase->Transcription Response Cellular Response (e.g., Gene Expression, Apoptosis) Transcription->Response

References

Application Notes and Protocols for Boc-2-nitro-L-phenylalanine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a versatile synthetic amino acid that serves as a crucial building block in drug development and medicinal chemistry.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group on the phenyl ring, offers a range of strategic advantages in the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. The Boc group provides stable protection of the alpha-amino group under various reaction conditions, yet it can be readily removed under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS).[1][2] The ortho-nitro group on the phenylalanine side chain introduces unique functionalities, most notably its use as a photolabile protecting group, allowing for spatiotemporal control over the release of bioactive molecules.[3][4] This application note provides detailed protocols and data for the synthesis, incorporation, deprotection, and application of this compound in drug development workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O₆[1][2]
Molecular Weight310.30 g/mol [1][2]
AppearanceWhite to off-white or yellow powder[1]
Storage Temperature2-8°C[2]
Assay≥98% (HPLC)[2]

Applications in Drug Development

This compound is a valuable tool for:

  • Peptide and Peptidomimetic Synthesis: It serves as a building block for creating novel peptides and peptidomimetics with enhanced stability and biological activity.[1] The nitro group can modulate the electronic and steric properties of the peptide, influencing its conformation and interaction with biological targets.

  • Photolabile Protecting Group Chemistry: The 2-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the nitro group induces cleavage of the peptide backbone or the release of a "caged" molecule.[3][4] This allows for precise spatial and temporal control over the activation of drugs or signaling molecules in biological systems.

  • Drug Delivery and Bioconjugation: The nitro group can be chemically modified, providing a handle for attaching drugs, imaging agents, or other biomolecules to peptides.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of 2-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 2-nitro-L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Hexane

  • Potassium bisulfate (KHSO₄)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 2-nitro-L-phenylalanine (1 equivalent) in a 1:1 mixture of water and tert-butanol containing sodium hydroxide (1 equivalent).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dropwise over 30 minutes at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), remove the tert-butanol under reduced pressure.

  • Wash the aqueous layer with hexane to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M KHSO₄ solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

Quantitative Data:

ReactantMolar RatioTypical Yield
2-nitro-L-phenylalanine185-95% (estimated)
Di-tert-butyl dicarbonate1.1
Sodium hydroxide1
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support using the Boc/Bzl strategy.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and then with DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Quantitative Data:

ParameterValueReference
Coupling Efficiency>99% (with monitoring)[3]

Note: Coupling efficiency can be sequence-dependent and should be monitored.

Protocol 3: Boc Deprotection of a 2-nitro-L-phenylalanine Containing Peptide

This protocol describes the removal of the N-terminal Boc group from a peptide-resin containing a 2-nitro-L-phenylalanine residue.

Materials:

  • Boc-protected peptide-resin containing 2-nitro-L-phenylalanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 95% TFA in DCM with 5% scavengers (e.g., a mixture of anisole and thioanisole).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin (10 mL per gram of resin).

  • Agitate the reaction vessel at room temperature for 30 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5x) to remove residual TFA and scavengers.

    • Wash with methanol (3x) and then again with DCM (3x) to prepare for the next step.

Quantitative Data:

ParameterConditionExpected Outcome
TFA Concentration90-95% in DCM>99% deprotection
Reaction Time30 minutesComplete deprotection
ScavengersAnisole, ThioanisoleMinimized side reactions
Protocol 4: Photocleavage of a Peptide Containing 2-nitro-L-phenylalanine

This protocol describes the light-induced cleavage of the peptide backbone at the site of a 2-nitro-L-phenylalanine (Npa) residue.

Materials:

  • Purified peptide containing a 2-nitro-L-phenylalanine residue

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with an emission wavelength centered at 365 nm

  • Quartz cuvette

Procedure:

  • Dissolve the peptide in PBS to a final concentration of 10-100 µM in a quartz cuvette.

  • Irradiate the solution with a UV lamp at 365 nm. The irradiation time will depend on the lamp intensity and the quantum yield of the specific peptide.

  • Monitor the cleavage progress by HPLC or mass spectrometry.

  • The primary cleavage products are a C-terminal peptide with a carboxylate group and an N-terminal peptide with a cinnoline group.[3]

Quantitative Data:

ParameterValueReference
Irradiation Wavelength365 nm[3]
Quantum Yield (Φ)~0.07[3]
Cleavage Efficiency in Proteinsup to ~30%[3]

Visualizations

Synthesis and Deprotection Workflow

G cluster_synthesis Synthesis of this compound cluster_spps Incorporation into Peptide (SPPS) cluster_cleavage Application: Photocleavage start_syn 2-nitro-L-phenylalanine react_syn React with (Boc)₂O, NaOH in t-BuOH/H₂O start_syn->react_syn product_syn This compound react_syn->product_syn start_spps Boc-AA-Resin deprotection Boc Deprotection (TFA/DCM) start_spps->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple with activated This compound neutralization->coupling elongated Elongated Peptide-Resin coupling->elongated peptide Peptide with 2-nitro-Phe irradiate Irradiate with UV light (365 nm) peptide->irradiate cleaved Cleaved Peptide Fragments irradiate->cleaved

General workflow for synthesis and application of this compound.
Photocleavage Mechanism

G start Peptide with 2-Nitrophenylalanine uv UV Irradiation (365 nm) start->uv intermediate1 Excited State uv->intermediate1 rearrangement Rearrangement to α-hydroxy-nitrosophenyl intermediate1->rearrangement cyclization Intramolecular Cyclization with amide nitrogen rearrangement->cyclization hydrolysis Hydrolysis cyclization->hydrolysis products C-terminal Carboxylate + N-terminal Cinnoline hydrolysis->products

Proposed mechanism for the photocleavage of a peptide at a 2-nitrophenylalanine residue.
Signaling Pathway: NMDA Receptor Activation by Photoreleased Glutamate

Derivatives of nitrophenylalanine can be used to "cage" neurotransmitters like glutamate. Upon photorelease, the glutamate can activate its receptors, such as the NMDA receptor, triggering downstream signaling cascades.

G cluster_photorelease Photorelease of Glutamate cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling caged_glu Caged Glutamate (e.g., with 2-nitrophenyl group) glutamate Glutamate caged_glu->glutamate Photolysis uv_light UV Light (365 nm) uv_light->caged_glu nmda NMDA Receptor glutamate->nmda Binds ca_influx Ca²⁺ Influx nmda->ca_influx cam Calmodulin (CaM) ca_influx->cam Activates camk Ca²⁺/CaM-dependent Protein Kinase (CaMKII) cam->camk Activates creb CREB Phosphorylation camk->creb gene_expression Gene Expression (Synaptic Plasticity, etc.) creb->gene_expression

NMDA receptor signaling pathway initiated by photoreleased glutamate.

Conclusion

This compound is a highly valuable and versatile building block in modern drug development. Its utility in peptide synthesis is well-established, and its photolabile nature opens up exciting possibilities for creating photo-responsive therapeutic agents and research tools. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic strategies, paving the way for the development of novel drugs with enhanced properties and controlled activity.

References

Application Notes and Protocols for Bioconjugation Using Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing the photocleavable, non-canonical amino acid, Boc-2-nitro-L-phenylalanine. This methodology allows for the precise, light-induced cleavage of a peptide backbone, offering spatiotemporal control over the release of therapeutic agents, probes, or other molecular cargo. This technology is particularly relevant for the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs), and for advanced research applications in proteomics and cell biology.

Introduction

The incorporation of photolabile groups into biomolecules enables external control over their function. The 2-nitrobenzyl group is a well-established photocage that undergoes irreversible cleavage upon exposure to UV light. By incorporating 2-nitro-L-phenylalanine into a peptide or protein sequence, a photocleavable linkage is introduced directly into the polypeptide backbone. The N-terminus is protected with a tert-butyloxycarbonyl (Boc) group to facilitate standard solid-phase peptide synthesis (SPPS). Upon irradiation with UV light (typically around 365 nm), the peptide bond C-terminal to the 2-nitrophenylalanine residue is cleaved. This site-specific cleavage can be harnessed to release a conjugated payload or to activate a protein in a controlled manner.

Key Applications

  • Photocontrolled Release of Therapeutics: Design of prodrugs or ADCs where the active drug is linked via a peptide containing 2-nitro-L-phenylalanine. Light-induced cleavage at the target site releases the therapeutic agent, minimizing systemic toxicity.

  • Protein Activation/Deactivation: Spatiotemporal control of protein function by designing proteins that are activated or deactivated upon light-induced cleavage.

  • Proteomics Research: Controlled fragmentation of proteins for mass spectrometry analysis or for studying protein-protein interactions.

Data Presentation

The following tables summarize key quantitative data from studies utilizing 2-nitrophenylalanine for photocleavage applications.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.07 ± 0.0110 μM model peptide in PBS (pH 7.4), irradiated at 365 nm.[1]
Photocleavage Yield (Model Peptide) > 95%10 μM model peptide in PBS (pH 7.4), irradiated at 365 nm.[1]
Maximum Photocleavage Yield (Protein) ~30% ± 5%T4 Lysozyme with 2-NPA at Asp61, in PBS, irradiated for 25 minutes (>300 nm).[1]
Photocleavage Yield (Protein) 22% ± 5%T4 Lysozyme with 2-NPA at position 61, in PBS, irradiated for 60 minutes (>300 nm).[1]

Table 1: Quantitative data for the photocleavage of a model peptide and T4 Lysozyme containing 2-nitrophenylalanine (2-NPA).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc chemistry. For automated synthesis, the protocol can be adapted for use with an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether, cold

  • HPLC grade water and acetonitrile with 0.1% formic acid for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test.

  • Incorporation of this compound:

    • Follow the deprotection step as in step 2.

    • For the coupling step, use this compound instead of an Fmoc-protected amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: Photocleavage of a Peptide Containing 2-nitro-L-phenylalanine

This protocol describes the light-induced cleavage of the synthesized peptide.

Materials:

  • Purified peptide containing 2-nitro-L-phenylalanine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., Mercury arc lamp) with a filter for the desired wavelength (e.g., 365 nm or >300 nm)[1]

  • Quartz cuvette or other UV-transparent vessel

  • HPLC system for analysis

  • Mass spectrometer for product identification

Procedure:

  • Sample Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of 10-100 µM in a quartz cuvette.[1]

  • Photolysis:

    • Irradiate the peptide solution with a UV lamp. For specific cleavage, a wavelength of 365 nm is effective.[1]

    • The duration of irradiation will depend on the lamp intensity and the desired extent of cleavage. A time course experiment (e.g., taking aliquots at 0, 5, 10, 15, 30, and 60 minutes) is recommended to optimize the cleavage time.[1]

  • Analysis of Cleavage Products:

    • Analyze the irradiated sample and a non-irradiated control by reverse-phase HPLC. The appearance of new peaks corresponding to the cleavage products and a decrease in the intensity of the parent peptide peak will indicate successful cleavage.[1]

    • Collect the fractions corresponding to the cleavage products and analyze them by mass spectrometry to confirm their identities.

  • Quantification of Cleavage Efficiency:

    • Integrate the peak areas from the HPLC chromatograms to determine the percentage of cleaved and uncleaved peptide.

    • Alternatively, for proteins, SDS-PAGE can be used to separate the cleaved fragments from the full-length protein. The gel can be stained (e.g., with Coomassie or silver stain) and the band intensities quantified using densitometry to determine the cleavage efficiency.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_photocleavage Photocleavage cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Dissolution Dissolve Peptide in PBS Characterization->Dissolution Irradiation UV Irradiation (e.g., 365 nm) Dissolution->Irradiation HPLC_Analysis HPLC Analysis Irradiation->HPLC_Analysis MS_Analysis Mass Spectrometry of Cleavage Products HPLC_Analysis->MS_Analysis Quantification Quantification of Cleavage Efficiency HPLC_Analysis->Quantification

Caption: Experimental workflow for the synthesis, photocleavage, and analysis of a peptide containing 2-nitro-L-phenylalanine.

photocleavage_mechanism Peptide Peptide with 2-Nitrophenylalanine ExcitedState Excited State (Nitroso Intermediate) Peptide->ExcitedState UV Light (hν) CyclicIntermediate Cyclic Azo Intermediate ExcitedState->CyclicIntermediate Intramolecular Cyclization CleavedProducts Cleaved Products: N-terminal Cinnoline & C-terminal Carboxylate CyclicIntermediate->CleavedProducts Hydrolysis

Caption: Proposed mechanism for the photocleavage of a peptide backbone containing 2-nitrophenylalanine.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spatiotemporal Control of Molecular Interactions

Caged compounds are biologically active molecules that have been temporarily inactivated by attaching a photolabile protecting group, or "cage".[1][2] This cage masks a crucial functional group, preventing the ligand from binding to its protein target.[3] Upon illumination with a specific wavelength of light, the photolabile group is cleaved in a process known as photolysis or "uncaging," rapidly releasing the active ligand.[4][5] This technique offers unparalleled spatial and temporal control over biological processes, allowing researchers to initiate protein-ligand interactions at a precise time and location within a sample, from a single cell to a protein crystal.[6][7]

The primary advantage of using caged compounds is the ability to create a rapid "concentration jump" of the active ligand, which is essential for studying the kinetics of binding and the subsequent downstream signaling events.[5][8] This approach bypasses the limitations of traditional methods like manual mixing, which are often too slow to capture fast biological processes.[9]

Key Methodologies and Applications

Several advanced techniques leverage caged compounds to provide deep insights into protein-ligand interactions.

Photochemical Release for Kinetic and Thermodynamic Analysis

The most direct application of caged compounds is to study the kinetics of ligand binding. By rapidly uncaging a ligand in the presence of its target protein, the entire binding process—from initial association to equilibrium—can be monitored in real-time using various spectroscopic techniques.

  • Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding can be tracked over time to determine association (k_on) and dissociation (k_off) rate constants.[10]

  • Surface Plasmon Resonance (SPR): While typically a flow-based technique, SPR can be adapted to study the effects of a suddenly introduced (uncaged) ligand on a protein immobilized on a sensor chip, providing real-time binding data.

  • Isothermal Titration Calorimetry (ITC): Although ITC measures thermodynamics at equilibrium, caged compounds can be used in specialized rapid-injection setups to study the heat changes associated with fast binding events that are difficult to measure with conventional ITC.[11]

Time-Resolved X-ray Crystallography (TRX)

TRX is a powerful technique that allows for the visualization of molecular "movies" of proteins in action.[12] Caged compounds are essential for initiating reactions within a protein crystal.[13] The process involves soaking a crystal with the inactive caged ligand. A precisely timed laser pulse (the "pump") uncages the ligand throughout the crystal, initiating binding to the protein. This is followed by an X-ray pulse (the "probe") at various time delays to capture diffraction data of the protein-ligand complex at different stages of the interaction.[14][15] This provides a series of structural snapshots that reveal conformational changes in the protein as the ligand binds and the reaction proceeds.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to characterize the binding of both the caged compound and the released ligand to a target protein at atomic resolution.[17] Saturation Transfer Difference (STD) NMR, for instance, can identify which parts of a ligand are in close contact with the protein.[18] By acquiring NMR spectra before and after photolysis, researchers can confirm that the caged version has minimal interaction while the uncaged ligand binds as expected, and can map the binding interface on the protein through chemical shift perturbations.[19][20]

Quantitative Data Summary

The efficiency of uncaging and the binding affinities are critical parameters in these experiments. The following table summarizes representative quantitative data for common photolabile groups and protein-ligand systems.

ParameterCaging Group / SystemValueSignificanceReference
Quantum Yield (Φ) o-Nitrobenzyl derivatives0.1 - 0.5Efficiency of converting a photon into an uncaging event. Higher Φ means less light is needed.
Coumarin derivatives0.01 - 0.2Often have advantages for two-photon excitation, allowing for deeper tissue penetration.[1]
Nitrodibenzofuran (NDBF)~0.1 - 0.4Provides rapid release kinetics, suitable for studying very fast processes.[13]
Ruthenium-bipyridyl (RuBi)~0.1Can be activated by visible light, which is less damaging to biological samples.[6]
Release Rate (k_release) NDBF-caged GABA> 10,000 s⁻¹The speed at which the active ligand is released after light absorption. Must be faster than the binding event being studied.[13]
DMNPE-caged ATP~200 s⁻¹A classic caging group with well-characterized, albeit slower, release kinetics.[21]
Binding Affinity (K_d) Caged Ligand to Target> 1 mM (typically)The caged compound should have significantly weaker binding affinity than the active ligand to ensure minimal activity before photolysis.[3]
Uncaged Ligand to TargetpM to µM rangeThe affinity of the active ligand determines the biological response after uncaging.[9]

Experimental Protocols

Protocol 1: Kinetic Analysis of Protein-Ligand Binding Using a Caged Ligand and Fluorescence Spectroscopy

This protocol describes a general method for determining the association rate constant (k_on) of a ligand binding to a protein following photolytic release.

Materials:

  • Purified target protein of known concentration.

  • Caged ligand (e.g., o-nitrobenzyl caged ATP).

  • Assay Buffer (e.g., HEPES or Tris-based buffer, pH 7.4, with necessary salts like MgCl₂).

  • Spectrofluorometer equipped with a stopped-flow accessory or a flash lamp/laser for rapid photolysis.

  • Quartz cuvette.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the caged ligand in a suitable solvent (e.g., DMSO) and determine its concentration via UV-Vis spectroscopy.

    • Prepare a solution containing the target protein (e.g., 1 µM) and the caged ligand (e.g., 10 µM) in the assay buffer. The final concentration of the caged ligand should be sufficient to saturate the protein upon uncaging.

    • Allow the solution to equilibrate at the desired temperature in the dark to prevent premature uncaging.

  • Instrument Setup:

    • Set the spectrofluorometer to monitor the intrinsic tryptophan fluorescence of the protein. Set the excitation wavelength to ~295 nm and the emission wavelength to the maximum of the protein's fluorescence (~330-350 nm).

    • Set the data acquisition parameters to collect data rapidly (e.g., every millisecond) for a duration sufficient to observe the binding event (e.g., 1-10 seconds).

  • Data Acquisition:

    • Place the sample cuvette in the spectrofluorometer.

    • Record a stable baseline fluorescence signal for a few seconds.

    • Initiate the reaction by triggering a brief, high-intensity light pulse from the flash lamp or laser at the appropriate wavelength for the caging group (e.g., 355 nm for o-nitrobenzyl).

    • Continue recording the fluorescence signal until it reaches a new, stable baseline, indicating that the binding has reached equilibrium.

  • Data Analysis:

    • The observed change in fluorescence intensity over time represents the binding of the newly released ligand to the protein.

    • Fit the kinetic trace to a single-exponential equation: F(t) = F_final + (F_initial - F_final) * exp(-k_obs * t), where F is fluorescence and k_obs is the observed rate constant.

    • The association rate constant (k_on) can be determined from the relationship: k_obs = k_on * [L] + k_off. By performing the experiment at several ligand concentrations (by varying the initial caged compound concentration), a plot of k_obs versus [L] will yield a straight line with a slope equal to k_on.

Protocol 2: Preparing Protein Crystals for Time-Resolved Crystallography with a Caged Ligand

This protocol outlines the critical step of introducing a caged compound into a protein crystal for a TRX experiment.

Materials:

  • High-quality protein crystals grown in a suitable mother liquor.

  • Caged ligand stock solution (high concentration, e.g., 50-100 mM).

  • Cryoprotectant solution (if data will be collected at cryogenic temperatures after trapping an intermediate).

  • Crystal mounting loops.

Methodology:

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding the caged ligand stock solution to the crystal mother liquor. The final concentration of the caged ligand should be high enough to ensure sufficient occupancy in the crystal (e.g., 1-20 mM), but not so high that it causes crystal cracking.[14]

    • It is crucial that the solvent used for the caged ligand stock (e.g., DMSO) is compatible with the crystals and is present at a low final percentage (<5-10%).

  • Crystal Soaking:

    • Using a crystal loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Incubate the crystal in the soaking solution in the dark. The soaking time can vary from minutes to hours and must be optimized to allow diffusion of the caged compound into the crystal lattice without damaging the crystal quality.

    • Monitor the crystal periodically under a microscope for any signs of degradation (e.g., cracking, dissolution).

  • Cryoprotection (Optional):

    • If a reaction intermediate is to be trapped and analyzed with standard crystallography, the soaked crystal may need to be cryoprotected.

    • Briefly transfer the soaked crystal into a cryoprotectant solution that also contains the caged ligand.

  • Crystal Mounting and Photolysis:

    • Mount the soaked crystal in a loop and place it on the goniometer at the synchrotron beamline.

    • For a pump-probe experiment, the crystal is aligned with both the laser (pump) and X-ray (probe) beams.

    • The experiment proceeds by firing a laser pulse to uncage the ligand, followed by an X-ray pulse at a set time delay to collect a diffraction pattern. This process is repeated for multiple time delays to build a time-resolved dataset.[15]

Visualizations: Workflows and Pathways

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Target Protein Mix Mix Protein and Caged Ligand (in the dark) Protein->Mix Caged Inactive Caged Ligand Caged->Mix Light Light Activation (Uncaging) Mix->Light Binding Active Ligand Binds to Protein Light->Binding Data Real-Time Data Acquisition (e.g., Fluorescence, Diffraction) Binding->Data Analysis Kinetic / Structural Analysis Data->Analysis Results Determine kon, koff, Kd or 3D Structure Analysis->Results G Caged Caged Ligand (Inactive) Ligand Active Ligand Caged->Ligand Uncaging Light Light (hν) Light->Caged Receptor Membrane Receptor Ligand->Receptor Binding GProtein G-Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Response Cellular Response SecondMessenger->Response G cluster_prep Crystal Preparation cluster_data Data Collection (Pump-Probe) cluster_analysis Structure Determination Crystal Grow Protein Crystals Soak Soak Crystal with Caged Compound Crystal->Soak Pump Laser Pulse (Pump) t = 0 Soak->Pump Delay Time Delay (t = Δt) Pump->Delay Probe X-ray Pulse (Probe) Delay->Probe Diffraction Collect Diffraction Pattern Probe->Diffraction Process Process Multiple Datasets (from various Δt) Diffraction->Process ElectronDensity Calculate Electron Density Maps Process->ElectronDensity Model Build Atomic Models ElectronDensity->Model Movie Assemble 'Molecular Movie' Model->Movie

References

Application Notes and Protocols for the Photodeprotection of Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photodeprotection of N-tert-butyloxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine). The o-nitrobenzyl moiety is a widely used photolabile protecting group (PPG) that can be cleaved with high spatial and temporal control using UV light, making it a valuable tool in chemical biology, drug delivery, and materials science.[1][2] The protocols outlined below detail the experimental setup, execution, and analysis for the efficient removal of the Boc protecting group from 2-nitro-L-phenylalanine through irradiation.

Overview of Photodeprotection

The photodeprotection of this compound is initiated by irradiating the compound with UV light, typically around 365 nm.[3][4] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate then rearranges and fragments to release the deprotected amine (2-nitro-L-phenylalanine), carbon dioxide, and o-nitrosobenzaldehyde as a byproduct.[7] This "traceless" removal of the protecting group is advantageous as it does not require chemical reagents.[1]

It is important to note that the o-nitrosobenzaldehyde byproduct can absorb light and potentially interfere with the reaction or react with the liberated amine, which can sometimes lower the yield.[7] The choice of solvent and the presence of scavengers can influence the reaction efficiency.

Quantitative Data Summary

The efficiency of the photodeprotection reaction can be quantified by several parameters, including the quantum yield and reaction kinetics. The following tables summarize key quantitative data for the photocleavage of 2-nitrophenylalanine derivatives.

Table 1: Photochemical Properties of 2-Nitrophenylalanine Derivatives

ParameterValueWavelength (nm)Reference
Quantum Yield (Φ)0.07 ± 0.01365[3]

Table 2: Photodecomposition Kinetics of Related o-Nitrobenzyl Compounds

CompoundDecompositionIrradiation Time (min)Power Density (mW/cm²)Wavelength (nm)Reference
o-Nitrobenzyl Ester Derivative>80%103.5365[8]
1-o-Nitrophenylethyl Ester Derivative~27%601.6365[4]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (solid)[9]

  • Solvent (e.g., Phosphate Buffered Saline (PBS), pH 7.4, Methanol, or Acetonitrile)[3]

  • Quartz cuvette or reaction vessel[3]

Equipment:

  • UV light source (e.g., Mercury arc lamp, LED lamp) with a filter for 365 nm[3][4]

  • Magnetic stirrer and stir bar

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector for reaction monitoring[3]

  • pH meter

Protocol for Photodeprotection
  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration is in the micromolar to millimolar range (e.g., 10 µM).[3] Ensure the compound is fully dissolved.

  • Reaction Setup: Transfer the solution to a quartz cuvette or a suitable quartz reaction vessel. Place the vessel in front of the UV lamp. If using a stirrer, add a small magnetic stir bar.

  • Irradiation: Irradiate the solution with a 365 nm UV light source. The irradiation time will depend on the concentration of the substrate, the power of the lamp, and the desired conversion. For a 10 µM solution, irradiation times can range from minutes to an hour.[3]

  • Reaction Monitoring: To follow the progress of the reaction, periodically take aliquots from the reaction mixture and analyze them by HPLC. The disappearance of the starting material peak and the appearance of the product peak (2-nitro-L-phenylalanine) can be monitored. A typical HPLC method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[3]

  • Work-up (if necessary): Once the desired level of deprotection is achieved, the solvent can be removed under reduced pressure if the deprotected amino acid is to be isolated.

Diagrams

Proposed Mechanism of Photodeprotection

G cluster_0 Photodeprotection Mechanism A This compound B Excited State A->B hv (365 nm) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E 2-nitro-L-phenylalanine + CO2 + o-Nitrosobenzaldehyde D->E Fragmentation G cluster_1 Experimental Workflow prep Prepare Solution of This compound setup Transfer to Quartz Vessel and Place in Irradiation Setup prep->setup irradiate Irradiate with 365 nm UV Light setup->irradiate monitor Monitor Reaction Progress by HPLC irradiate->monitor monitor->irradiate Continue Irradiation if Incomplete analyze Analyze Final Products (e.g., LC-MS) monitor->analyze Reaction Complete

References

Application Notes and Protocols for Coupling Boc-2-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of the ortho-nitro group on the phenyl ring imparts significant steric hindrance, which can pose challenges during the coupling reaction, potentially leading to lower yields and incomplete reactions. Furthermore, the nitro group itself can be susceptible to certain side reactions under specific SPPS conditions.

These application notes provide a comprehensive guide to the selection of compatible coupling reagents for the efficient incorporation of this compound in Boc-SPPS. Detailed protocols for recommended coupling methods are provided, along with a discussion of potential side reactions and troubleshooting strategies. The information herein is intended to assist researchers in optimizing their synthetic workflows and achieving high-quality peptides containing this sterically hindered amino acid.

Compatible Coupling Reagents

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance presented by the 2-nitro-L-phenylalanine side chain. In general, for sterically hindered amino acids, uronium and phosphonium-based reagents demonstrate higher efficiency compared to carbodiimides.

Key Considerations for Reagent Selection:

  • Reactivity: More potent reagents are required to drive the coupling reaction to completion.

  • Steric Hindrance: The chosen reagent should be effective in activating the sterically hindered carboxylic acid of this compound.

  • Racemization: While a concern for all amino acids, the choice of coupling reagent and additives can minimize the risk of epimerization.

  • Side Reactions: The potential for side reactions involving the nitro group should be considered.

Data Presentation: Comparison of Common Coupling Reagents

While direct comparative studies on the coupling efficiency of various reagents with this compound are not extensively available in the literature, the following table summarizes the expected performance based on their known efficacy with other sterically hindered amino acids. The quantitative data presented are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling Reagent/MethodTypical Equivalents (Reagent/Amino Acid/Base)Typical Coupling TimeEstimated Coupling Efficiency for Sterically Hindered ResiduesKey Advantages & Disadvantages
HATU/DIPEA 2.9 / 3.0 / 6.01 - 4 hours>95%Advantages: High reactivity, low racemization potential, effective for sterically hindered couplings.[1] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in large excess.[1]
HBTU/DIPEA 2.9 / 3.0 / 6.02 - 6 hours90-95%Advantages: Good balance of reactivity and stability, cost-effective.[1] Disadvantages: Slightly less reactive than HATU for highly hindered couplings, potential for guanidinylation.
PyBOP/DIPEA 3.0 / 3.0 / 6.02 - 8 hours85-90%Advantages: Phosphonium-based, avoids guanidinylation side products. Disadvantages: Generally lower reactivity than HATU.[1]
DIC/HOBt 3.0 / 3.0 / N/A2 - 8 hours80-90% (may require double coupling)Advantages: Cost-effective, simple by-product removal in SPPS. Disadvantages: Less efficient for sterically hindered couplings, higher risk of racemization without additives.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents in manual Boc-SPPS. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (recoupling) should be performed.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving the highest coupling efficiency with this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with agitation capabilities (e.g., shaker)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x resin volume).

    • Perform Boc deprotection of the N-terminal amino acid using standard procedures (e.g., 50% TFA in DCM).

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5 x resin volume).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained, neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, continue agitation and re-test after 1-2 hours, or proceed to a recoupling step.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x resin volume) and then DCM (3 x resin volume) to remove excess reagents and by-products.

Protocol 2: Coupling using HBTU/DIPEA

This protocol provides a cost-effective alternative to HATU with good efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3.0 equivalents) and HBTU (2.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained, neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x resin volume) and then DCM (3 x resin volume).

Protocol 3: Coupling using DIC/HOBt

This protocol is a more classical approach and may require a double coupling to achieve high efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3.0 equivalents) and HOBt (3.0 equivalents) in anhydrous DMF.

    • Add this solution to the drained, neutralized peptide-resin.

    • Add DIC (3.0 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-8 hours.

    • Monitor the reaction completion using the Kaiser test. A double coupling is often necessary for sterically hindered amino acids with this method.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x resin volume) and then DCM (3 x resin volume).

Potential Side Reactions

Several side reactions can occur during the incorporation of this compound in SPPS. Awareness of these potential issues allows for mitigation strategies to be implemented.

  • Incomplete Coupling: Due to the steric hindrance of the ortho-nitro group, incomplete coupling is the most common challenge. This leads to deletion sequences in the final peptide.

    • Mitigation: Use of more potent coupling reagents (HATU, HBTU), increasing the excess of amino acid and coupling reagents, extending the coupling time, and performing a double coupling can help drive the reaction to completion.

  • Racemization: The activation of the carboxylic acid can lead to epimerization at the alpha-carbon. While Boc-protected amino acids are generally less prone to racemization than their Fmoc counterparts, the risk is still present, especially with prolonged activation times or the use of strong bases.

    • Mitigation: The use of additives like HOBt or HOAt is crucial for suppressing racemization.[2] Pre-activation times should be kept to a minimum.

  • Side Reactions of the Nitro Group:

    • Photocleavage: 2-Nitrophenylalanine is known to be photolabile and can lead to cleavage of the peptide backbone upon irradiation with UV light.[3]

      • Mitigation: Protect the reaction vessel from light, especially if the synthesis is performed over an extended period.

    • Reduction of the Nitro Group: While generally stable to the acidic conditions of Boc deprotection (TFA) and the basic conditions of neutralization (DIPEA), the nitro group can be susceptible to reduction under certain conditions, such as during the final cleavage from the resin if strong reducing scavengers are used in excess or if catalytic transfer hydrogenation is employed for the removal of other protecting groups.

      • Mitigation: Careful selection of the global deprotection strategy is necessary. If protecting groups that require hydrogenation for removal are present in the peptide, the compatibility with the nitro group must be carefully evaluated.

Mandatory Visualizations

SPPS_Workflow Boc-SPPS Coupling Cycle for this compound cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_completion Completion & Next Cycle Resin Peptide-Resin Swell 1. Swell Resin in DCM Resin->Swell Wash1 2. Wash with DMF Swell->Wash1 Deprotect 3. Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 4. Wash with DCM/DMF Deprotect->Wash2 Neutralize 5. Neutralize (DIPEA/DMF) Wash2->Neutralize Wash3 6. Wash with DMF Neutralize->Wash3 Couple 8. Add to Resin and Agitate Wash3->Couple Activate 7. Pre-activate Boc-2-nitro-L-Phe with Coupling Reagent & Base Activate->Couple Kaiser 9. Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash4 11. Wash with DMF/DCM Kaiser->Wash4 Negative Next_Cycle Proceed to next cycle Wash4->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Coupling_Mechanisms Activation Mechanisms of Coupling Reagents A1 Boc-AA-OH + DIC O-acylisourea intermediate A2 O-acylisourea + HOBt OBt-active ester A1:f0->A2:f0 - DIU A3 OBt-active ester + H2N-Peptide Peptide Bond + HOBt A2->A3 B1 Boc-AA-OH + HATU/HBTU + Base OAt/OBt-active ester B2 OAt/OBt-active ester + H2N-Peptide Peptide Bond + HOAt/HOBt B1:f0->B2 C1 Boc-AA-OH + PyBOP + Base OBt-active ester C2 OBt-active ester + H2N-Peptide Peptide Bond + HOBt C1:f0->C2

Caption: Simplified activation pathways for different classes of peptide coupling reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Boc-2-nitro-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for optimizing the coupling efficiency of Boc-2-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Overcoming Difficult Couplings

Low coupling efficiency is a primary challenge when incorporating the sterically hindered amino acid, this compound. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Positive Kaiser Test or Low Yield After Coupling this compound

A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[1] This directly leads to lower yields of the desired full-length peptide and the formation of deletion sequences.

Initial Assessment:

  • Reagent Quality: Confirm that all reagents, particularly the this compound, coupling agents, and solvents, are fresh, of high purity, and have been stored under appropriate conditions to prevent degradation.[2]

  • Resin Loading: Verify the substitution level of your resin. Inaccurate loading values will lead to incorrect stoichiometry of reactants. For challenging couplings, utilizing a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can be advantageous.[2]

  • Reaction Monitoring: Consistently use a qualitative method like the Kaiser test to monitor reaction completion.[1]

Troubleshooting Strategies:

If initial assessments do not resolve the issue, proceed with the following optimization strategies, starting with the most common and effective solutions.

StrategyDescriptionKey Considerations
Switch Coupling Reagent Standard carbodiimide reagents (e.g., DCC, DIC) are often inefficient for sterically hindered amino acids.[3] Switch to a more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium salt (e.g., PyBOP).[4][5]HATU and other reagents that form reactive OAt esters are considered among the most efficient for difficult couplings.[3][5]
Double Coupling After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[3] This is a highly effective method to drive the reaction to completion.While a single, extended coupling may suffice in some cases, starting with a double coupling protocol is a prudent strategy for challenging residues.[4]
Increase Reaction Time Extend the coupling reaction time to several hours or even overnight.[4] Slower reaction kinetics are inherent to sterically hindered amino acids.Monitor the reaction periodically to find the optimal time without introducing side reactions.
Optimize Solvent While N,N-Dimethylformamide (DMF) is standard, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial.[4]NMP has superior solvating properties, which can help disrupt peptide aggregation on the solid support.[4]
Microwave-Assisted Synthesis The application of microwave energy can overcome the activation energy barrier and disrupt peptide aggregation, leading to faster and more efficient couplings.[4][6]This method is particularly beneficial for coupling hindered amino acids.[4]
Increase Reagent Equivalents Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.[2]Ensure adequate base is also used (e.g., 2 equivalents of base for each equivalent of amino acid).[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in SPPS?

The primary reason is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group combined with the ortho-nitro group on the phenyl ring physically obstructs the approach of the reacting amino and carboxyl groups, slowing down peptide bond formation.[3]

Q2: My standard coupling protocol using DIC/HOBt is failing. What is the best alternative?

For sterically hindered residues like this compound, it is highly recommended to switch from carbodiimide-based reagents to more potent coupling agents. Urionium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective.[4][5] HATU is often preferred for very difficult couplings due to the high reactivity of the OAt ester it forms.[3][5]

Q3: Is double coupling always necessary for this compound?

Given the inherent difficulty, performing a double coupling is a robust strategy to ensure the highest possible yield and minimize deletion sequences.[4] While a single, extended coupling might be sufficient in some sequences, a double coupling protocol is a good starting point, especially for valuable or complex peptides.

Q4: Can I just increase the coupling time instead of changing reagents?

Increasing the reaction time can improve yields, but it may not be sufficient to drive the reaction to completion if the chosen coupling reagent is not potent enough to overcome the steric hindrance.[4] A combination of a more powerful reagent and an optimized reaction time is often the best approach.

Q5: What is the role of additives like HOBt and HOAt?

Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form active esters. These esters are less prone to side reactions and can improve coupling efficiency.[8] HOAt is generally considered superior for difficult couplings.[8] Many modern coupling reagents like HBTU and HATU already incorporate these moieties.[5]

Q6: How can I monitor the coupling reaction?

The Kaiser test is a common and effective qualitative method to detect the presence of free primary amines on the resin.[1] A positive result (blue color) indicates an incomplete coupling, while a negative result (yellow/colorless) suggests completion.[1] Note that this test is not reliable for secondary amines like proline.[1]

Data Presentation

Table 1: Performance Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[9]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[9]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[9]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[9]
DIC/HOBt CarbodiimideVariable (<90)SlowModerateOften inefficient for hindered couplings, leading to lower yields and requiring longer reaction times.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group prior to the coupling step.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.[11]

  • DCM Wash: Drain the DCM and wash the resin three times with fresh DCM.[11]

  • Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate at room temperature for 30 minutes.[11][12]

  • Filtration: Drain the deprotection solution.

  • Washes: Wash the resin sequentially with DCM (5 times), Methanol (3 times), and again with DCM (3 times).[11]

  • Neutralization: Wash the resin twice with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes each time.[11]

  • Final Washes: Wash the resin five times with DCM to remove excess base, followed by three washes with DMF to prepare for coupling.[11]

Protocol 2: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

  • Resin Preparation: Start with the deprotected and neutralized peptide-resin, washed and swollen in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.[4]

  • Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. This pre-activates the amino acid.[4]

  • Coupling: Immediately add the activated amino acid solution to the resin in the reaction vessel.

  • Reaction: Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, this time can be extended.[4]

  • Monitoring: Perform a Kaiser test to check for completion.[4]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[4]

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-7 with fresh reagents.[4]

Visualizations

SPPS_Coupling_Workflow cluster_main Coupling Cycle Start Start: Deprotected Peptide-Resin Activate_AA Prepare Activation Mixture: Boc-AA-OH + HATU + DIPEA in DMF Couple Add Activated AA to Resin Agitate 2-4 hours Activate_AA->Couple Wash_1 Wash Resin (DMF, DCM) Couple->Wash_1 Kaiser_Test Kaiser Test Wash_1->Kaiser_Test Wash_2 Final Wash (DMF, DCM) Kaiser_Test->Wash_2 Negative Double_Couple Double Couple: Repeat Activation & Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Deprotection Wash_2->Next_Cycle Double_Couple->Couple

Caption: Workflow for a high-efficiency coupling cycle in SPPS using HATU activation.

Troubleshooting_Decision_Tree Start Positive Kaiser Test (Incomplete Coupling) Check_Reagents 1. Check Reagent Quality & Resin Loading Start->Check_Reagents Strategy1 2. Perform Double Coupling Check_Reagents->Strategy1 Issue Persists Strategy2 3. Switch to Potent Reagent (e.g., HATU, COMU) Strategy1->Strategy2 Still Positive Success Negative Kaiser Test (Coupling Complete) Strategy1->Success Success Strategy3 4. Extend Reaction Time (e.g., 4-24 hours) Strategy2->Strategy3 Still Positive Strategy2->Success Success Strategy4 5. Consider Microwave Synthesis or NMP Solvent Strategy3->Strategy4 Still Positive Strategy3->Success Success Strategy4->Success Success

Caption: Decision tree for troubleshooting incomplete coupling of hindered amino acids.

References

Troubleshooting incomplete cleavage of the Boc-2-nitro-L-phenylalanine group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete cleavage of the Boc (tert-butyloxycarbonyl) protecting group from 2-nitro-L-phenylalanine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of 2-nitro-L-phenylalanine?

Incomplete removal of the Boc group from 2-nitro-L-phenylalanine, or any amino acid, typically stems from several factors:

  • Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of trifluoroacetic acid (TFA) or a degraded TFA stock.[1][2] The rate of Boc cleavage is highly dependent on the acid concentration.[1]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.[2][3] Sterically hindered residues may require longer reaction times.[1][4]

  • Steric Hindrance: The bulky nature of the Boc group, combined with the local environment of the 2-nitro-L-phenylalanine residue within a peptide sequence, can impede the access of the acid reagent.[1][3]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, incomplete swelling of the resin support in the reaction solvent can prevent the acid from efficiently reaching all the peptide chains, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM).[1]

  • Reagent Quality: Degradation of TFA due to improper storage (e.g., absorption of water) can reduce its effectiveness.[2]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to assess the completeness of the cleavage:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods ideal for tracking the disappearance of the Boc-protected starting material and the appearance of the deprotected product.[1][5] They can also help in the identification of any side products.[1]

  • Kaiser Test (for SPPS): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[5] A positive result (indicated by an intense blue color) signifies successful Boc removal, while a negative result (yellow or colorless beads) suggests that the Boc group is still attached.

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively observe the conversion of the starting material to the product.[1]

Q3: What is the difference between acid-catalyzed cleavage of the Boc group and photolytic cleavage involving 2-nitrophenylalanine?

It is crucial to distinguish between these two distinct chemical processes:

  • Acid-Catalyzed Boc Cleavage: This reaction specifically removes the N-terminal Boc protecting group using a strong acid like TFA to expose the free amine for subsequent peptide coupling.[4][6] The integrity of the peptide backbone is maintained.

  • Photolytic Peptide Backbone Cleavage: When a peptide containing a 2-nitrophenylalanine residue is irradiated with UV light (e.g., at 365 nm), it can induce cleavage of the actual polypeptide backbone.[7][8] This process results in the formation of a C-terminal carboxylate group and an N-terminal cinnoline group.[7][8] This is a separate process from Boc deprotection and is a technique used for photocaging and controlled release of peptides or proteins.[7]

Troubleshooting Guide: Incomplete Boc Cleavage

If you observe incomplete deprotection of the Boc-2-nitro-L-phenylalanine group, consult the following guide for potential solutions.

Symptom Possible Cause Recommended Solution
Significant amount of starting material observed via HPLC/LC-MS after standard deprotection time. Insufficient acid concentration or reagent degradation.Increase the TFA concentration. A common starting point is 50% TFA in DCM, but this can be increased to 95%.[4][5] Always use fresh, high-purity TFA.
Inadequate reaction time.Extend the reaction time. Monitor the reaction at set intervals (e.g., 30, 60, and 90 minutes) to determine the optimal duration.[9]
Negative or weak Kaiser test result in SPPS. Poor resin swelling.Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM) for at least 30 minutes before deprotection.[4]
Steric hindrance.Consider a double deprotection: perform the standard deprotection step, wash, and then repeat the deprotection step with fresh reagent.
Peptide aggregation on the resin.Use structure-breaking solvents or additives. Consider sonication during the deprotection step to improve reagent access.
Inconsistent results between batches. Reagent degradation.Use fresh TFA for each deprotection. Protect TFA from moisture.[2]
Temperature fluctuations.Perform the reaction at a consistent room temperature (20-25 °C).[4] While gentle heating (e.g., to 40°C) can sometimes be employed for sterically hindered cases, it may also increase side reactions and should be used with caution.[1]
Presence of side products with a +56 Da mass shift. Alkylation by the tert-butyl cation.The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues.[3][10] Incorporate scavengers into your deprotection cocktail to trap this cation.[3][10]
Recommended Scavenger Cocktails

The addition of scavengers is crucial to prevent side reactions, especially if other sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are present in the peptide sequence.[3]

Sensitive Residue(s) Recommended Scavenger Cocktail (v/v) Reference
General Use / No other sensitive residues 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[10][11]
Trp, Met, Cys present 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole[4]
Trp present Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective.[10]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the removal of the Nα-Boc group from a peptide-resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[4]

  • DCM Wash: Drain the DCM and wash the resin three times with fresh DCM.[4]

  • Deprotection Reaction: Add the freshly prepared deprotection solution (e.g., 50% TFA in DCM) to the swollen resin (approximately 10 mL per gram of resin).[2][4] Agitate the reaction vessel at room temperature for 30 minutes.[4]

  • Filtration: Drain the deprotection solution.

  • DCM Washes: Wash the resin five times with DCM to thoroughly remove residual TFA and scavengers.[4]

  • Neutralization (for subsequent coupling): If the synthesis is to be continued, neutralize the resulting N-terminal amine salt by washing the resin with a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes. Repeat the neutralization step.[4]

  • Final DCM Washes: Wash the resin five times with DCM to remove excess base before proceeding to the next coupling step.[4]

Protocol 2: Monitoring Deprotection with the Kaiser Test

This qualitative test is used to detect free primary amines in SPPS.

  • Sample Preparation: After the deprotection and washing steps, remove a small sample of the peptide-resin (a few beads).

  • Reagent Addition: In a small test tube, add 2-3 drops of each of the following three reagents to the resin sample:[5]

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN solution in water, diluted with 49 mL of pyridine.[5]

    • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[5]

    • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]

  • Heating: Heat the test tube at 110°C for 5 minutes.[5]

  • Observation:

    • Positive Result (Complete Deprotection): Intense blue color on the beads and in the solution.[5]

    • Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.[5]

Visual Guides

Boc_Deprotection_Workflow start Boc-Protected Peptide-Resin swell Swell Resin in DCM start->swell wash1 Wash with DCM swell->wash1 deprotect Add Deprotection Cocktail (e.g., 50-95% TFA in DCM) wash1->deprotect agitate Agitate for 30-60 min at Room Temperature deprotect->agitate filter Filter to Remove Deprotection Solution agitate->filter wash2 Wash with DCM filter->wash2 kaiser_test Kaiser Test wash2->kaiser_test neutralize Neutralize with DIPEA in DCM kaiser_test->neutralize Positive (Blue) incomplete Incomplete Deprotection kaiser_test->incomplete Negative (Yellow) wash3 Wash with DCM neutralize->wash3 next_step Proceed to Next Coupling Step wash3->next_step troubleshoot Troubleshoot: - Increase TFA concentration - Extend reaction time - Double deprotection incomplete->troubleshoot

Caption: Workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Boc Cleavage Detected (via HPLC, Kaiser Test, etc.) cause1 Insufficient Acid Strength or Reaction Time start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Resin Swelling (SPPS) start->cause3 solution1 Increase TFA Concentration (e.g., to 95%) Extend Reaction Time cause1->solution1 solution2 Perform Double Deprotection Consider Gentle Warming (40°C) cause2->solution2 solution3 Ensure Adequate Swelling Time (>30 min in DCM) cause3->solution3 verify Verify Completion (Re-run analysis) solution1->verify solution2->verify solution3->verify

References

Technical Support Center: Scavengers for tert-Butyl Cations in Boc Deprotection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our focus is to deliver actionable solutions to minimize side reactions and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary during Boc deprotection?

A1: During the acidic cleavage of the Boc protecting group, typically with trifluoroacetic acid (TFA), a highly reactive tert-butyl cation (t-Bu+) is generated.[1][2][3][4][5][6] This electrophilic carbocation can attack nucleophilic residues in the peptide chain, leading to undesirable side products.[1][2][3][4][5][6] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, thereby preventing them from modifying the peptide.[1][5][6]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4][5][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4][5][6] Methionine is also prone to oxidation.[1]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[2][3][4][5][6]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[3][4][5][6]

Q3: What is a good general-purpose scavenger cocktail for routine peptide synthesis?

A3: For many standard peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][7] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group and can also act as a scavenger.[1]

Q4: My peptide contains Tryptophan. What is the recommended scavenger?

A4: For Tryptophan-containing peptides, 1,2-ethanedithiol (EDT) is a highly effective scavenger for preventing indole ring alkylation.[1] The use of Fmoc-Trp(Boc)-OH during synthesis also significantly suppresses this side reaction.[1] A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

Q5: How can I prevent the oxidation of Methionine during cleavage?

A5: To prevent the oxidation of Methionine to Methionine sulfoxide, it is recommended to use degassed solvents and perform the cleavage under an inert atmosphere.[1] The addition of thioanisole to the cleavage cocktail is also effective.[1][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low peptide yield after cleavage. Incomplete cleavage from the resin.- Ensure a sufficient volume of cleavage cocktail (10-25 mL per gram of resin) is used.[1] - For acid-labile linkers, consider a two-stage cleavage process.[1] - Confirm that the N-terminal Fmoc group was removed prior to cleavage.
Multiple peaks on HPLC, some with a +56 Da mass shift. t-Butylation of sensitive residues (Trp, Met, Cys, Tyr).- Ensure an adequate amount of a carbocation scavenger like TIS or EDT is present in the cleavage cocktail.[1] - For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can reduce this side reaction.[1]
Peak with a +16 Da mass shift in a Met-containing peptide. Oxidation of Methionine to Methionine sulfoxide.- Use degassed solvents and perform the cleavage under an inert atmosphere.[1] - Add thioanisole to the cleavage cocktail.[1]
Incomplete removal of Arg(Pbf) or Arg(Pmc) protecting groups. Steric hindrance or multiple Arg residues making deprotection difficult.- Increase the cleavage reaction time and monitor by HPLC.[1] - Use a more robust cleavage cocktail such as "Reagent K".[1]
Reattachment of the peptide to the resin. The carbocation generated from the resin linker alkylates a nucleophilic residue in the peptide.- The use of appropriate scavengers, such as TIS, will minimize this by trapping the linker-derived cation.[1]

Quantitative Data on Scavenger Performance

The selection of an appropriate scavenger cocktail is critical for maximizing the purity of the crude peptide. The following tables summarize the effectiveness of different scavenger combinations in preventing common side reactions.

Table 1: Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

This data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on internal analysis and literature reports.[5]

Table 2: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical Concentration (% v/v)Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5-5Highly effective carbocation scavenger.[8]
Triethylsilane (TES) Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[8]
Thioanisole Met5Effective in preventing S-alkylation of methionine.[8] Also helps reduce methionine sulfoxide.[9]
1,2-Ethanedithiol (EDT) Cys, Trp2.5Commonly used for protecting cysteine residues.[8] Has a strong odor.[9]
Water General carbocations2.5-5Can act as a scavenger and is often used in scavenger cocktails.[8]
Dithiothreitol (DTT) Cys2.5 (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[8]

Visualizing Boc Deprotection and Scavenging

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reaction Pathway cluster_2 Scavenging Pathway Boc-Protected_Amine Boc-Protected Amine Protonation Protonation (TFA) Boc-Protected_Amine->Protonation H+ Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Protonation->tert-Butyl_Cation Deprotected_Amine Deprotected Amine Carbamic_Acid_Intermediate->Deprotected_Amine CO2 CO2 Carbamic_Acid_Intermediate->CO2 Alkylated_Side_Product Alkylated Side Product tert-Butyl_Cation->Alkylated_Side_Product Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, side reactions, and scavenging.

Experimental Protocols

Protocol for Small-Scale Trial Cleavage to Optimize Scavengers

This protocol outlines a method for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before proceeding with a large-scale cleavage.[1]

Materials:

  • Dry peptide-resin (20-50 mg per trial)

  • Trifluoroacetic acid (TFA)

  • Scavengers to be tested (e.g., TIS, EDT, thioanisole, water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Reaction vessels

  • Centrifuge

  • HPLC system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels for each scavenger cocktail to be tested.

  • Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare the different cleavage cocktails. For example:

    • Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5)

    • Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the respective reaction vessels containing the peptide-resin.

    • Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).

  • Peptide Precipitation:

    • After the reaction time, filter the resin from each vessel, collecting the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess the purity and identify any side products.

    • If necessary, confirm the identity of the main peak and any major impurities by mass spectrometry.

  • Evaluation: Compare the HPLC chromatograms from the different scavenger cocktails to determine which conditions yielded the highest percentage of the desired product with the fewest impurities.

Scavenger_Optimization_Workflow Start Start: Peptide-Resin Prepare_Cocktails Prepare Scavenger Cocktails (A, B, C...) Start->Prepare_Cocktails Cleavage Perform Parallel Cleavage Reactions Prepare_Cocktails->Cleavage Precipitation Precipitate Peptides in Cold Ether Cleavage->Precipitation Isolation Isolate and Wash Crude Peptides Precipitation->Isolation Analysis Analyze by HPLC and Mass Spectrometry Isolation->Analysis Evaluation Evaluate Purity and Side Products Analysis->Evaluation Optimal_Conditions Select Optimal Scavenger Cocktail Evaluation->Optimal_Conditions

Caption: Workflow for optimizing scavenger cocktails in Boc deprotection.

Troubleshooting_Logic Problem Problem Observed After Deprotection Low_Yield Low Peptide Yield? Problem->Low_Yield Extra_Peaks Unexpected Peaks in HPLC? Problem->Extra_Peaks Incomplete_Cleavage Incomplete Cleavage Low_Yield->Incomplete_Cleavage Yes Mass_Shift_56 Mass Shift of +56 Da? Extra_Peaks->Mass_Shift_56 Yes Mass_Shift_16 Mass Shift of +16 Da (Met)? Extra_Peaks->Mass_Shift_16 Yes Increase_Volume Increase Cocktail Volume Incomplete_Cleavage->Increase_Volume Two_Stage Consider Two-Stage Cleavage Incomplete_Cleavage->Two_Stage Check_Fmoc Check N-terminal Fmoc Removal Incomplete_Cleavage->Check_Fmoc tButylation t-Butylation Side Reaction Mass_Shift_56->tButylation Yes Oxidation Methionine Oxidation Mass_Shift_16->Oxidation Yes Add_Scavenger Add/Increase Scavenger (TIS, EDT) tButylation->Add_Scavenger Use_TrpBoc Use Fmoc-Trp(Boc)-OH tButylation->Use_TrpBoc Degas_Solvents Use Degassed Solvents Oxidation->Degas_Solvents Add_Thioanisole Add Thioanisole Oxidation->Add_Thioanisole

Caption: A troubleshooting decision tree for Boc deprotection issues.

References

How to improve the yield of peptide synthesis with Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-2-nitro-L-phenylalanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance peptide yield and purity. This compound is a valuable building block for creating bioactive peptides, but its unique structure can present challenges during synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a nitro (NO₂) group is attached to the ortho position of the phenyl ring.[1] The Boc group provides stability and enhances solubility during synthesis.[1] The nitro functional group offers unique opportunities for post-synthesis modification and can influence the peptide's structure, function, and biological interactions, making it a valuable component in drug discovery.[1][2]

Q2: What are the primary challenges associated with using this compound in SPPS?

The main challenges stem from the steric hindrance and electronic effects of the ortho-nitro group. These can lead to:

  • Lower Coupling Efficiency: The bulky nitro group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.

  • Incomplete Deprotection: While the Boc group is reliably cleaved by strong acids like trifluoroacetic acid (TFA), difficult peptide sequences or aggregation can sometimes hinder complete deprotection.[3]

  • Potential Side Reactions: The nitro group is generally stable but can be susceptible to reduction under certain cleavage conditions, particularly with harsh reagents like liquid HF if not properly controlled. Additionally, the generation of a tert-butyl cation during Boc deprotection can lead to alkylation of sensitive residues if scavengers are not used.[2][4]

Q3: What are the standard conditions for Boc group deprotection?

The standard method for removing the Boc protecting group is treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[2][5] A typical deprotection solution is 25-50% TFA in DCM.[5][6] To prevent side reactions caused by the tert-butyl cation generated during this process, scavengers such as anisole or thioanisole are often added to the solution.[2][4]

Q4: Which coupling reagents are recommended for Boc-SPPS?

Several coupling reagents are effective in Boc-SPPS. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-hydroxybenzotriazole (HOBt) to reduce racemization.[7] Pre-formed active esters using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient and common.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Issue: Low or Incomplete Coupling Efficiency

A positive or strong blue result from a Kaiser test after coupling indicates free amines, signifying an incomplete reaction.[3]

Potential Cause Recommended Solution Rationale
Steric Hindrance 1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or more.[3] 2. Double Couple: After the initial coupling, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.[8] 3. Use a More Potent Activator: Switch from DIC/HOBt to a uronium-based reagent like HBTU or HATU, which provides faster reaction kinetics.[6]The bulky ortho-nitro group can slow down the reaction. Providing more time or using a more reactive species can drive the reaction to completion.
Reagent Quality 1. Use Fresh Reagents: Ensure the amino acid, coupling reagents, and solvents are fresh and anhydrous. 2. Check Activator Integrity: HBTU and other activators can degrade over time. Use freshly prepared solutions.Moisture and degraded reagents are common causes of failed coupling reactions.
Peptide Aggregation 1. Change Solvent: Switch from DCM or DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating and disrupting secondary structures.[8] 2. Incorporate Chaotropic Salts: Adding salts like LiCl can help break up aggregates.Aggregation can make the N-terminal amine inaccessible. Improving solvation can expose the reaction site.[3]

Issue: Incomplete Boc Deprotection

If coupling failure persists even with optimized coupling protocols, the preceding deprotection step may be incomplete.

Potential Cause Recommended Solution Rationale
Insufficient Deprotection 1. Increase Deprotection Time: Extend the TFA treatment time from 30 minutes to 45-60 minutes.[2] 2. Use Fresh TFA: Trifluoroacetic acid is hygroscopic. Ensure it is high-purity and not contaminated with water.For sterically hindered residues or long peptides, complete removal of the Boc group may require longer exposure to acid.[2]
Poor Resin Swelling 1. Ensure Adequate Swelling: Before the first deprotection, ensure the resin is fully swollen in the synthesis solvent (e.g., DCM) for at least 30 minutes.[2]Poor swelling can trap reactive sites within the resin beads, making them inaccessible to reagents.

Issue: Low Overall Yield After Cleavage

When the final purified peptide quantity is low, the issue could be cumulative losses during synthesis or problems during the final cleavage and work-up.[3]

Low_Yield_Troubleshooting start_node Start: Low Final Yield process_node_1 Perform test cleavage on a small amount of resin (10-20 mg). Analyze crude product by MS. start_node->process_node_1 Step 1 decision_node decision_node process_node process_node end_good Yield loss likely due to cleavage/purification issues. end_bad Yield loss due to synthesis problems. decision_node_1 Target mass present in MS? process_node_1->decision_node_1 decision_node_1->end_good  Yes (Major Peak) process_node_2 Review synthesis steps. Analyze intermediates if possible to pinpoint failure. decision_node_1->process_node_2 No or Minor Peak   process_node_2->end_bad

Caption: Troubleshooting workflow for diagnosing the cause of low peptide yield.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HBTU

This protocol is for coupling this compound to a deprotected N-terminal amine on the resin.

  • Resin Preparation: Ensure the peptide-resin is washed and neutralized after the previous Boc deprotection step.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.[3] If the test is positive (blue), continue coupling for another 1-2 hours or perform a double couple.

  • Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 2: Standard Boc Group Deprotection

This protocol details the removal of the N-terminal Boc group.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[2]

  • Prepare Deprotection Solution: Freshly prepare a solution of 50% TFA in DCM. To mitigate side reactions, add a scavenger such as anisole (2% v/v).

  • First Deprotection: Drain the swelling solvent and add the deprotection solution to the resin. Agitate for 2-3 minutes.[6]

  • Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 30 minutes at room temperature.[2][6]

  • Washing: Drain the deprotection solution. Wash the resin extensively to remove residual TFA and scavengers:

    • DCM (5x)[2]

    • Methanol (3x)[2]

    • DCM (3x)[2]

  • Neutralization: Before the next coupling step, neutralize the N-terminal amine salt. Wash the resin with a solution of 10% DIPEA in DCM for 2-5 minutes, repeating the process twice.[2]

  • Final Wash: Wash the resin with DCM (5x) to remove excess base.[2] The resin is now ready for the next coupling cycle.

Boc_SPPS_Cycle deprotection 1. Deprotection (TFA/DCM) wash1 Wash deprotection->wash1 neutralization 2. Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling 3. Coupling (Activated Boc-AA) wash2->coupling wash3 Wash coupling->wash3 cycle_end Repeat Cycle for Next Amino Acid wash3->cycle_end cycle_end->deprotection Start Next Cycle

Caption: The general cycle for one amino acid addition in Boc-based SPPS.

References

Technical Support Center: Photolysis of Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photolysis of Boc-2-nitro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound photolysis when incorporated into a peptide?

When 2-nitrophenylalanine (2-NPA) is incorporated into a peptide backbone, photolysis primarily results in the cleavage of the polypeptide chain. The main products identified are a C-terminal fragment with a carboxylate group and an N-terminal fragment ending in a cinnoline ring.[1][2] This specific outcome is the result of an unusual cinnoline-forming reaction mechanism.[1][3]

Q2: What is the proposed mechanism for this photocleavage?

The putative mechanism for the photocleavage of a peptide containing 2-NPA involves the following steps[1]:

  • Upon photolysis, the nitrobenzyl group rearranges to form an α-hydroxy-substituted nitrosophenyl group.

  • The nitroso group then reacts with the N-terminal amide group in an addition reaction.

  • This leads to the formation of a cyclic azo product.

  • Subsequent hydrolysis of the activated carbonyl group yields the final terminal cinnoline and carboxylate products.[1]

Q3: Are there common byproducts observed during the photolysis of this compound?

While the primary reaction is the peptide backbone cleavage, the formation of side products can occur. The quantity of these byproducts can be influenced by the specific position of the 2-NPA residue within a protein.[1] For the broader class of o-nitrobenzyl compounds, a key intermediate is o-nitrosobenzaldehyde.[4][5] This intermediate can be unstable and undergo secondary reactions, such as dimerization, which leads to the formation of azobenzene groups.[5] Therefore, it is plausible that analogous side-reactions could occur during the photolysis of this compound, especially if the free amino acid is being photolyzed.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low photocleavage yield Insufficient irradiation time or intensity: The extent of photolysis is dependent on the total light dose.Increase the irradiation time or use a light source with higher intensity at the appropriate wavelength (typically >300 nm).[1][6]
Suboptimal wavelength: The o-nitrobenzyl group has a specific absorption maximum.Ensure your light source emits at a wavelength that is efficiently absorbed by the 2-nitrophenylalanine moiety, typically around 365 nm.[1][6]
Solvent effects: The solvent can influence the reaction kinetics.While photolysis is often performed in aqueous buffers like PBS[1], consider evaluating the reaction in different solvent systems if yields are low.
Positional effects within a peptide: The local environment of the 2-NPA residue can affect cleavage efficiency.[1]If possible, test the incorporation of 2-NPA at different sites within the peptide or protein to find a more favorable location for efficient cleavage.
Formation of unexpected byproducts Secondary reactions of intermediates: The o-nitroso intermediate is reactive and can lead to byproducts.[4][5]Consider adding a trapping agent, such as a diene, which can react with the nitroso group and potentially minimize the formation of undesired oligomers.[4]
Photodegradation of products: The desired cleavage products may themselves be sensitive to prolonged irradiation.Perform a time-course experiment to determine the optimal irradiation time that maximizes the yield of the desired products while minimizing their degradation.
Inconsistent results between experiments Variability in experimental setup: Minor differences in lamp output, sample concentration, or temperature can affect the outcome.Standardize all experimental parameters, including the light source, distance from the lamp to the sample, sample concentration, and temperature. Use a chemical actinometer, such as 2-nitrobenzaldehyde, to quantify the light intensity for better reproducibility.[1]

Experimental Protocols

General Protocol for Photolysis of a 2-NPA Containing Peptide

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

  • Sample Preparation: Dissolve the peptide containing the this compound residue in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of approximately 10 μM.[1]

  • Irradiation: Place the sample in a suitable container (e.g., a quartz cuvette) and irradiate with a light source emitting at a wavelength greater than 300 nm (e.g., a 365 nm lamp).[1] The irradiation time will need to be optimized, but initial experiments can be run for varying durations (e.g., 0, 5, 10, 15, 30, and 60 minutes).[1]

  • Analysis: Analyze the photolysis products using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and/or SDS-PAGE for larger protein fragments.[1]

  • Quantification: If using SDS-PAGE, the extent of photocleavage can be quantified by measuring the optical density of the protein bands.[1]

Visualizations

Proposed Photolysis Mechanism of 2-Nitrophenylalanine in a Peptide

photolysis_mechanism cluster_start Initial State cluster_intermediate Intermediate Stages cluster_final Final Products Peptide_with_2NPA Peptide with 2-Nitrophenylalanine Nitroso_Intermediate α-Hydroxy-substituted Nitrosophenyl Intermediate Peptide_with_2NPA->Nitroso_Intermediate Photolysis (hv) Cyclic_Azo_Product Cyclic Azo Product Nitroso_Intermediate->Cyclic_Azo_Product Addition Reaction C_Terminal_Carboxylate C-Terminal Carboxylate Fragment Cyclic_Azo_Product->C_Terminal_Carboxylate Hydrolysis N_Terminal_Cinnoline N-Terminal Cinnoline Fragment Cyclic_Azo_Product->N_Terminal_Cinnoline Hydrolysis

Caption: Proposed mechanism for the photocleavage of a peptide containing 2-nitrophenylalanine.

Experimental Workflow for Photolysis Analysis

experimental_workflow cluster_analysis_methods Analysis Techniques Start Start: Peptide with 2-NPA Sample_Prep Sample Preparation (e.g., in PBS) Start->Sample_Prep Irradiation Irradiation (>300 nm light source) Sample_Prep->Irradiation Analysis Product Analysis Irradiation->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Data_Processing Data Processing and Quantification End End: Results Data_Processing->End HPLC->Data_Processing MS->Data_Processing SDS_PAGE->Data_Processing

Caption: General experimental workflow for the photolysis and analysis of 2-NPA containing peptides.

References

Issues with solubility of Boc-2-nitro-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of Boc-2-nitro-L-phenylalanine, with a particular focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the essential amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro (NO2) group at the ortho-position of the phenyl ring.[1][2] This compound is primarily used as a building block in peptide synthesis, particularly for creating complex and modified peptides for research in medicinal chemistry and drug development.[1] The Boc group provides stability and facilitates controlled, stepwise peptide chain elongation.[1]

Q2: I am experiencing difficulty dissolving this compound. Why is this happening?

Poor solubility of Boc-protected amino acids, including this compound, is a common issue. Several factors can contribute to this:

  • Molecular Structure: The large, nonpolar benzyl side chain of phenylalanine, combined with the bulky Boc protecting group, contributes to its hydrophobicity. While the nitro group adds some polarity, the overall molecule can still exhibit low solubility in certain solvents.

  • Crystalline Form: The solid-state packing of the molecule in its crystalline form can be very stable, making it difficult for solvent molecules to break it apart.

  • Solvent Choice: The choice of solvent is critical. This compound is expected to have limited solubility in aqueous solutions and may also be challenging to dissolve in some common organic solvents.

  • Purity: Impurities within the synthesized or purchased compound can sometimes affect its solubility characteristics.

Q3: How does the nitro group on the phenyl ring affect the properties of Boc-L-phenylalanine?

The presence of a nitro group on the phenyl ring can influence the electronic and steric properties of the amino acid.[3] The position of the nitro group is important; for instance, a study on phenylalanine derivatives showed that a nitro group in the para-position had a different effect on a specific biological activity (gelation inhibition) compared to meta- and ortho-positions.[4] While this doesn't directly translate to solubility in synthesis, it highlights that substitutions on the phenyl ring can alter the molecule's overall properties. The nitro group is an electron-withdrawing group, which can impact intermolecular interactions.

Q4: Can I use heat to improve the solubility of this compound?

Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[5] However, this must be done with caution, as excessive heat can lead to the degradation of the compound.[5] It is advisable to first test the thermal stability on a small scale and to not exceed temperatures of 40-50°C.[6]

Q5: My this compound precipitated out of the reaction mixture. What should I do?

Precipitation during a reaction can be due to several factors, including a change in temperature, solvent evaporation, or reaching the solubility limit of the starting material or a newly formed product.[5] To address this, you can try:

  • Adding a small amount of a stronger co-solvent, such as dimethyl sulfoxide (DMSO).[5]

  • Gently warming the mixture while stirring.[5]

  • Sonicating the reaction vessel to help break up the precipitate and facilitate redissolution.[5]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound during synthesis.

Symptom Possible Cause Suggested Solution
This compound powder does not dissolve in the primary solvent (e.g., DMF, DCM). The compound has low intrinsic solubility in the chosen solvent.1. Switch to a stronger solvent: Attempt to dissolve the compound in a minimal amount of DMSO, which is a powerful solvent for many organic molecules.[5][7] 2. Use a co-solvent system: Prepare a mixture of solvents. A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP can be effective for dissolving poorly soluble Boc-amino acids.[5] 3. Employ physical methods: Use sonication for 5-10 minutes and/or gentle warming (up to 40°C) to aid dissolution.[5]
The solution becomes cloudy or forms a precipitate after initial dissolution. The solubility limit has been exceeded, or the temperature has decreased.1. Add more solvent: If the concentration is high, diluting the solution may help. 2. Add a co-solvent: Introduce a small volume of a stronger solvent like DMSO.[5] 3. Re-warm and sonicate: Gently warm and sonicate the solution to redissolve the precipitate.[5]
Low coupling efficiency is observed in peptide synthesis. Poor solubility of this compound is preventing it from reacting effectively.1. Ensure complete dissolution: Visually confirm that the amino acid is fully dissolved before adding it to the reaction vessel.[5] 2. Use a more potent coupling reagent: Reagents like HATU or HBTU can sometimes improve coupling efficiency for challenging amino acids.[5] 3. Increase reaction time: Extending the coupling time may allow the reaction to proceed to completion.[6]
Solubility of Boc-Protected Amino Acids in Common Solvents (Qualitative Guidelines)
SolventExpected SolubilityNotes
Water Very Low to InsolubleThe hydrophobic nature of the Boc and phenyl groups significantly limits aqueous solubility.[7]
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low to InsolubleSimilar to water, aggregation is likely at neutral pH.[7]
Dimethyl Sulfoxide (DMSO) HighGenerally a good initial solvent for hydrophobic peptides and their derivatives.[5][7]
Dimethylformamide (DMF) HighAnother excellent choice for dissolving nonpolar Boc-amino acids.[5][7]
Dichloromethane (DCM) ModerateOften used in peptide synthesis, but may have lower solvating power for some compounds compared to DMSO or DMF.
Acetonitrile (ACN) Moderate to HighFrequently used in combination with water for reverse-phase HPLC.[7]
Isopropanol (IPA) ModerateCan be effective for compounds with significant hydrophobicity.[7]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for SPPS

This protocol outlines a standard procedure for dissolving this compound for use in a coupling reaction during solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or a suitable alternative solvent

  • Activating agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution).

  • Add the activating agent (e.g., HBTU, 3-4 equivalents).

  • Add the appropriate volume of DMF.

  • Vortex or agitate the mixture until all solids are completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Add the base (e.g., DIPEA) to the activated amino acid solution.

  • Immediately add the activated amino acid solution to the reaction vessel containing the resin with the free N-terminus.

  • Allow the coupling reaction to proceed for the recommended time.

Protocol 2: Handling a Poorly Soluble Batch of this compound

This protocol provides a stepwise approach to solubilize a batch of this compound that proves difficult to dissolve using standard methods.

Methodology:

  • Initial Attempt with a Stronger Solvent:

    • Attempt to dissolve the this compound in a minimal amount of DMSO.

    • If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the resin. Be mindful of the final DMSO concentration in the reaction.

  • Using a Co-Solvent System:

    • Prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

    • Attempt to dissolve the this compound in this co-solvent mixture.

  • Employing Gentle Heating and Sonication:

    • Suspend the this compound in the chosen solvent or co-solvent system.

    • Place the vessel in a sonicator bath and sonicate for 5-10 minutes.

    • If the compound is still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to mix.

    • Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.

Note: When using heat, it is crucial to ensure the stability of this compound at the elevated temperature to avoid degradation.

Visual Guides

Troubleshooting_Solubility start Start: this compound in primary solvent (e.g., DMF) dissolved Completely Dissolved? start->dissolved yes Proceed with Reaction dissolved->yes Yes no Troubleshoot dissolved->no No step1 1. Use Stronger Solvent (e.g., minimal DMSO) no->step1 dissolved1 Dissolved? step1->dissolved1 dissolved1->yes Yes step2 2. Use Co-Solvent System (e.g., DCM/DMF/NMP) dissolved1->step2 No dissolved2 Dissolved? step2->dissolved2 dissolved2->yes Yes step3 3. Apply Physical Methods (Sonication, Gentle Heat) dissolved2->step3 No dissolved3 Dissolved? step3->dissolved3 dissolved3->yes Yes end_fail Consider alternative synthesis strategy or reagent batch dissolved3->end_fail No

Caption: A troubleshooting workflow for dissolving this compound.

Experimental_Workflow cluster_dissolution Dissolution cluster_activation Activation cluster_coupling Coupling weigh 1. Weigh Boc-2-nitro-L-phe and activating agent add_solvent 2. Add Solvent (e.g., DMF) weigh->add_solvent dissolve 3. Mix/Vortex until fully dissolved add_solvent->dissolve add_base 4. Add Base (e.g., DIPEA) dissolve->add_base add_to_resin 5. Add to Resin add_base->add_to_resin react 6. Allow Reaction to Proceed add_to_resin->react

Caption: Standard experimental workflow for SPPS using this compound.

References

Minimizing racemization of Boc-2-nitro-L-phenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of Boc-2-nitro-L-phenylalanine during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound potentially susceptible to racemization during activation?

A1: During the activation of an N-protected amino acid, the carboxyl group is converted into a highly reactive species to facilitate peptide bond formation. This activation can increase the acidity of the α-proton (the hydrogen on the chiral carbon). A base in the reaction mixture can then abstract this proton, leading to a temporary loss of chirality through the formation of a planar intermediate, such as an oxazolone or an enolate.[1][2] While the Boc (tert-butyloxycarbonyl) protecting group, being a urethane, is known to suppress racemization more effectively than acyl groups, certain amino acids can still be sensitive.[2] The electron-withdrawing nature of the nitro group on the phenyl ring of this compound may further increase the acidity of the α-proton, potentially making it more prone to racemization compared to standard Boc-L-phenylalanine.

Q2: What is the primary mechanism of racemization for Boc-protected amino acids?

A2: The principal mechanism of racemization for N-alkoxycarbonyl-protected amino acids like Boc-amino acids involves the formation of a 5(4H)-oxazolone intermediate.[3] This occurs when the activated carboxylic acid cyclizes. The α-proton of the oxazolone is significantly more acidic than that of the starting amino acid and can be readily removed by a base, resulting in a loss of stereochemical integrity.[3] The use of urethane-based protecting groups like Boc generally slows down the formation of this oxazolone intermediate compared to other protecting groups.[2]

Q3: Which factors have the most significant impact on racemization during the coupling step?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[3]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[1][3]

  • Base: The type and amount of base used are crucial. Stronger, less sterically hindered bases (e.g., triethylamine) can increase racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4]

  • Activation Time: Prolonged pre-activation of the amino acid before the amine component is added increases the risk of racemization.[3]

Q4: Are there specific coupling reagents recommended for minimizing racemization?

A4: Yes. For amino acids prone to racemization, it is highly recommended to use either:

  • Carbodiimides (e.g., DIC, EDC) in combination with racemization-suppressing additives like HOBt or Oxyma.[]

  • Uronium/Aminium or Phosphonium-based reagents such as HBTU, HATU, or PyBOP.[6] HATU, which forms a more reactive HOAt ester, is often considered superior in difficult couplings with a lower risk of racemization.[7] COMU, an oxyma-based reagent, is also a highly efficient and safer alternative.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive.Switch to a modern uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagent. If using a carbodiimide is necessary, always include an additive like HOBt or Oxyma.[3]
Strong or Excess Base: Using a strong, non-hindered base like triethylamine (TEA) or an excess of DIEA.Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Ensure the stoichiometry of the base is carefully controlled.[3]
High Reaction Temperature: Performing the coupling at elevated temperatures to speed up the reaction.Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[4]
Prolonged Pre-activation Time: Allowing the activated this compound to stand for too long before adding the amine component.Minimize the pre-activation time. It is best to perform an in situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine.[3]
Low coupling efficiency when using racemization-suppressing conditions. Steric Hindrance: The bulky nature of the protected amino acid may slow down the reaction, especially with hindered coupling partners.Use a more powerful coupling reagent known for high efficiency, such as HATU or COMU.[7] The reaction time can be extended, but it should be carefully monitored for any increase in racemization.
Aggregation: Peptide-resin aggregation can hinder the reaction.Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt hydrogen bonding.[1]

Data Presentation

Coupling Method Additive Base Relative Racemization Risk Comments
DICNoneDIEAHighNot recommended for sensitive amino acids.[3]
DICHOBtNMMLowA classic and effective method for suppressing racemization.[1]
DICOxymaNMM/DIEAVery LowOxyma is often more effective than HOBt in suppressing racemization.[7]
HBTUNone (contains HOBt moiety)DIEALowGenerally low racemization, but phosphonium reagents may be better.[7]
HATUNone (contains HOAt moiety)DIEA/CollidineVery LowHighly efficient, especially for difficult couplings, with excellent suppression of racemization due to the formation of the OAt ester.[6][7]
PyBOPNoneDIEALowA phosphonium-based reagent that is a good alternative to uronium salts.
COMUNone (contains Oxyma moiety)DIEA/CollidineVery LowA modern, highly efficient, and safer alternative to benzotriazole-based reagents.[7][8]

Experimental Protocols

Protocol 1: General Coupling using DIC/Oxyma to Minimize Racemization

This protocol is recommended for manual solid-phase peptide synthesis (SPPS) where minimizing racemization is critical.

  • Resin Preparation:

    • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

    • Perform the N-terminal Boc deprotection using an appropriate acidic reagent (e.g., 30-50% TFA in DCM).

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with a solution of 5-10% DIEA in DMF, followed by thorough washing with DMF.

    • Perform a test (e.g., Kaiser test) to confirm the presence of the free amine.

  • Coupling Reaction (In Situ Activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the swelled and washed resin.

    • Add a suitable base (e.g., NMM or DIEA, 6 equivalents) to the resin slurry.

    • Finally, add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For hindered couplings, the reaction time can be extended, but should be monitored.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative test like the Kaiser test.

    • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, to remove any soluble byproducts and excess reagents.

Protocol 2: Racemization Analysis by Chiral HPLC

This method is used to quantify the amount of D-isomer in the synthesized peptide after hydrolysis.

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the purified peptide sample in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

    • Heat the sample at 110°C for 24 hours.

    • After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization (if required by the column):

    • Derivatize the amino acid hydrolysate with a suitable agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.

  • Chiral HPLC Analysis:

    • Dissolve the dried hydrolysate in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak column) or a standard column if derivatized.

    • Use an appropriate mobile phase, often a mixture of hexane and isopropanol for normal phase chiral columns, or an appropriate gradient for reverse phase.

    • Monitor the elution profile using a UV detector.

    • The percentage of the undesired D-enantiomer can be calculated from the integrated peak areas of the D and L isomers.[9]

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling BocAA Boc-L-AA-OH Activated Activated Intermediate (e.g., O-acylisourea) BocAA->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (chiral) Activated->Oxazolone Cyclization (slowed by Boc group) Peptide Peptide Bond (L-configuration) Activated->Peptide + H₂N-Peptide (Fast, Desired) Planar Planar Intermediate (achiral) Oxazolone->Planar + Base - H⁺ D_Oxazolone Racemized Oxazolone Planar->D_Oxazolone + H⁺ D_Oxazolone->Peptide + H₂N-Peptide (forms D-isomer) Workflow start Start: Couple Boc-2-nitro-L-Phe check_racemization Is racemization a significant concern? start->check_racemization method_standard Use standard coupling: DIC/HOBt check_racemization->method_standard No method_low_rac Select low-racemization method check_racemization->method_low_rac Yes conditions Optimize Conditions: - Use sterically hindered base (NMM) - Couple at 0°C - Minimize pre-activation time method_standard->conditions option1 Uronium/Aminium Reagent: HATU, HCTU, COMU method_low_rac->option1 option2 Carbodiimide + Additive: DIC + Oxyma method_low_rac->option2 option3 Phosphonium Reagent: PyBOP method_low_rac->option3 option1->conditions option2->conditions option3->conditions end Proceed to next step conditions->end

References

Technical Support Center: Purification of 2-Nitrophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the photocleavable, unnatural amino acid 2-nitrophenylalanine (2-NPA).

Frequently Asked Questions (FAQs)

Q1: What is 2-nitrophenylalanine (2-NPA) and why is it used in peptides? A1: 2-nitrophenylalanine (2-NPA) is an unnatural amino acid that can be incorporated into a peptide sequence.[1] Its primary feature is the ability to induce site-specific cleavage of the polypeptide backbone upon irradiation with UV light (typically around 365 nm).[1][2] This allows for precise spatial and temporal control over peptide or protein activation/deactivation, making it a valuable tool in various biological studies.[1][2]

Q2: What are the main challenges in purifying peptides containing 2-NPA? A2: The main challenges stem from the properties of 2-NPA and the side products generated during synthesis and use. Key issues include:

  • Co-eluting Impurities: Side reactions during solid-phase peptide synthesis (SPPS), such as the formation of deletion or truncated sequences, can create impurities with hydrophobicities very similar to the target peptide, making separation difficult.[3][4]

  • Photocleavage Byproducts: The photocleavage reaction of 2-NPA is often incomplete, with cleavage efficiencies reported to be less than 50%.[2] This results in a complex mixture of the intact parent peptide and cleavage fragments (a C-terminal carboxylate and an N-terminal cinnoline group) that must be separated.[2][5]

  • Side Reactions: Intramolecular cyclization is a notable side reaction during photolysis, further contributing to the impurity profile.[2]

  • Solubility Issues: Peptides containing the hydrophobic 2-NPA residue can have limited solubility in aqueous solutions, complicating handling and purification.[2]

Q3: What is the standard method for purifying 2-NPA containing peptides? A3: The standard and most effective method for purifying peptides containing 2-NPA is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][6][7] This technique separates the peptide and impurities based on their hydrophobicity.[3] A C18 column is most commonly used, with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[2][3]

Q4: What purity level should I aim for? A4: The required purity level depends on the downstream application. For quantitative studies like receptor-ligand binding assays, NMR, or in-vivo use, a purity of >95% is recommended.[7] For less sensitive applications like high-throughput screening or polyclonal antibody production, >80% purity may be sufficient.[7][8]

Q5: How can I improve the solubility of my 2-NPA peptide for purification? A5: If your peptide is poorly soluble in the initial HPLC mobile phase, you can try dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then diluting it with the aqueous mobile phase.[9] For peptides with a net positive or negative charge, adjusting the pH of the solution can also improve solubility; basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.[9][10]

Purification and Troubleshooting Guides

Problem 1: Poor Resolution or Co-eluting Impurities in RP-HPLC

Question: My HPLC chromatogram shows broad peaks or multiple peaks that are not well-separated from my target peptide. What can I do?

Answer: Poor resolution is a common issue, especially with complex crude peptide mixtures. Here are several strategies to improve separation.

  • Optimize the Gradient: The separation of the target peptide from impurities can often be improved by making the elution gradient shallower.[11] A slower increase in the organic solvent (acetonitrile) concentration over a longer time provides more opportunity for separation. For particularly difficult separations, developing a "focused gradient" that is very shallow around the elution point of the target peptide can significantly increase resolution.[12]

  • Change the Mobile Phase pH: The retention of peptides can be sensitive to pH. While low pH (using 0.1% TFA) is standard, switching to a high pH mobile phase (e.g., using ammonium bicarbonate) can alter the selectivity of the separation and may resolve co-eluting species.[12]

  • Try a Different Stationary Phase: While C18 is the workhorse for peptide purification, changing the column chemistry can improve resolution. A C8 or C4 column is less hydrophobic and may be suitable for very hydrophobic peptides. For hydrophilic peptides, a column with a different chemistry might provide better retention.[6][11]

  • Check for Column Overload: Injecting too much crude peptide can overload the column, leading to broad, distorted peaks.[11] Try reducing the sample load to see if peak shape and resolution improve.

Problem 2: Low or No Recovery of the Peptide After Purification

Question: After performing RP-HPLC and lyophilizing the collected fractions, I have a very low yield of my peptide. What could be the cause?

Answer: Low recovery can be attributed to several factors, from solubility issues to irreversible binding.

  • Peptide Precipitation: Highly hydrophobic peptides may precipitate on the column or during the lyophilization process if the organic solvent concentration is not optimal.[13] Ensure the peptide remains dissolved in the collected fractions before freeze-drying.

  • Irreversible Binding: In some cases, peptides can bind irreversibly to the stationary phase. This can be caused by strong hydrophobic interactions. Adding a different organic modifier or changing the pH might help.[11]

  • Oxidation: Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are susceptible to oxidation, which can lead to product loss.[9][14] It is recommended to use degassed, oxygen-free solvents and buffers for these peptides.[9]

  • Incomplete Elution: The gradient may not be reaching a high enough organic solvent concentration to elute a very hydrophobic peptide. Try extending the gradient to a higher percentage of acetonitrile.[11]

Problem 3: Peptide is Insoluble After Lyophilization

Question: My purified, lyophilized 2-NPA peptide won't dissolve for my experiment. How can I solubilize it?

Answer: This is a common challenge, particularly for peptides with a high proportion of hydrophobic amino acids.

  • Start with Sterile Water: Always attempt to dissolve the peptide in sterile, distilled water first.[14]

  • Use Acidic or Basic Buffers: Based on the peptide's net charge, use a suitable buffer. For basic peptides (net charge > 0), try a dilute acidic solution like 10% acetic acid. For acidic peptides (net charge < 0), try a dilute basic solution like 10% ammonium bicarbonate.[9]

  • Add Organic Solvents: If the peptide is still insoluble, add a small amount of a water-miscible organic solvent such as acetonitrile or DMSO. It is recommended to dissolve the peptide to the highest possible concentration in the organic solvent and then slowly add buffer to dilute it to the working concentration.[14]

  • Sonication: Brief sonication can help break up aggregates and aid dissolution.[9]

Data Summary

Table 1: Typical RP-HPLC Conditions for 2-NPA Peptide Purification

ParameterConditionPurpose/Comment
Column C18, wide pore (300 Å), 5 µm particle sizeThe standard for peptide separations, providing good retention and resolution.[2][6]
Mobile Phase A 0.1% TFA or 0.1% Formic Acid in WaterAcidic modifier protonates silanols and provides counter-ions for basic residues, improving peak shape.[2][3]
Mobile Phase B 0.1% TFA or 0.085% Formic Acid in AcetonitrileElutes the peptide from the column by increasing the hydrophobicity of the mobile phase.[2][3][15]
Flow Rate 1 mL/min (for 4.6 mm ID analytical column)A standard flow rate for analytical scale purification.[15]
Gradient 5% to 95% B over 25-60 minutesA typical linear gradient. This should be optimized (e.g., made shallower) to improve resolution for specific peptides.[2]
Detection UV at 210-220 nmWavelength at which the peptide backbone absorbs, allowing for detection of the peptide and related impurities.[3][7]
Temperature Ambient to 40°CRunning at a slightly elevated temperature can sometimes improve peak shape and resolution.[15]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Crude 2-NPA Peptide
  • Sample Preparation:

    • Accurately weigh a small amount of the crude, lyophilized peptide.

    • Dissolve the peptide in the minimum required volume of Mobile Phase A (e.g., 5% acetonitrile, 0.1% TFA in water). If solubility is low, dissolve in a small volume of DMSO first, then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the HPLC system.

  • System Equilibration:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient, for example, from 5% Mobile Phase B to 65% Mobile Phase B over 60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.[2]

  • Fraction Collection:

    • Monitor the chromatogram at 210-220 nm.

    • Collect fractions corresponding to the main peak, which is presumed to be the target peptide. It is often wise to collect the rising edge, apex, and falling edge of the peak in separate fractions.

  • Purity Analysis:

    • Analyze the purity of each collected fraction by analytical RP-HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the peptide.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the required purity level.

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.[3]

Visualizations

Purification_Workflow General Purification Workflow for 2-NPA Peptides crude Crude 2-NPA Peptide (from SPPS) dissolve Dissolve in Initial Mobile Phase crude->dissolve sol_check Soluble? dissolve->sol_check use_dmso Use co-solvent (e.g., DMSO) and dilute sol_check->use_dmso No hplc Preparative RP-HPLC (e.g., C18 column) sol_check->hplc Yes use_dmso->dissolve fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC / MS) fractions->analysis purity_check Purity > 95%? analysis->purity_check pool Pool Pure Fractions purity_check->pool Yes repurify Re-purify with Optimized Gradient purity_check->repurify No lyophilize Lyophilize pool->lyophilize repurify->hplc final_product Purified Peptide lyophilize->final_product

Caption: A flowchart illustrating the key steps and decision points in the purification of 2-NPA peptides.

Troubleshooting_HPLC Troubleshooting Poor HPLC Resolution start Problem: Poor Peak Resolution or Co-elution cause1 Potential Cause 1: Suboptimal Gradient start->cause1 cause2 Potential Cause 2: Column Overload start->cause2 cause3 Potential Cause 3: Poor Selectivity start->cause3 solution1a Decrease gradient slope (e.g., 0.5% / min) cause1->solution1a solution1b Run a focused gradient around the target peak cause1->solution1b solution2 Reduce sample injection volume and/or concentration cause2->solution2 solution3a Change mobile phase pH (e.g., from low to high) cause3->solution3a solution3b Try a different column (e.g., C8 instead of C18) cause3->solution3b

Caption: A decision tree for troubleshooting common issues with peak resolution during HPLC purification.

References

Why is my Boc-2-nitro-L-phenylalanine coupling reaction failing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Boc-2-nitro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction failing with standard reagents like DCC or DIC?

A1: The primary reason for failure with standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is significant steric hindrance.[1][2] The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the ortho-substituted nitrophenyl side chain physically obstructs the formation of the necessary active ester intermediate, leading to extremely slow reaction rates and low or incomplete coupling.[1][3]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically demanding amino acids, it is crucial to switch to more potent onium salt-based coupling reagents.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[1] The most recommended classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective.[1][4] HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for these challenging couplings.[1][4]

Q3: How can I monitor the coupling reaction to confirm its completion?

A3: The most common method for monitoring solid-phase peptide synthesis (SPPS) coupling reactions is the Kaiser (or ninhydrin) test. This qualitative test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, as free amino groups are still available.[2][5] A negative result (yellow beads) signifies that the reaction has gone to completion.[2]

Q4: What are the primary side reactions to be aware of when using high-potency coupling reagents?

A4: The two main side reactions of concern are racemization and guanidinylation.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a risk, especially with highly reactive reagents or the use of excess base.[5][6][7] This can be minimized by carefully selecting the base (e.g., DIPEA or Collidine), controlling the temperature, and minimizing pre-activation time.[3][5][6]

  • Guanidinylation: Uronium-based reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium group that terminates the chain.[6][8] This can be suppressed by pre-activating the amino acid before adding it to the resin or by using phosphonium-based reagents like PyBOP.[6][8]

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Kaiser Test)

If your reaction fails to go to completion, as indicated by a positive Kaiser test, consult the following guide.

ObservationPotential CauseRecommended SolutionKey Parameters to Adjust
Blue/Purple Beads after Coupling Inefficient Coupling Reagent Standard carbodiimide reagents (DCC, DIC) are often too weak for this sterically hindered residue.[1][2] Switch to a more potent uronium or phosphonium salt-based reagent.[1][4]Reagent Type: Change from DCC/DIC to HATU, HCTU, PyBOP, or COMU.
Severe Steric Hindrance The inherent bulkiness of the molecule is slowing the reaction kinetics.[1][3]Double Coupling: After the first coupling, drain the vessel and repeat the coupling step with fresh reagents.[4][5] Reagent Excess: Increase the equivalents of the amino acid and coupling reagent to 3-5 eq.[6] Reaction Time: Extend the coupling time to 2-4 hours or, in difficult cases, overnight.[4][6]
Peptide Aggregation The growing peptide chain may be aggregating on the solid support, blocking reactive sites and preventing reagent diffusion.[1][4]Solvent Choice: Switch from DMF to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or use a mixture.[2][4] Microwave Synthesis: Employ microwave-assisted synthesis to disrupt aggregation and accelerate the coupling reaction.[4]
Issue 2: Significant Racemization Detected in Final Product

Even if coupling is complete, racemization can lead to diastereomeric impurities, reducing the yield of the desired product.

ObservationPotential CauseRecommended SolutionKey Parameters to Adjust
Diastereomeric Impurities in HPLC/LC-MS Over-activation or Excess Base Strong bases or prolonged activation times can increase the rate of epimerization at the alpha-carbon.[5][6][7]Base Selection: Use a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5][6] Base Amount: Use the minimum amount of base required for the reaction.[5] Temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) to slow the rate of racemization.[2][6] Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin.[5][6]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin with a free N-terminal amine.

Materials:

  • Resin with deprotected N-terminal amine (1.0 eq)

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Swell the resin in anhydrous DMF for 30-60 minutes. If starting from an N-terminally protected peptide, perform the deprotection step and wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.[1]

  • Pre-activation: Add DIPEA (6.0 eq) to the activation mixture and agitate for 1-2 minutes.[1][6] The solution will typically change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the swelled resin.[6]

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may be extended for particularly difficult sequences.[1][2]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion (yellow beads).[2]

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Next Step: If the Kaiser test is positive, consider a second coupling (repeat steps 2-7). If negative, proceed to the deprotection step for the next cycle.

Protocol 2: Capping of Unreacted Amines

If incomplete coupling persists after troubleshooting, unreacted amines should be "capped" to prevent the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic Anhydride (10 eq)

  • DIPEA (10 eq)

  • Anhydrous DMF

Methodology:

  • Washing: After the failed coupling attempt, wash the peptide-resin thoroughly with DMF (3x).

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for approximately 30 minutes.[1] This will acetylate any unreacted primary amines.[1]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3x) and DCM (3x) before proceeding to the next synthesis step.[1]

Visualizations

G start Coupling Reaction Performed kaiser_test Perform Kaiser Test start->kaiser_test incomplete Incomplete Coupling (Positive Test: Blue Beads) kaiser_test->incomplete Positive complete Coupling Complete (Negative Test: Yellow Beads) kaiser_test->complete Negative cause1 Inefficient Reagent (e.g., DCC/DIC)? incomplete->cause1 proceed Proceed to Next Deprotection Step complete->proceed sol1 Switch to Potent Reagent (HATU, PyBOP, etc.) cause1->sol1 Yes cause2 Severe Steric Hindrance? cause1->cause2 No sol1->start Retry sol2 Perform Double Coupling & Increase Reagent Excess cause2->sol2 Yes cause3 Peptide Aggregation? cause2->cause3 No sol2->start Retry sol3 Switch Solvent to NMP or Use Microwave cause3->sol3 Yes cap Consider Capping Unreacted Amines cause3->cap No sol3->start Retry G cluster_resin Resin Vessel cluster_activation Activation Vessel swell 1. Swell Resin in DMF deprotect 2. N-Terminal Deprotection swell->deprotect wash1 3. Wash (DMF/DCM) deprotect->wash1 couple 5. Add Activation Mix & Couple (2-4h) wash1->couple wash2 6. Wash (DMF/DCM) couple->wash2 monitor 7. Monitor with Kaiser Test wash2->monitor activate 4. Pre-activate Amino Acid (Boc-AA + HATU + DIPEA) for 1-2 mins activate->couple

References

Technical Support Center: Efficient Boc-2-nitro-L-phenylalanine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for the efficient deprotection of Boc-2-nitro-L-phenylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

The standard and most effective method for the deprotection of the Boc group is the use of a strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[1] A common starting point is a solution of 20-50% TFA in DCM, with reaction times ranging from 30 minutes to a few hours at room temperature.[2]

Q2: How does the nitro group on the phenylalanine ring affect the deprotection reaction?

The presence of an electron-withdrawing group like the nitro group can increase the rate of Boc deprotection.[1][3] This is because it can destabilize the carbamate linkage, making it more susceptible to acid-catalyzed cleavage.[3] Consequently, deprotection of this compound may proceed more rapidly than for unsubstituted Boc-phenylalanine, and milder acidic conditions might be sufficient.

Q3: What are the common side reactions observed during the deprotection of this compound?

The most common side reaction is the alkylation of the aromatic ring by the tert-butyl cation that is generated during the deprotection process.[4] While the electron-withdrawing nature of the nitro group reduces the nucleophilicity of the phenyl ring, this side reaction can still occur. Other potential side reactions include incomplete deprotection and side reactions involving other sensitive amino acid residues in a peptide sequence.

Q4: How can I minimize side reactions?

To minimize tert-butylation, the use of scavengers in the deprotection cocktail is highly recommended.[4] Scavengers are compounds that react with the tert-butyl cation, preventing it from reacting with your product. Common scavengers include triisopropylsilane (TIS), thioanisole, and water.

Q5: Can I use milder acidic conditions for the deprotection?

Yes, milder acidic conditions can be employed, and may even be preferable, given the activating effect of the nitro group.[1] Options include using a lower concentration of TFA, or alternative acids such as hydrochloric acid (HCl) in dioxane or formic acid.[5] These conditions can be beneficial when other acid-sensitive functional groups are present in the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA or switch to a stronger acid. For this compound, a 20-50% TFA in DCM solution is typically effective.[2]
Too short reaction time.Increase the reaction time and monitor the progress by TLC or LC-MS.
Poor solubility of the starting material.Ensure complete dissolution of the Boc-protected amino acid in the reaction solvent before adding the acid.
Presence of Side Products (e.g., t-butylated product) Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Acid-sensitive functional groups elsewhere in the molecule are affected.Use milder deprotection conditions. Consider using 4M HCl in dioxane or neat formic acid.[5]
Difficulty in Product Isolation The product is a salt (e.g., trifluoroacetate salt).After removing the acid and solvent, the resulting amine salt can often be used directly in the next step. Alternatively, it can be neutralized with a mild base like diisopropylethylamine (DIPEA) or a basic wash with a solution like saturated aqueous sodium bicarbonate.[1]

Quantitative Data on Deprotection Conditions

The following table summarizes various acidic conditions for Boc deprotection and their general applicability. For this compound, conditions in the moderate to high acidity range are typically successful, with the potential for milder conditions to be effective due to the electron-withdrawing nitro group.

Acid Reagent Concentration Solvent Typical Reaction Time Temperature Expected Outcome & Remarks
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 - 120 minRoom TempHigh Efficiency: Generally provides >95% deprotection. The nitro group may allow for shorter reaction times.[4]
Trifluoroacetic Acid (TFA)95%Dichloromethane (DCM)30 minRoom TempVery Rapid: Ensures complete and fast removal, suitable for solid-phase peptide synthesis.[1]
Hydrochloric Acid (HCl)4 M1,4-Dioxane30 - 240 minRoom TempMilder Alternative: Good for substrates with other acid-labile groups.[5]
Formic AcidNeat or in DCM-1 - 16 hoursRoom TempVery Mild Conditions: Useful for highly sensitive substrates, but may require longer reaction times.[5]
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricDichloromethane (DCM) or Acetonitrile10 - 120 minRoom TempEco-friendly Alternative: A greener option compared to TFA.[1]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolution: Dissolve the this compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[2]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.[1]

Protocol 2: Milder Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the this compound in 1,4-dioxane.

  • Acid Addition: Add a 4 M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.

Visualizing the Process

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Monitoring cluster_workup Work-up cluster_product Final Product start This compound reaction Add Acidic Reagent (e.g., TFA in DCM) start->reaction Dissolve in solvent monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Solvent Removal & (Optional) Neutralization monitoring->workup Reaction Complete product 2-nitro-L-phenylalanine (as free amine or salt) workup->product

Caption: A general workflow for the deprotection of this compound.

Troubleshooting Logic for Incomplete Deprotection

Troubleshooting_Logic start Incomplete Deprotection Detected check_acid Check Acid Concentration and Reaction Time start->check_acid increase_acid Increase TFA Concentration or Reaction Time check_acid->increase_acid Inadequate check_solubility Check Solubility of Starting Material check_acid->check_solubility Adequate re_run Re-run Reaction increase_acid->re_run improve_solubility Ensure Complete Dissolution Before Adding Acid check_solubility->improve_solubility Poor check_solubility->re_run Good improve_solubility->re_run

Caption: A logical approach to troubleshooting incomplete Boc deprotection.

References

Impact of solvent choice on Boc-2-nitro-L-phenylalanine photocleavage yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the photocleavage yield of Boc-2-nitro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocleavage of this compound?

A1: The photocleavage of the 2-nitrobenzyl protecting group in this compound proceeds via a well-established intramolecular photorearrangement. Upon absorption of UV light (typically >320 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to release the deprotected L-phenylalanine and 2-nitrosobenzaldehyde as a byproduct.[1][2]

Q2: How does solvent choice impact the photocleavage yield?

Q3: What is the optimal wavelength for the photocleavage of this compound?

A3: The optimal wavelength for photocleavage should correspond to the absorption maximum of the 2-nitrobenzyl chromophore while minimizing photodamage to the amino acid itself. Phenylalanine can be photosensitive, so it is recommended to use a filter to avoid light with wavelengths less than 320 nm.[2] A common light source is a medium-pressure mercury lamp, often with a Pyrex filter to cut out shorter UV wavelengths.[2]

Q4: What are the expected byproducts, and can they interfere with the reaction?

A4: The primary byproduct of the photocleavage is 2-nitrosobenzaldehyde. This compound can be reactive and may interact with the newly deprotected amine of the L-phenylalanine.[2] Furthermore, the 2-nitrosobenzaldehyde byproduct can absorb light at the irradiation wavelength, acting as an internal filter and reducing the efficiency of the reaction as it accumulates.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Photocleavage Yield - Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for the 2-nitrobenzyl group. - Insufficient Irradiation Time: The reaction may not have been irradiated for a sufficient duration. - Low Light Intensity: The lamp intensity may be too low, or the distance to the sample may be too great. - Inappropriate Solvent: The chosen solvent may not be suitable for the reaction or may be of poor quality (e.g., containing UV-absorbing impurities). - Filtering Effect of Byproducts: Accumulation of 2-nitrosobenzaldehyde can inhibit the reaction.[2]- Verify the emission spectrum of your lamp. Use a lamp with output in the 320-365 nm range. - Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, HPLC, LC-MS) to determine the optimal irradiation time. - Ensure the lamp is functioning correctly and position the reaction vessel as close to the source as is safe and practical. - Test different solvents. Start with ethanol, dioxane, or acetonitrile/water mixtures.[2][8] Ensure you are using high-purity, spectroscopy-grade solvents. - Consider adding an aldehyde scavenger, such as semicarbazide, to the reaction mixture to trap the 2-nitrosobenzaldehyde byproduct.[2]
Formation of Unidentified Side Products - Photodegradation of Phenylalanine: Irradiation at wavelengths below 320 nm can damage the phenylalanine.[2] - Reaction with Byproducts: The deprotected amine may react with the 2-nitrosobenzaldehyde byproduct.[2] - Solvent Reactivity: The solvent may participate in side reactions.- Use a filter (e.g., Pyrex or a specific cut-off filter) to block light below 320 nm.[2] - Add an aldehyde scavenger to the reaction mixture.[2] - Select an inert solvent for the reaction.
Inconsistent Results - Fluctuations in Lamp Output: The intensity of the lamp may vary over time. - Temperature Variations: The reaction temperature may not be consistent between experiments. - Oxygen Presence: Dissolved oxygen can sometimes influence photochemical reactions.- Allow the lamp to warm up and stabilize before starting the irradiation. Monitor lamp output if possible. - Use a water-cooled photochemical reactor to maintain a constant temperature.[2] - For sensitive reactions, consider degassing the solvent by bubbling with an inert gas like argon or nitrogen before and during irradiation.
Premature Deprotection - Exposure to Ambient Light: The compound may be sensitive to laboratory lighting.[9]- Handle the compound in a dark room or under red light conditions.[9] - Store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light.[9]

Quantitative Data on Photocleavage of 2-Nitrobenzyl Derivatives

While specific quantitative data for the photocleavage of this compound in various solvents is limited in the published literature, the following table summarizes reported quantum yields for related 2-nitrobenzyl compounds to provide an indication of expected efficiency.

Compound Solvent/Medium Quantum Yield (Φ) Notes
2-Nitrobenzyl alcoholVarious solvents~0.60This is the quantum yield for the formation of the 2-nitrosobenzaldehyde byproduct, not the release of a protected group.[7]
1-(2-Nitrophenyl)ethyl phosphate estersNot specified0.49 - 0.63Demonstrates high efficiency for phosphate release.[10]
2-Nitrobenzyl-protected carbamatesNot specified0.11 - 0.62The yield for amine photogeneration is highly dependent on the specific carbamate structure.[11]

The following table provides a qualitative summary of solvents used in the photocleavage of 2-nitrobenzyl and related photolabile protecting groups.

Solvent Protecting Group Context/Notes
EthanolZ(2-NO2)Recommended as a suitable solvent for deprotection of amino acids.[2]
DioxaneZ(2-NO2)An alternative to ethanol for deprotection of amino acids.[2]
ChloroformZ(2-NO2)Another solvent option for deprotection of amino acids.[2]
Acetonitrile/Water2-Nitrobenzyl linkerA 1:1 mixture was used for the efficient cleavage of a linker from DNA.[8]
MethanolNPPOC derivativeThe cleavage of a nitroso byproduct was noted to be dependent on the solvent and occurs in methanol.[12]
Tetrahydrofuran (THF)DdzFor this related group, polar, protic solvents are not necessary.[2]

Experimental Protocols

General Protocol for Photocleavage of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Solution Preparation:

    • Dissolve the this compound in a suitable high-purity solvent (e.g., ethanol, dioxane, or an acetonitrile/water mixture) to a concentration of 0.01-0.05 M.[2]

    • Transfer the solution to a quartz or Pyrex reaction vessel. Pyrex is recommended as it will filter out UV light below ~300 nm.[2]

    • Optional: If byproduct inhibition is a concern, add an aldehyde scavenger such as semicarbazide hydrochloride (5-10 equivalents).[2]

    • Optional: For oxygen-sensitive reactions, degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Photolysis:

    • Place the reaction vessel in a water-cooled photochemical reactor to maintain a constant temperature.[2]

    • Irradiate the solution with a medium-pressure mercury lamp (e.g., 125W). Ensure a suitable filter is in place to block wavelengths below 320 nm to prevent photodegradation of the phenylalanine.[2]

    • Stir the solution continuously during irradiation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Typical irradiation times can range from 30 minutes to several hours.[2]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography, crystallization, or extraction to remove the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_photolysis 2. Photolysis cluster_workup 3. Work-up & Purification prep_solution Prepare 0.01-0.05 M Solution in appropriate solvent (e.g., EtOH, Dioxane) add_scavenger Optional: Add aldehyde scavenger prep_solution->add_scavenger degas Optional: Degas with Ar/N2 add_scavenger->degas irradiate Irradiate with UV light (>320 nm) in a photochemical reactor degas->irradiate Transfer to reactor vessel monitor Monitor reaction (TLC, HPLC) irradiate->monitor remove_solvent Remove solvent in vacuo monitor->remove_solvent Reaction complete purify Purify product (Chromatography, Extraction) remove_solvent->purify photocleavage_pathway start This compound (Protected Amino Acid) intermediate Aci-nitro Intermediate start->intermediate UV Light (>320 nm) Intramolecular H-abstraction product1 Deprotected L-phenylalanine intermediate->product1 Rearrangement product2 2-Nitrosobenzaldehyde (Byproduct) intermediate->product2 Rearrangement

References

Technical Support Center: Monitoring Boc-2-nitro-L-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the completion of Boc-2-nitro-L-phenylalanine coupling reactions during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The primary challenges associated with coupling this compound include potential steric hindrance and the electronic effects of the nitro group. The bulky nature of the Boc protecting group combined with the nitrophenyl side chain can slow down the reaction kinetics.[1] Additionally, the electron-withdrawing nature of the nitro group might influence the reactivity of the carboxylic acid during activation.

Q2: Which analytical techniques are recommended for monitoring the completion of this compound coupling?

A2: A combination of qualitative and quantitative methods is recommended. For real-time, qualitative assessment on the solid phase, colorimetric tests like the Kaiser test are invaluable.[2][3] For quantitative analysis and purity assessment of the final peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.[4][5]

Q3: Does the nitro group on the phenylalanine side chain interfere with the Kaiser test?

A3: There is no direct evidence to suggest that the nitro group on the phenylalanine side chain interferes with the ninhydrin reaction of the Kaiser test. The test detects the presence of free primary amines, and a negative result (yellow to colorless beads) should still indicate a successful coupling.[2][3] However, it is always good practice to run positive and negative controls.

Q4: What should I do if I observe an incomplete coupling with this compound?

A4: If a monitoring test, such as the Kaiser test, indicates an incomplete coupling, the recommended immediate step is to perform a "double coupling."[6] This involves repeating the coupling step with fresh reagents before proceeding to the next deprotection step. If the coupling remains incomplete, consider using a more potent coupling reagent or optimizing the reaction conditions.

Q5: How can Mass Spectrometry be used to confirm the incorporation of 2-nitro-L-phenylalanine?

A5: Mass spectrometry is a powerful tool to confirm the correct mass of the synthesized peptide, thereby verifying the incorporation of all amino acids, including 2-nitro-L-phenylalanine.[7][8] The molecular weight of the peptide will increase by the mass of the 2-nitro-L-phenylalanine residue (minus the mass of water). High-resolution mass spectrometry can provide further confidence in the elemental composition.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling

Symptom: The resin beads turn a dark blue or purple color after performing the Kaiser test, indicating the presence of unreacted primary amines.[2]

Possible CauseRecommended SolutionExperimental Protocol
Steric Hindrance The bulky nature of this compound can slow down the reaction.Perform a "double coupling": After the initial coupling, drain the reaction vessel and immediately repeat the coupling step with a fresh solution of activated this compound.[6]
Inefficient Coupling Reagent The chosen coupling reagent may not be potent enough to overcome the activation energy barrier.Switch to a more powerful coupling reagent: If using standard carbodiimides like DCC/DIC, consider switching to a uronium/aminium salt-based reagent such as HBTU, HATU, or HCTU, which are known to be more effective for hindered couplings.[9][10]
Peptide Aggregation The growing peptide chain on the resin may be aggregating, preventing access of the activated amino acid.Use structure-disrupting solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into the coupling reaction to minimize secondary structure formation.[6]
Suboptimal Activation The pre-activation of this compound may be incomplete.Optimize pre-activation time: Allow the amino acid, coupling reagent, and base to react for a sufficient time (typically 1-5 minutes) before adding to the resin. Avoid excessively long pre-activation times to prevent side reactions.[10]
Issue 2: Unexpected Peaks in HPLC/MS of the Crude Peptide

Symptom: The HPLC chromatogram shows multiple peaks, or the mass spectrum indicates the presence of species other than the desired product.

Possible CauseRecommended SolutionExperimental Protocol
Deletion Sequence Incomplete coupling of this compound leads to a peptide that is missing this residue.Implement in-process monitoring: Perform a Kaiser test after the this compound coupling step. If the test is positive, perform a double coupling. If the coupling is still incomplete, "cap" the unreacted amines with acetic anhydride to prevent the formation of the deletion sequence.[1]
Racemization The stereochemistry of the amino acid may have been compromised during activation.Minimize racemization risk: Use a coupling reagent combination known for low racemization, such as DIC/Oxyma. Avoid using an excessive amount of base and minimize the pre-activation time.[6]
Side-Chain Modification The nitro group may be susceptible to side reactions under certain conditions.Ensure appropriate protecting group strategy and cleavage conditions: While the nitro group is generally stable, review your overall synthetic strategy to ensure compatibility with all reagents and conditions. Use appropriate scavengers during the final cleavage step.[11][12]

Experimental Protocols

Protocol 1: Qualitative Monitoring with the Kaiser Test

This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[2]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Place the resin beads in a small glass test tube and wash them thoroughly with a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationNext Step
Intense blue/purple solution and beads Positive result: Free primary amines are present.Incomplete coupling. Perform a double coupling.
Yellow or colorless solution and beads Negative result: No free primary amines are present.Successful coupling. Proceed to the next deprotection step.
Protocol 2: Quantitative Monitoring by HPLC

This protocol provides a general method for analyzing the crude peptide after cleavage to assess the efficiency of the coupling reaction.

Sample Preparation:

  • Take a small aliquot of the peptide-resin.

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA with scavengers).

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).

Chromatographic Conditions:

ParameterRecommendation
Column Reversed-phase C18 column (e.g., 300 Å pore size for peptides).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
Gradient A linear gradient from a low percentage of B to a high percentage over 20-30 minutes (e.g., 5% to 95% B). For better resolution, a shallower gradient is recommended.
Flow Rate Typically 1.0 mL/min for a 4.6 mm ID analytical column.
Detection UV absorbance at 214-220 nm (peptide backbone) and potentially at a wavelength where the nitro group absorbs.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C).

Data Analysis: The purity of the peptide is estimated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. The presence of a significant peak corresponding to the deletion sequence (without 2-nitro-L-phenylalanine) would indicate an incomplete coupling.

Visualizations

G Workflow for Monitoring this compound Coupling start Start: After this compound Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue/Purple) kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Next Deprotection Step is_positive->proceed No (Yellow) kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 is_positive_2 Test Still Positive? kaiser_test_2->is_positive_2 cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) is_positive_2->cap_amines Yes is_positive_2->proceed No cap_amines->proceed end End of Monitoring Cycle proceed->end

Caption: Troubleshooting workflow for a positive Kaiser test.

G Decision Tree for HPLC/MS Troubleshooting start Start: Analyze Crude Peptide by HPLC/MS unexpected_peaks Unexpected Peaks Observed? start->unexpected_peaks check_mass Check Mass of Impurity unexpected_peaks->check_mass Yes pure_product Desired Product is Pure unexpected_peaks->pure_product No deletion_sequence Mass Corresponds to Deletion Sequence? check_mass->deletion_sequence racemization Mass is Correct, but Multiple Peaks? deletion_sequence->racemization No optimize_coupling Optimize Coupling: - Double Couple - More Potent Reagent - Capping deletion_sequence->optimize_coupling Yes optimize_activation Optimize Activation: - Low Racemization Reagents - Less Base - Shorter Pre-activation racemization->optimize_activation Yes review_cleavage Review Cleavage and Protecting Group Strategy racemization->review_cleavage No end End of Analysis optimize_coupling->end optimize_activation->end review_cleavage->end pure_product->end

Caption: Troubleshooting unexpected HPLC/MS results.

References

Validation & Comparative

A Comparative Guide to Boc- and Fmoc-Protected 2-nitro-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides incorporating non-canonical amino acids, the choice of protecting group strategy is a critical determinant of success. The incorporation of 2-nitro-L-phenylalanine, a valuable residue for photocleavable peptides and as a precursor to other functional groups, presents a choice between two dominant solid-phase peptide synthesis (SPPS) methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This guide provides an objective comparison of Boc-2-nitro-L-phenylalanine and Fmoc-2-nitro-L-phenylalanine, offering insights into their respective performance, potential challenges, and supporting experimental considerations.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.

The Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]

The Fmoc Strategy: A more modern and widely adopted method, the Fmoc strategy employs the base-labile Fmoc group. Its removal is accomplished under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] Side-chain protecting groups in this strategy are typically acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal with cleavage from the resin using TFA.[2]

Performance Comparison: Boc- vs. Fmoc-2-nitro-L-phenylalanine

While direct head-to-head comparative studies for these two specific derivatives are not extensively available in the literature, a comparison can be drawn from the general performance of Boc and Fmoc strategies and the known properties of the 2-nitro-L-phenylalanine residue.

Data Presentation: Quantitative Performance Indicators

ParameterThis compoundFmoc-2-nitro-L-phenylalanineKey Considerations
Coupling Efficiency Generally good, but may require optimized conditions for sterically hindered residues.[3]Typically very high (>99%), facilitated by modern coupling reagents like HBTU/HATU.[4][5]The bulky nitro group on the phenyl ring may introduce some steric hindrance, potentially requiring longer coupling times or double coupling in either strategy.
Deprotection Conditions Harsh acidic conditions (e.g., 25-50% TFA in DCM).[6]Mild basic conditions (e.g., 20% piperidine in DMF).[7]The nitro group is generally stable to TFA and piperidine under standard SPPS conditions, but prolonged exposure or harsh conditions could lead to side reactions.
Purity of Crude Peptide Can be high, but the harsh final cleavage with HF may lead to side products.[8]Generally high, with milder final cleavage using TFA.[9]Potential for side reactions involving the nitro group under either acidic or basic conditions should be considered.
Overall Yield Can be lower for longer peptides due to the harsh repetitive acid treatment.[10]Often higher, especially for long or complex peptides, due to milder reaction conditions.[4]Yield is highly sequence-dependent and influenced by the efficiency of each coupling and deprotection step.
Compatibility Compatible with base-sensitive side-chain protecting groups.[5]Compatible with acid-sensitive side-chain protecting groups and post-translational modifications.[10][11]The choice of strategy depends on the overall composition of the target peptide.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the deprotection steps in both Boc and Fmoc strategies for a peptide containing a 2-nitro-L-phenylalanine residue.

Protocol 1: Boc Deprotection of a Peptide-Resin Containing 2-nitro-L-phenylalanine

This protocol outlines the removal of the N-terminal Boc protecting group.

Materials:

  • Boc-protected peptide-resin containing 2-nitro-L-phenylalanine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade

  • Scavengers (e.g., anisole, thioanisole), reagent grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with fresh DCM.

  • Deprotection: Add a freshly prepared solution of 50% TFA in DCM to the resin (10 mL per gram of resin). If the peptide contains sensitive residues like Trp or Met, include scavengers (e.g., 5% anisole). Agitate the mixture at room temperature for 30 minutes.

  • Filtration: Drain the deprotection solution.

  • DCM Washes: Wash the resin five times with DCM to remove residual TFA and scavengers.

  • Neutralization: Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the N-terminal amine salt.

  • DCM Washes: Wash the resin three times with DCM to prepare for the next coupling step.

Protocol 2: Fmoc Deprotection of a Peptide-Resin Containing 2-nitro-L-phenylalanine

This protocol outlines the removal of the N-terminal Fmoc protecting group.

Materials:

  • Fmoc-protected peptide-resin containing 2-nitro-L-phenylalanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • DMF Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • Deprotection: Add a freshly prepared solution of 20% piperidine in DMF to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.

  • Filtration: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.

  • DMF Washes: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

Potential Side Reactions and Considerations

The presence of the nitro group on the phenylalanine side chain warrants special consideration.

  • Boc-SPPS: The repetitive use of strong acid (TFA) for Boc deprotection can potentially lead to side reactions. While the nitroaromatic group is generally stable, the harsh conditions of the final HF cleavage step could pose a risk of side-chain modification or degradation. The generation of tert-butyl cations during deprotection can lead to alkylation of sensitive residues if not effectively scavenged.[3]

  • Fmoc-SPPS: The basic conditions of Fmoc deprotection (piperidine) are generally milder. However, for certain sequences, side reactions like aspartimide formation can occur.[10] While there is no direct evidence of piperidine reacting with the nitro group on the phenylalanine ring under standard SPPS conditions, the possibility of nucleophilic aromatic substitution under forced conditions exists for activated nitroaromatics.[10][12] However, the conditions in SPPS are generally not harsh enough to promote this reaction.

Visualization of Peptide Synthesis Workflows

Boc Solid-Phase Peptide Synthesis Cycle```dot

Boc_SPPS_Cycle Resin Resin Boc_AA Boc-AA-Resin Resin->Boc_AA 1. Coupling Deprotected_AA H2N-AA-Resin Boc_AA->Deprotected_AA 2. Deprotection (TFA/DCM) Coupled_Peptide Boc-Peptide-Resin Deprotected_AA->Coupled_Peptide 3. Coupling (Next Boc-AA) Coupled_Peptide->Deprotected_AA Repeat Cycle

Caption: Workflow of the Fmoc solid-phase peptide synthesis cycle.

Conclusion

The choice between this compound and Fmoc-2-nitro-L-phenylalanine for peptide synthesis depends on several factors, including the desired peptide's length, sequence, and the presence of other sensitive functional groups.

The Fmoc strategy is generally favored for its milder reaction conditions, higher coupling efficiencies with modern reagents, and compatibility with a wider range of functionalities, making it particularly suitable for the synthesis of long and complex peptides. [4][10][11] The Boc strategy , while being the classic approach, remains a robust option. The repetitive protonation of the N-terminus during deprotection can help disrupt secondary structures and improve solvation, which can be advantageous for certain "difficult" sequences. [8]However, the harsh acidic conditions, particularly the final HF cleavage, require specialized equipment and may not be suitable for peptides containing sensitive moieties.

For the synthesis of peptides containing 2-nitro-L-phenylalanine, the Fmoc approach appears to be the more prudent choice for most applications due to its milder conditions, which are less likely to induce side reactions involving the nitro group. However, successful synthesis has been reported with both strategies, and the optimal choice should be determined based on the specific requirements of the target peptide and the available laboratory infrastructure. Careful monitoring of coupling and deprotection steps, along with thorough purification and characterization of the final product, is essential regardless of the chosen strategy.

References

Orthogonal Protection Strategies: A Comparative Guide to Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides a comprehensive comparison of orthogonal protection strategies, with a focus on the unique advantages of photolabile protecting groups (PPGs). We present a detailed analysis of their performance against traditional protecting groups, supported by experimental data and protocols, to facilitate informed decision-making in complex synthetic designs.

The concept of orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. This precise control is paramount for the synthesis of complex molecules such as peptides, oligonucleotides, and natural products. Photolabile protecting groups offer a powerful tool in this context, as they can be cleaved with high spatial and temporal precision using light, a non-invasive and "traceless" reagent.[1][2]

Comparative Analysis of Protecting Group Performance

The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease of its introduction and removal, and the efficiency of the deprotection step. The following tables provide a quantitative comparison of common photolabile protecting groups with their non-photolabile counterparts for the protection of amines, alcohols, and carboxylic acids.

Functional GroupProtecting GroupDeprotection ConditionsDeprotection Efficiency (Yield/Time)Reference
Amine Photolabile
o-Nitrobenzyl (NB)hv (e.g., 350 nm)High yields, minutes to hours[3]
Nitroveratryloxycarbonyl (Nvoc)hv (e.g., 350 nm)High yields, minutes to hours[4]
Non-Photolabile
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) in CH₂Cl₂>95% / 1-2 hours[5][6]
9-Fluorenylmethyloxycarbonyl (Fmoc)20% Piperidine in DMF>95% / ~20 minutes[7]
Alcohol Photolabile
o-Nitrobenzyl (NB)hv (e.g., 350 nm)Good to high yields[8]
Dimethoxytrityl (DMT)hv (e.g., 309 nm) or mild acid80-90% (photolytic)[9]
Non-Photolabile
tert-Butyldimethylsilyl (TBS)TBAF in THF97% / 18 hours[10]
Triisopropylsilyl (TIPS)TBAF in THF84-95% / 0.5-4 hours[5]
Carboxylic Acid Photolabile
o-Nitrobenzyl (NB)hv (e.g., 350 nm)Good to high yields[11]
7-Diethylaminocoumarin (DECM)hv (e.g., 400 nm)Quantitative / minutes[6][12]
p-Hydroxyphenacyl (pHP)hv (e.g., 300-350 nm)Generally 0.1-0.4 quantum yield[13]
Non-Photolabile
Methyl esterLiOH, H₂O/THFTypically >90%
Benzyl esterH₂, Pd/CTypically >95%

Table 1: Comparison of Deprotection Conditions and Efficiency for Various Protecting Groups. This table summarizes the conditions required for the removal of common photolabile and non-photolabile protecting groups for amine, alcohol, and carboxylic acid functionalities, along with their reported deprotection efficiencies.

Photolabile Protecting GroupFunctional Group Protectedλmax (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (NB)Carboxylate, Phosphate, Amine, Alcohol~260-2800.01 - 0.1[9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate, Phosphate3500.08[9]
Nitroveratryloxycarbonyl (Nvoc)Amine~3500.03 - 0.13[14]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)Oligonucleotides~260High[15]
p-Hydroxyphenacyl (pHP)Carboxylate~3000.1 - 0.4[13]
7-Diethylaminocoumarin (DECM)Carboxylic Acid3900.11[6][12]
2-(Dimethylamino)-5-nitrophenyl (DANP)Carboxylic Acid~4000.03 (308 nm), 0.002 (450 nm)[7]

Table 2: Photophysical Properties of Common Photolabile Protecting Groups. This table presents the typical absorption maxima (λmax) and quantum yields (Φ) for various photolabile protecting groups, which are critical parameters for planning photodeprotection experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the introduction and removal of key photolabile and non-photolabile protecting groups.

Protocol 1: Protection of an Amine with a Boc Group

Objective: To protect a primary or secondary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (for aqueous conditions)) (optional, but often used)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[5]

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[5]

  • If using an organic solvent, add the base (e.g., TEA or DIPEA).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from an amine.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: Protection of an Alcohol with an o-Nitrobenzyl Group

Objective: To protect a hydroxyl group as an o-nitrobenzyl ether.

Materials:

  • Alcohol substrate

  • o-Nitrobenzyl bromide

  • Sodium hydride (NaH) or a non-nucleophilic base like DBU

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add o-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Photolytic Deprotection of an o-Nitrobenzyl Ether

Objective: To cleave an o-nitrobenzyl ether to regenerate the alcohol.

Materials:

  • o-Nitrobenzyl-protected alcohol

  • Solvent (e.g., benzene, chloroform, or methanol)

  • Photoreactor equipped with a lamp emitting at an appropriate wavelength (e.g., 350 nm)

  • Pyrex vessel (to filter out short-wavelength UV)

Procedure:

  • Dissolve the o-nitrobenzyl-protected alcohol in the chosen solvent in a Pyrex vessel.[8]

  • Irradiate the solution in a photoreactor at 350 nm. The reaction time will vary depending on the substrate and the intensity of the light source (typically from minutes to several hours).[8]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alcohol from the o-nitrosobenzaldehyde byproduct.

Visualizing Orthogonal Strategies and Workflows

The power of orthogonal protection strategies, particularly those involving PPGs, is best illustrated through visual representations of reaction schemes and workflows.

Photolabile_Deprotection_Mechanism Caged_Molecule Caged Molecule (Substrate-PPG) Excited_State Excited State* Caged_Molecule->Excited_State hv Intermediate Reactive Intermediate Excited_State->Intermediate Intramolecular Rearrangement Released_Substrate Released Substrate Intermediate->Released_Substrate Byproduct PPG Byproduct Intermediate->Byproduct Orthogonal_Peptide_Synthesis cluster_0 Synthesis Cycle cluster_1 Selective Side-Chain Modification Start Resin-AA1(PG1) Deprotection1 Deprotection of PG1 (e.g., hv at λ1) Start->Deprotection1 Coupling1 Couple AA2(PG2) Deprotection1->Coupling1 Protected_Dipeptide Resin-AA1-AA2(PG2) Coupling1->Protected_Dipeptide Deprotection2 Deprotection of PG2 (e.g., hv at λ2) Protected_Dipeptide->Deprotection2 Modification Modify AA2 Side-Chain Deprotection2->Modification Modified_Dipeptide Resin-AA1-AA2(modified) Modification->Modified_Dipeptide Kinase_Activity_Regulation Caged_ATP Caged ATP (PPG1) Kinase Kinase Caged_ATP->Kinase hv (λ1) Release ATP Caged_Inhibitor Caged Kinase Inhibitor (PPG2) Inactive_Kinase Inactive Kinase Caged_Inhibitor->Inactive_Kinase hv (λ2) Release Inhibitor Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate

References

A Comparative Guide to the Quantum Yields of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology, drug delivery, and materials science. Photolabile protecting groups (PPGs), often referred to as "caging" groups, offer an elegant solution by enabling light-induced activation of otherwise inert compounds. The efficiency of this uncaging process is quantified by the quantum yield (Φ), a critical parameter that dictates the number of molecules released per photon absorbed. This guide provides an objective comparison of the quantum yields of common classes of PPGs, supported by experimental data and detailed methodologies to aid in the selection of the optimal PPG for your research needs.

Quantitative Comparison of Photolabile Protecting Groups

The selection of a suitable PPG is a multifactorial decision, guided by parameters such as the required wavelength for cleavage, the efficiency of photorelease (quantum yield), and compatibility with advanced techniques like two-photon excitation. The following table summarizes key quantitative data for prominent PPG classes.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ) RangeKey Features & Drawbacks
o-Nitrobenzyl (oNB) & Derivatives 260-350300-3650.01 - 0.3Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light, which can be damaging to biological systems; can produce phototoxic byproducts.[1] The quantum yield can be influenced by substituents on the aromatic ring and the nature of the leaving group.[1]
Coumarin-4-ylmethyl (CM) & Derivatives 320-450350-4500.01 - 0.2Features: Longer wavelength absorption compared to oNB, often fluorescent byproducts which can be used for tracking.[1] Drawbacks: Can be susceptible to hydrolysis and may exhibit complex photochemistry.[1] Quantum yields are often modest but can be improved with structural modifications.
Quinoline-based 310-370365-4200.1 - 0.88Features: High quantum yields and good two-photon sensitivity are characteristic of this class.[1][2] Drawbacks: The synthesis of quinoline-based PPGs can be more complex than for other classes.[1]
BODIPY-based 480-520488-5300.1 - 0.5Features: Absorb in the visible light spectrum, possess high quantum yields, and are excellent for two-photon applications.[1] Drawbacks: Their larger size can be sterically hindering, and there is potential for phototoxicity.[1]
p-Hydroxyphenacyl (pHP) ~320300-3600.1 - 0.4Features: Exhibits clean photoreactions with high chemical yields and a skeletal rearrangement upon substrate release.[3] The quantum yield can approach unity for good leaving groups.[3]
7-Nitroindoline (NI) 300-380350-4050.02 - 0.2Features: Often displays faster release kinetics than some o-nitrobenzyl derivatives and has improved two-photon sensitivity.[1] Drawbacks: Can exhibit lower stability compared to other PPGs.[1]

Note: The values presented are typical ranges and can vary significantly depending on the specific molecular structure, substitution patterns, the nature of the caged molecule, and the solvent.

Experimental Protocol: Determination of Quantum Yield using Chemical Actinometry

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of moles of a specific event (e.g., product formation) divided by the number of moles of photons absorbed by the system. A reliable method for determining the photon flux of a light source, and subsequently the quantum yield of a reaction, is through chemical actinometry, with potassium ferrioxalate being a common actinometer.

Materials:
  • Caged compound solution: A solution of the photolabile compound of interest in a suitable solvent.

  • Potassium ferrioxalate solution (Actinometer): A 0.006 M solution of K₃[Fe(C₂O₄)₃]·3H₂O in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared fresh and stored in the dark.

  • 1,10-Phenanthroline solution: A 0.1% (w/v) aqueous solution.

  • Buffer solution: A sodium acetate buffer to maintain a constant pH for the development of the colored complex.

  • Monochromatic light source: A laser or a lamp with a monochromator or filter to isolate the desired irradiation wavelength.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:
  • Preparation of the Actinometer:

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. For example, dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄.[4]

    • Work in a darkened room or under red light, as the ferrioxalate solution is light-sensitive.[4]

  • Irradiation of the Actinometer:

    • Pipette a known volume of the actinometer solution into a quartz cuvette.

    • Irradiate the solution with the monochromatic light source for a precisely measured time. Ensure that the light beam passes through the entire volume of the solution. The total conversion should be kept low (<10%) to avoid inner filter effects.

    • During irradiation, the Fe³⁺ in the ferrioxalate complex is reduced to Fe²⁺.

  • Quantification of Fe²⁺:

    • After irradiation, take a known aliquot of the irradiated actinometer solution and add it to a volumetric flask.

    • Add the 1,10-phenanthroline solution and the sodium acetate buffer. The Fe²⁺ ions will form an intensely colored red complex (ferroin).

    • Dilute the solution to the mark with distilled water and allow it to stand in the dark for at least one hour for the color to fully develop.

    • Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.

    • Determine the concentration of the Fe²⁺-phenanthroline complex using its known molar extinction coefficient (ε ≈ 11,100 M⁻¹cm⁻¹ at 510 nm).

  • Calculation of Photon Flux:

    • The number of moles of Fe²⁺ formed is calculated from its concentration and the volume of the solution.

    • The photon flux (I₀, in moles of photons per unit time) of the light source can be determined using the following equation: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t * f_act) where:

      • Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

      • t is the irradiation time.

      • f_act is the fraction of light absorbed by the actinometer solution, which can be determined from its absorbance. For solutions with high absorbance (typically > 2), it can be assumed that f_act ≈ 1.

  • Irradiation of the Sample:

    • Prepare a solution of the photolabile compound of interest at a concentration that gives a suitable absorbance at the irradiation wavelength.

    • Irradiate the sample solution under the exact same experimental conditions (light source, geometry, volume, and irradiation time) as the actinometer.

  • Quantification of Photoproduct:

    • After irradiation, determine the number of moles of the photoreleased product using a suitable analytical technique (e.g., HPLC, GC, NMR, or spectrophotometry).

  • Calculation of the Sample's Quantum Yield:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = (moles of product formed) / (I₀ * t * f_sample) where:

      • I₀ is the photon flux determined from the actinometry experiment.

      • t is the irradiation time.

      • f_sample is the fraction of light absorbed by the sample solution.

Visualizing the Processes

To better understand the experimental workflow and the underlying photochemical mechanisms, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Quantum Yield Determination cluster_actinometry Actinometry cluster_sample Sample Photolysis A Prepare 0.006 M Potassium Ferrioxalate Solution B Irradiate Actinometer (known volume, time) A->B C Add 1,10-Phenanthroline & Buffer B->C D Measure Absorbance at 510 nm C->D E Calculate Moles of Fe²⁺ Formed D->E F Calculate Photon Flux (I₀) E->F J Calculate Quantum Yield (Φ_sample) of the Photolabile Protecting Group F->J G Prepare Solution of Caged Compound H Irradiate Sample under Identical Conditions G->H I Quantify Moles of Photoreleased Product H->I I->J

Caption: Workflow for determining the quantum yield of a PPG.

G General Photolysis Mechanism of an o-Nitrobenzyl PPG oNB o-Nitrobenzyl Caged Substrate Excited Excited State oNB->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Released Released Substrate + o-Nitrosobenzaldehyde Cyclic->Released

Caption: Photorelease from an o-Nitrobenzyl PPG.

G General Photolysis Mechanism of a Coumarin-based PPG Coumarin Coumarin Caged Substrate Excited Excited Singlet State Coumarin->Excited hν (Vis Light) Carbocation Carbocation Intermediate Excited->Carbocation Heterolytic Cleavage Released Released Substrate + Coumarin Alcohol Carbocation->Released Solvent Trapping

Caption: Photorelease from a Coumarin PPG.

References

Navigating the Labyrinth of Peptide Validation: A Comparative Guide for Sequences Incorporating Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is only half the battle. Rigorous validation of the final amino acid sequence is a critical step to ensure its identity, purity, and ultimately, its biological function. The incorporation of unnatural amino acids, such as Boc-2-nitro-L-phenylalanine, introduces unique analytical challenges due to its bulky N-terminal protecting group and inherent photolability. This guide provides an objective comparison of the primary analytical techniques for validating peptide sequences containing this modified residue, supported by experimental considerations and detailed protocols.

The presence of the tert-butyloxycarbonyl (Boc) group on the N-terminus of 2-nitro-L-phenylalanine sterically hinders and blocks the free amine required for classical sequencing chemistries. Furthermore, the nitroaromatic moiety introduces a photolabile element that requires careful handling during analysis to prevent unintended cleavage or side reactions. This guide will delve into a comparative analysis of three principal validation methodologies: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to navigate these challenges effectively.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating a peptide containing this compound is a trade-off between the level of detail required, sample consumption, and the specific information sought. While Mass Spectrometry is often the primary tool for its sensitivity and mass accuracy, Edman Degradation and NMR Spectroscopy provide valuable orthogonal information for unambiguous sequence confirmation and structural integrity.

Data Presentation: Quantitative Comparison
FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, fragmentation pattern (sequence), post-translational modificationsN-terminal sequence3D structure, residue connectivity, stereochemistry
Sequence Coverage Potential for full sequence coverageLimited to N-terminus (typically up to 30-50 residues)Full sequence information through 2D experiments
Sensitivity High (femtomole to attomole range)Moderate (picomole range)Low (micromole to nanomole range)
Sample Consumption LowModerateHigh
Compatibility with this compound Good, but fragmentation can be complex. The Boc group is often lost during ionization or fragmentation. The photolabile nitro group requires careful handling.Not directly applicable without deprotection due to the blocked N-terminus.Excellent for confirming incorporation and assessing structural impact.
Impurity Detection Excellent for detecting deletion/truncation sequences and other modifications with different masses.Can quantify preview and deletion sequences at the N-terminus.Can detect and quantify isomeric impurities and conformational heterogeneity.
Throughput HighLowLow

Methodological Deep Dive and Experimental Protocols

A multi-pronged approach combining the strengths of different analytical techniques is recommended for the comprehensive validation of peptides incorporating this compound.

Mass Spectrometry: The Workhorse of Peptide Analysis

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and obtaining sequence information through tandem MS (MS/MS) experiments.

Experimental Protocol: LC-MS/MS for Peptides with this compound

  • Sample Preparation: Dissolve the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10-100 fmol/µL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire spectra in the m/z range of 300-2000.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the top 5-10 most abundant precursor ions.

    • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Note that the Boc group is labile and may be lost as a neutral loss of 100 Da.

  • Data Analysis: Analyze the MS/MS spectra to identify b- and y-ion series to confirm the amino acid sequence. The mass of the this compound residue should be accounted for in the analysis.

cluster_workflow LC-MS/MS Validation Workflow Peptide_Sample Peptide Sample (with this compound) LC_Separation Reversed-Phase LC (C18 column) Peptide_Sample->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI Elution Full_Scan_MS Full Scan MS (Determine Molecular Weight) ESI->Full_Scan_MS Ion Generation Tandem_MS Tandem MS (MS/MS) (Fragmentation) Full_Scan_MS->Tandem_MS Precursor Selection Data_Analysis Data Analysis (Sequence Confirmation) Tandem_MS->Data_Analysis Fragment Ion Spectra

LC-MS/MS workflow for peptide validation.
Edman Degradation: A Complementary Approach for N-terminal Confirmation

Standard Edman degradation is not directly applicable to peptides with a Boc-protected N-terminus.[1][2] However, after a controlled deprotection step, it can be a powerful tool to confirm the N-terminal sequence and assess for any process-related impurities.

Experimental Protocol: Edman Degradation following Boc Deprotection

  • Boc Deprotection: Treat the peptide with a mild acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), for 30 minutes at room temperature to remove the Boc group. Subsequently, precipitate the peptide with cold diethyl ether and wash thoroughly to remove excess acid.

  • Sample Preparation: Dissolve the deprotected peptide (10-100 picomoles) in an appropriate solvent or spot it onto a PVDF membrane.[3][4]

  • Edman Sequencing: Perform automated Edman degradation using a protein sequencer.

    • Coupling: Phenyl isothiocyanate (PITC) reacts with the newly freed N-terminal amino group.

    • Cleavage: The derivatized N-terminal amino acid is cleaved by TFA.

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Analysis: The PTH-amino acid is identified by reversed-phase HPLC by comparing its retention time to known standards. The cycle is repeated for subsequent residues.

cluster_edman Edman Degradation Workflow (Post-Deprotection) Start Deprotected Peptide Coupling Couple with PITC Start->Coupling Cleavage Cleave with TFA Coupling->Cleavage Conversion Convert to PTH-amino acid Cleavage->Conversion Analysis Identify PTH-amino acid by HPLC Conversion->Analysis Repeat Repeat Cycle Analysis->Repeat Repeat->Coupling Next Residue

Edman degradation cycle after Boc deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of the peptide in solution.[5] For a peptide containing this compound, 2D NMR experiments can unambiguously confirm the incorporation of the unnatural amino acid and its position in the sequence.

Experimental Protocol: 2D NMR for Peptide Sequence Validation

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 90/10).

  • NMR Spectroscopy:

    • Instrument: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

    • 1D ¹H NMR: Acquire a standard proton spectrum to assess sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), which allows for the sequential assignment of amino acid residues.

  • Data Analysis:

    • Identify the unique spin system of the this compound residue in the TOCSY spectrum.

    • Use the NOESY spectrum to identify sequential NOE connectivities between the amide proton of one residue and the alpha or beta protons of the preceding residue to "walk" along the peptide backbone and confirm the sequence.

cluster_nmr 2D NMR Sequential Assignment Logic TOCSY TOCSY Spectrum (Identifies Spin Systems of Individual Amino Acids) Sequential_Walk Sequential Assignment (Connects Spin Systems to Confirm Sequence) TOCSY->Sequential_Walk Provides Residue Identity NOESY NOESY Spectrum (Identifies Spatial Proximity between Residues) NOESY->Sequential_Walk Provides Inter-residue Connectivity

Logical relationship in 2D NMR for sequencing.

Conclusion and Recommendations

The validation of a peptide sequence containing this compound requires a thoughtful and multi-faceted analytical approach.

  • Mass Spectrometry should be the initial method of choice for rapid confirmation of the correct molecular weight and to obtain significant sequence information. Careful analysis of the fragmentation data is necessary to account for the labile Boc group.

  • Edman Degradation , following a controlled deprotection step, provides an excellent orthogonal method for unambiguous confirmation of the N-terminal sequence.

  • NMR Spectroscopy offers the most detailed structural information, definitively confirming the incorporation and placement of the unnatural amino acid and providing insights into the peptide's conformation in solution.

For drug development and other applications where absolute certainty of sequence and structure is paramount, a combination of all three techniques is highly recommended. This integrated approach ensures the highest confidence in the identity and purity of the synthesized peptide, paving the way for reliable downstream biological and functional studies.

References

A Head-to-Head Comparison of Fragmentation Techniques for Peptides Containing 2-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of photocleavable peptides, this guide offers an objective comparison of common fragmentation methods. We delve into the performance of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD) for the characterization of peptides incorporating the photocleavable amino acid 2-nitrophenylalanine, supported by available experimental data and detailed protocols.

The incorporation of 2-nitrophenylalanine (Npa) into peptides provides a powerful tool for proteomics and drug development, enabling light-induced cleavage of the peptide backbone at specific sites.[1][2] The precise mass spectrometric analysis of these modified peptides is crucial for confirming their sequence and characterizing their fragmentation behavior. The choice of fragmentation technique significantly impacts the quality and type of data obtained. This guide compares the four most prevalent methods—CID, HCD, ETD, and UVPD—to aid researchers in selecting the optimal strategy for their analytical needs.

Comparative Analysis of Fragmentation Methods

The selection of a fragmentation method for analyzing peptides containing 2-nitrophenylalanine depends on the specific analytical goal. While CID and HCD provide robust sequence information through backbone fragmentation, UVPD offers a unique, thermally-driven cleavage of the photocleavable group itself. ETD is anticipated to be advantageous for preserving the modification while fragmenting the peptide backbone, a hypothesis that warrants further experimental validation.

Fragmentation MethodPredominant Ion TypesKey Advantages for 2-Npa PeptidesPotential Limitations
CID b- and y-ions- Well-established and widely available.- Effective for routine sequence confirmation.- Potential for neutral loss of the nitro group.- May not be ideal for labile modifications.
HCD b- and y-ions- Higher fragmentation efficiency and resolution compared to CID.- Good for generating rich fragment ion spectra for sequence analysis.- Higher energy may lead to more complex spectra and potential loss of the modification.
ETD c- and z-ions- Preserves labile post-translational modifications.- Expected to keep the 2-nitrophenylalanine side chain intact.- Generally more effective for higher charge state precursors.- May produce complex spectra with charge-reduced precursors.
UVPD a-, b-, c-, x-, y-, z-ions and photoproducts- Can induce specific cleavage of the photocleavable group.- Provides complementary information to collisional and electron-based methods.- Requires specialized instrumentation.- Fragmentation can be wavelength and pulse energy dependent.

Experimental Data and Fragmentation Patterns

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods that increase the vibrational energy of the peptide, leading to fragmentation of the weakest bonds, primarily the peptide backbone amide bonds. This results in the characteristic b- and y-type fragment ions that are invaluable for peptide sequencing.[3]

For peptides containing 2-nitrophenylalanine, both CID and HCD are expected to produce a series of b- and y-ions, allowing for sequence verification. However, the higher energy imparted in HCD may lead to more extensive fragmentation and potentially the neutral loss of the nitro group (-46 Da) from the 2-nitrophenylalanine side chain. While no direct comparative studies on 2-nitrophenylalanine peptides were found, studies on other modified peptides show HCD can provide richer fragmentation spectra.[2][4]

A study comparing CID and UVPD on peptides functionalized with a photocleavable ortho-nitroarylether, a moiety structurally similar to the side chain of 2-nitrophenylalanine, revealed that CID resulted in the cleavage of the photocleavable tag, suggesting a thermal mechanism similar to UVPD for this specific modification.[5][6] This indicates that for some photocleavable groups, CID may not exclusively produce backbone fragmentation.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide, leading to the formation of a radical cation and subsequent cleavage of the N-Cα bond in the peptide backbone.[7] This process generates c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD.[8]

For peptides containing 2-nitrophenylalanine, ETD is hypothesized to be highly effective in providing sequence information without cleaving the photocleavable side chain. The radical-driven fragmentation mechanism of ETD is less likely to be influenced by the nitroaromatic group, thus favoring backbone cleavage and keeping the modification intact for potential localization. This makes ETD a promising technique for detailed characterization of these modified peptides, particularly for larger peptides or those with multiple modifications.

Ultraviolet Photodissociation (UVPD)

UVPD utilizes high-energy photons to induce fragmentation. Depending on the wavelength and the chromophores present in the peptide, UVPD can lead to a variety of fragmentation pathways, including cleavage of the peptide backbone and side chains.[9] This technique can produce a diverse range of fragment ions, including a-, b-, c-, x-, y-, and z-ions.

For peptides containing photocleavable groups like 2-nitrophenylalanine, UVPD offers a unique analytical avenue. The nitroaromatic group is a strong chromophore, and UV irradiation can specifically target this moiety, leading to its cleavage. A comparative study on peptides with an ortho-nitroarylether photocleavable tag demonstrated that both 266 nm UVPD and CID induced the cleavage of the tag, suggesting a common thermal dissociation mechanism in the gas phase.[5][6] This targeted fragmentation can be used to confirm the presence and location of the photocleavable group.

Experimental Workflows and Protocols

Below are generalized experimental workflows and protocols for the mass spectrometric analysis of peptides containing 2-nitrophenylalanine. Researchers should optimize these protocols based on their specific instrumentation and analytical requirements.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis with 2-Npa purification Purification (e.g., HPLC) peptide_synthesis->purification quantification Quantification purification->quantification lc_separation LC Separation quantification->lc_separation ms_analysis Mass Spectrometer lc_separation->ms_analysis fragmentation Fragmentation (CID/HCD/ETD/UVPD) ms_analysis->fragmentation msms_detection MS/MS Detection fragmentation->msms_detection database_search Database Search / Spectral Interpretation msms_detection->database_search sequence_verification Sequence Verification database_search->sequence_verification fragmentation_analysis Fragmentation Pattern Analysis sequence_verification->fragmentation_analysis fragmentation_logic cluster_cid_hcd CID / HCD cluster_etd ETD cluster_uvpd UVPD precursor [Peptide+Npa+nH]n+ by_ions b- and y-ions (Backbone Fragmentation) precursor->by_ions Vibrational Excitation cz_ions c- and z-ions (Backbone Fragmentation) precursor->cz_ions Electron Transfer photoproducts Photocleavage Products (Side Chain Cleavage) precursor->photoproducts Photon Absorption neutral_loss Neutral Loss of NO2 (Side Chain Fragmentation) by_ions->neutral_loss possible intact_npa Intact 2-Npa Side Chain cz_ions->intact_npa expected backbone_fragments a, b, c, x, y, z -ions (Backbone Fragmentation) photoproducts->backbone_fragments concurrent

References

A Head-to-Head Battle: Cost-Benefit Analysis of Boc vs. Fmoc Strategy for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that dictates the efficiency, purity, and overall cost of producing a target peptide. The two most established methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of these strategies, supported by a summary of experimental data and detailed protocols, with a particular focus on their application to challenging peptide sequences.

The core difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a weak base like piperidine.[1] This fundamental distinction governs the entire synthesis workflow, from the choice of resin and side-chain protecting groups to the final cleavage and purification steps.

Comparative Analysis of Key Performance Indicators

The decision between Boc and Fmoc SPPS is not merely a matter of procedural preference but a strategic choice with significant economic and scientific implications. A comprehensive cost-benefit analysis must weigh the upfront costs of reagents against factors like synthesis efficiency, final product purity, and the nature of the peptide sequence itself.

FeatureBoc StrategyFmoc StrategyCost-Benefit Implication
Protected Amino Acids Generally lower initial cost.[2]Generally higher initial cost, though prices are becoming more competitive.[3]Boc strategy can offer initial cost savings on raw materials. However, the overall cost-effectiveness of the Fmoc strategy may be better due to higher efficiency and purity, reducing downstream costs.[]
Solvents and Reagents Utilizes less expensive solvents like dichloromethane (DCM). Deprotection with relatively inexpensive TFA.[2]Employs more expensive solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2]The lower cost of solvents in the Boc strategy can contribute to reduced overall manufacturing costs.[3] Some protocols in Fmoc chemistry allow for the recycling of reagents like piperidine, potentially offering long-term cost-effectiveness.[3]
Deprotection Conditions Harsher, repeated acid treatment (e.g., 50% TFA in DCM).[5]Milder, basic conditions (e.g., 20% piperidine in DMF).[5]Milder conditions of the Fmoc strategy are compatible with a wider range of sensitive and modified peptides, such as those with glycosylation or phosphorylation.[6]
Final Cleavage Requires strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), necessitating specialized equipment.[5]Uses TFA, which is less hazardous than HF.[6]The Fmoc strategy is generally safer and requires less specialized infrastructure, reducing capital and operational costs associated with safety measures.[5]
Crude Purity May be lower due to harsher deprotection conditions leading to side reactions.[3]Generally higher due to milder conditions and fewer side reactions.[3]Higher crude purity in Fmoc synthesis reduces the time and cost associated with downstream purification, a significant factor in the overall cost of the final peptide.[2]
Automation Less common in modern automated synthesizers.[5]Highly amenable to automation.[5]The compatibility of the Fmoc strategy with automation enhances reproducibility and throughput, leading to long-term cost savings in a high-throughput drug discovery or development setting.
Handling of "Difficult" Sequences Often favored for hydrophobic and aggregation-prone peptides. Acidic deprotection protonates the N-terminus, disrupting aggregation.[5]Aggregation can be a significant issue, often requiring modified protocols (e.g., use of pseudoprolines, microwave assistance).[7]For specific challenging sequences, the Boc strategy may provide a more robust and higher-yielding approach, potentially outweighing the benefits of the Fmoc strategy.[2]

Case Study: Synthesis of Amyloid Beta (Aβ) Peptide (1-42)

The synthesis of the Aβ(1-42) peptide, a sequence notorious for its high propensity for aggregation, provides a practical example of the challenges encountered in peptide synthesis and how the choice of strategy can be pivotal. While direct head-to-head comparative data from a single study is limited, analysis of different approaches highlights the strengths and weaknesses of each strategy for this "difficult" sequence.

Fmoc Strategy Performance for Aβ(1-42) Synthesis:

Synthesis ConditionsCrude YieldCrude Purity (HPLC)Reference
Standard Fmoc/tBu SPPS33%Not Reported[7]
Fmoc/tBu SPPS with Pseudoprolines57%Not Reported[7]
Fmoc/tBu SPPS with Microwave Assistance87%67%[7]

The data indicates that standard Fmoc synthesis of Aβ(1-42) results in a modest yield, likely due to on-resin aggregation.[7] The incorporation of aggregation-disrupting elements like pseudoprolines or the use of microwave energy to enhance reaction kinetics can significantly improve the crude yield.[7]

Boc Strategy Considerations for Aβ(1-42) Synthesis:

Experimental Protocols

Boc Solid-Phase Peptide Synthesis Protocol (General)
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin as its cesium salt by heating at 50°C in DMF for 12-24 hours.[8]

    • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and DCM, then dry under vacuum.[8]

  • Peptide Chain Elongation (Cyclical Protocol):

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[7] Wash the resin with DCM.

    • Neutralization: Wash the resin with isopropanol (IPA) and DCM.[8] Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes, and repeat this step.[8] Wash the resin with DCM.

    • Coupling of the Next Amino Acid: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.[9] Add DIEA (6 equivalents) and then add this activation mixture to the resin.[9] Agitate the reaction for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • In a specialized HF apparatus, add a scavenger cocktail (e.g., anisole) to the resin.[8]

    • Distill anhydrous HF into the reaction vessel and stir at 0°C for 1-2 hours.[8]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by washing the resin with cold diethyl ether.[8]

    • Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol (General)
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.

    • Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin).

    • Cap any unreacted sites on the resin using an acetylating agent (e.g., acetic anhydride/DIEA).

  • Peptide Chain Elongation (Cyclical Protocol):

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature.[10]

    • Washing: Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc-piperidine adduct.

    • Coupling of the Next Amino Acid: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF or NMP.[11] Add DIEA (10 equivalents) and add this activation mixture to the resin.[12] Agitate the reaction for 30-60 minutes. Monitor for completion using a qualitative test.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane (TIS) and water), for 2-4 hours at room temperature.[11]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration and dry under vacuum.

    • Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.

Visualizing the Workflows and Decision Matrix

To further clarify the processes and the decision-making framework, the following diagrams illustrate the cyclical nature of each synthesis strategy and the key factors influencing the choice between them.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing Washing Deprotection->Washing Wash Neutralization Neutralization (DIEA/DCM) Coupling Coupling (Boc-AA, Activator) Neutralization->Coupling Coupling->Washing Wash Final_Cleavage Final Cleavage (HF) Coupling->Final_Cleavage After final cycle Washing->Resin Repeat Cycle Washing->Neutralization

Boc-SPPS Workflow Diagram.

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing Washing Deprotection->Washing Wash Coupling Coupling (Fmoc-AA, Activator) Coupling->Washing Wash Final_Cleavage Final Cleavage (TFA) Coupling->Final_Cleavage After final cycle Washing->Resin Repeat Cycle Washing->Coupling

Fmoc-SPPS Workflow Diagram.

Cost_Benefit_Analysis cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Decision Choice of SPPS Strategy (Boc vs. Fmoc) Boc_Benefits Benefits: - Lower reagent cost - Better for aggregation-prone sequences Decision->Boc_Benefits Boc_Costs Costs: - Harsh reagents (HF) - Lower crude purity - Less automation-friendly Decision->Boc_Costs Fmoc_Benefits Benefits: - Milder conditions - Higher crude purity - Safer - Automation-friendly Decision->Fmoc_Benefits Fmoc_Costs Costs: - Higher reagent cost - Potential for aggregation Decision->Fmoc_Costs Peptide_Sequence Peptide Sequence Properties: - Length - Hydrophobicity - Presence of sensitive residues Peptide_Sequence->Decision Lab_Infrastructure Laboratory Infrastructure: - Automation capabilities - HF handling facilities Lab_Infrastructure->Decision Project_Goals Project Goals: - Scale of synthesis - Required purity - Budget constraints Project_Goals->Decision

Cost-Benefit Decision Matrix.

Conclusion

The choice between Boc and Fmoc SPPS is a nuanced decision that depends on a multitude of factors, including the specific peptide sequence, the scale of synthesis, available resources, and desired final product specifications. The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, amenability to automation, and higher crude purity, which often translates to better overall cost-effectiveness despite the higher initial cost of reagents.[3]

However, the Boc strategy remains a powerful and relevant tool, particularly for the synthesis of long, hydrophobic, and aggregation-prone peptides where its unique chemistry can provide superior results.[5] A thorough evaluation of the target peptide's characteristics and the project's specific constraints is paramount to selecting the most efficient and cost-effective synthesis strategy. For many drug development programs, a pilot synthesis at a small scale may be a prudent investment to de-risk the scale-up and manufacturing of a promising peptide candidate.

References

A Comparative Review of 2-Nitrobenzyl-Based Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), particularly those based on the 2-nitrobenzyl (NB) scaffold, offer the distinct advantage of removal under neutral conditions using light, providing exceptional spatial and temporal control over the release of functional groups. This guide provides a comparative analysis of various 2-nitrobenzyl-based protecting groups, supported by experimental data and detailed protocols to aid in their effective application.

The utility of a 2-nitrobenzyl protecting group is primarily dictated by its photochemical properties, including its absorption wavelength, quantum yield (Φ), and the rate of cleavage. These parameters are significantly influenced by the substitution pattern on the aromatic ring and at the benzylic position. This review will delve into the performance of the parent 2-nitrobenzyl group and its commonly employed derivatives, offering a clear comparison to guide the selection of the most appropriate PPG for a given synthetic challenge.

Mechanism of Photolytic Cleavage

The photolytic cleavage of 2-nitrobenzyl protecting groups proceeds via an intramolecular redox reaction. Upon absorption of UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group is excited to a triplet state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[3]

Photolytic Cleavage of 2-Nitrobenzyl Protecting Groups 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited State Excited State 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2)->Excited State hν (UV light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Rearrangement Released Substrate (R-XH) Released Substrate (R-XH) Cyclic Intermediate->Released Substrate (R-XH) Cleavage 2-Nitrosobenzaldehyde Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic Intermediate->2-Nitrosobenzaldehyde Byproduct

Caption: General mechanism of 2-nitrobenzyl protecting group cleavage.

Performance Comparison of 2-Nitrobenzyl Derivatives

The efficiency of photolytic cleavage can be significantly modulated by introducing substituents on the 2-nitrobenzyl core. Electron-donating groups, such as methoxy groups, on the aromatic ring can red-shift the absorption maximum and often increase the quantum yield. Substitution at the benzylic (α) carbon can also have a profound effect on the cleavage rate.

Protecting GroupAbbreviationTypical λmax (nm)Quantum Yield (Φ)Cleavage ConditionsKey Features & Drawbacks
2-NitrobenzylNB~280-3200.01 - 0.1300-350 nm UV lightParent compound, moderate efficiency. Byproduct can be problematic.
4,5-Dimethoxy-2-nitrobenzylDMNB, NV~350-3650.05 - 0.2350-365 nm UV lightHigher quantum yield, red-shifted absorption, better for sensitive substrates.[4]
α-Methyl-2-nitrobenzylMeNB~300-340~0.1 - 0.4300-350 nm UV lightIncreased cleavage rate due to stabilization of the benzylic radical.[5]
2,6-DinitrobenzylDNB~280-320~0.1 - 0.2300-350 nm UV lightHigher quantum yield than NB due to the presence of a second nitro group.[2]

Note: Quantum yields are highly dependent on the protected substrate, solvent, and pH. The values presented are approximate ranges for comparison.

Experimental Protocols

Protection of Functional Groups

1. Protection of Alcohols as 2-Nitrobenzyl Ethers

This protocol describes a general procedure for the protection of a primary alcohol using 2-nitrobenzyl bromide.

  • Materials:

    • Alcohol (1.0 equiv)

    • Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)

    • 2-Nitrobenzyl bromide (1.1 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous diethyl ether or ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Protection of Amines as 2-Nitrobenzyl Carbamates

This protocol provides a general method for the protection of a primary amine using 2-nitrobenzyl chloroformate.

  • Materials:

    • Amine (1.0 equiv)

    • 2-Nitrobenzyl chloroformate (1.1 equiv)

    • Triethylamine (TEA, 1.2 equiv) or Sodium bicarbonate (NaHCO₃, 2.0 equiv)

    • Anhydrous dichloromethane (DCM) or a mixture of dioxane and water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine in anhydrous DCM (or a suitable solvent mixture like dioxane/water) and cool to 0 °C.

    • Add TEA or NaHCO₃ to the solution.

    • Slowly add a solution of 2-nitrobenzyl chloroformate in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel.[3]

Photolytic Deprotection

General Procedure for Photolytic Cleavage

The following is a general setup for the photolytic deprotection of a 2-nitrobenzyl protected substrate. The irradiation time will vary depending on the specific protecting group, the substrate, and the quantum yield of the reaction.

  • Apparatus:

    • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) and a Pyrex or quartz immersion well.[3] A cooling system for the lamp is essential.

    • Reaction vessel made of Pyrex (to filter out wavelengths < 300 nm) or quartz.

    • Magnetic stirrer.

  • Procedure:

    • Dissolve the 2-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, ethanol, dioxane, or acetonitrile). The concentration is typically in the range of 0.01-0.05 M.[3]

    • For sensitive substrates, the solution can be deoxygenated by bubbling with argon or nitrogen for 15-30 minutes prior to irradiation.

    • Place the reaction vessel in the photochemical reactor and start the cooling system for the lamp.

    • Irradiate the solution with stirring. Monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, recrystallization, or extraction to remove the 2-nitrosobenzaldehyde byproduct. In some cases, the byproduct can be removed by washing the organic solution with a dilute acid or bisulfite solution.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection start_protection Substrate (Alcohol, Amine, etc.) react_protection React with 2-Nitrobenzylating Agent start_protection->react_protection workup_protection Aqueous Workup & Extraction react_protection->workup_protection purify_protection Purification (Chromatography/Recrystallization) workup_protection->purify_protection product_protected Protected Substrate purify_protection->product_protected start_deprotection Protected Substrate photolysis Photolysis (UV Irradiation) start_deprotection->photolysis workup_deprotection Solvent Removal & Byproduct Extraction photolysis->workup_deprotection purify_deprotection Purification workup_deprotection->purify_deprotection product_deprotected Deprotected Substrate purify_deprotection->product_deprotected

Caption: A typical experimental workflow for protection and deprotection.

Conclusion

2-Nitrobenzyl-based protecting groups are powerful tools in organic synthesis, enabling the masking and controlled release of a wide range of functional groups. The choice of a specific 2-nitrobenzyl derivative should be guided by the photochemical requirements of the synthesis, including the desired wavelength of cleavage and the required efficiency. The parent 2-nitrobenzyl group serves as a reliable, albeit moderately efficient, option. For enhanced performance, derivatives such as the 4,5-dimethoxy-2-nitrobenzyl group offer improved quantum yields and red-shifted absorption, making them suitable for more sensitive applications. Substitution at the benzylic position, as seen in the α-methyl-2-nitrobenzyl group, provides a means to accelerate the cleavage rate. By understanding the underlying photochemical principles and utilizing the detailed experimental protocols provided, researchers can effectively harness the unique advantages of these photolabile protecting groups in their synthetic endeavors.

References

The Unseen Player: Ensuring Biological Inertness of Boc-2-nitro-L-phenylalanine Before Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control offered by photocaged compounds like Boc-2-nitro-L-phenylalanine is a powerful tool. The fundamental assumption underpinning their use is that they remain biologically inert until a flash of light unleashes their activity. This guide provides a comparative analysis of the biological inertness of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the rigorous validation of these essential research molecules.

The utility of a photocaged compound is fundamentally dependent on its ability to act as a silent observer in a biological system prior to photoactivation. Any inherent biological activity, or "leak," can confound experimental results and lead to misinterpretation of data. This compound, a member of the widely used nitrobenzyl family of photocages, is designed for such inertness. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, while the o-nitrobenzyl cage masks the amino acid's function until photocleavage.

Comparative Analysis of Biological Inertness

While the ideal caged compound is completely devoid of biological activity before photolysis, in practice, this is a spectrum. It is crucial to quantify the level of inertness to select the appropriate tool for a given biological question. This section compares this compound with other photocaging strategies.

Table 1: Comparative Cytotoxicity of Photocaged Amino Acids

CompoundCaging GroupCell LineAssay TypeIC50 (µM) (Pre-photolysis)Reference
This compound o-NitrobenzylHeLaMTT> 100Hypothetical Data
Boc-L-phenylalanineBoc onlyHeLaMTT> 200Hypothetical Data
Coumarin-caged PhenylalanineCoumarinHeLaMTT> 150Hypothetical Data
pHP-caged Phenylalaninep-HydroxyphenacylHeLaMTT> 120Hypothetical Data

The o-nitrobenzyl group, while effective, is not without its limitations. Newer caging groups like coumarins and p-hydroxyphenacyl (pHP) have been developed to offer faster release kinetics and, in some instances, improved biocompatibility.[1] Coumarin-based cages, for example, are often associated with low toxicity.[1] The pHP group is noted for its clean reactions and rapid release rates, making it suitable for tracking fast biological processes.[1]

Off-Target Effects and Signaling Pathway Perturbations

Beyond overt cytotoxicity, a key concern is the potential for caged compounds to have subtle, off-target effects on cellular signaling pathways even before photocleavage. For instance, the bulky, hydrophobic nature of the caging group could lead to non-specific binding to receptors or enzymes.

Table 2: Comparative Off-Target Binding of Photocaged Phenylalanine Analogues

CompoundTargetAssay TypeBinding Affinity (Ki) (Pre-photolysis)Reference
This compound Representative GPCR PanelRadioligand Binding> 10 µMHypothetical Data
This compound Representative Kinase PanelKinase Activity Assay> 10 µMHypothetical Data
PhenylalaninePhenylalanine ReceptorRadioligand Binding~50 nM[2]

*Note: Comprehensive off-target screening data for this compound is not widely published. The data above serves as an example of the types of validation that should be performed.

It is essential to screen caged compounds against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs) and kinases, to ensure that they do not inadvertently modulate signaling pathways.

Experimental Protocols

To empower researchers to validate the biological inertness of this compound and other caged compounds, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a caged compound on cell viability before photocleavage.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (and/or other caged compounds)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the caged compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours under standard cell culture conditions, ensuring the plate is protected from light to prevent premature uncaging.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Off-Target Receptor Binding using a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a caged compound to a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • This compound (or other test compound)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the caged compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. Protect the plate from light.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the caged compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the caged compound and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Concepts

To further clarify the experimental logic and the underlying principles, the following diagrams are provided.

Experimental_Workflow_for_Inertness_Testing Experimental Workflow for Assessing Biological Inertness cluster_cytotoxicity Cytotoxicity Assessment cluster_binding Off-Target Binding Assessment cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Serial Dilutions of Caged Compound cell_seeding->compound_treatment incubation Incubate (Light Protected) compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ic50_determination Determine IC50 Value mtt_assay->ic50_determination assay_setup Set up Competitive Binding Assay incubation_binding Incubate to Equilibrium (Light Protected) assay_setup->incubation_binding filtration Filter and Wash incubation_binding->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting ki_determination Determine Ki Value scintillation_counting->ki_determination start Select Caged Compound (e.g., this compound) start->cell_seeding start->assay_setup

Caption: Workflow for evaluating cytotoxicity and off-target binding.

Signaling_Pathway_Logic Ideal vs. Non-Ideal Caged Compound Activity cluster_ideal Ideal Scenario: Complete Inertness cluster_non_ideal Non-Ideal Scenario: Off-Target Effects caged_compound_ideal Caged Compound (Pre-photolysis) no_effect No Interaction with Cellular Targets caged_compound_ideal->no_effect light_ideal Light Activation caged_compound_ideal->light_ideal active_compound_ideal Active Compound light_ideal->active_compound_ideal biological_effect Specific Biological Effect active_compound_ideal->biological_effect caged_compound_nonideal Caged Compound (Pre-photolysis) off_target Off-Target Interaction caged_compound_nonideal->off_target light_nonideal Light Activation caged_compound_nonideal->light_nonideal confounding_effect Confounding Biological Effect off_target->confounding_effect active_compound_nonideal Active Compound light_nonideal->active_compound_nonideal intended_effect Intended Biological Effect active_compound_nonideal->intended_effect

Caption: Logic of ideal vs. non-ideal caged compound behavior.

Conclusion

The assumption of biological inertness is the bedrock of experiments utilizing photocaged compounds. While this compound is a widely used and generally reliable tool, rigorous validation of its inertness in the specific context of each experiment is paramount. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently assess the suitability of this compound and its alternatives, ensuring the generation of robust and reproducible data. The continuous development of novel caging groups with improved photophysical and biological properties will further enhance the precision and power of optochemical biology.

References

Safety Operating Guide

Proper Disposal of Boc-2-nitro-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and protecting the environment. Boc-2-nitro-L-phenylalanine, a derivative of the amino acid phenylalanine, requires careful handling due to the presence of a nitro functional group, which can impart hazardous properties. This guide provides essential procedural information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, researchers, scientists, and drug development professionals must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Formation: This compound is typically a solid. Care should be taken to avoid the generation of dust during handling and disposal.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service.

  • Waste Characterization: Due to the presence of the nitro group, this compound should be treated as a potentially reactive and toxic chemical waste. It is incompatible with strong oxidizing agents and acids.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure or uncontaminated this compound waste in a dedicated, clearly labeled, and sealable container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Contaminated Debris."

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings. Follow your institution's specific labeling requirements.

  • Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated chemical waste accumulation area. This area should be away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal. Retain all documentation provided by the waste disposal vendor.

Key Data Summary

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-2-nitro-L-phenylalanine-
Appearance Off-white powder[1]
Molecular Formula C14H18N2O6[1]
Molecular Weight 310.3 g/mol [1]
Storage Temperature 2-8°C[1]
Hazard Codes Xi (Irritant)[1]
Incompatibilities Strong oxidizing agents, Strong acids[2]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2)[2]

Disposal Workflow

cluster_prep Waste Preparation cluster_storage Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe segregate Segregate Waste ppe->segregate solid_waste Pure/Uncontaminated Solid Waste segregate->solid_waste Solid contaminated_debris Contaminated Debris (gloves, wipes, etc.) segregate->contaminated_debris Debris label_solid Label Container: 'this compound' solid_waste->label_solid label_debris Label Container: 'Contaminated Debris' contaminated_debris->label_debris store Store in Designated Waste Accumulation Area label_solid->store label_debris->store contact_ehs Contact EHS/Licensed Waste Disposal Service store->contact_ehs document Document Waste Disposal contact_ehs->document end Waste Disposed by Certified Professionals document->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-2-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Boc-2-nitro-L-phenylalanine. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on general principles for hazardous organic chemicals and should be adapted to specific risk assessments.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye & Face Protection ANSI Z87 certified safety glasses with side shields.[1][2]Chemical splash goggles.[1] A face shield should be worn over safety glasses or goggles when a splash hazard exists.[2][3]
Hand Protection Disposable nitrile rubber gloves.[1][2]For extended contact, butyl rubber gloves are recommended.[4] Consider double-gloving for additional protection.[2]
Body Protection Fully buttoned, flame-resistant lab coat.[1][4]A chemical-resistant apron or coveralls for procedures with a high risk of splashing.[4]
Footwear Closed-toe shoes.[1][4]---
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is recommended.[4]

Operational Plan: Step-by-Step Handling Procedures

2.1 Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6] The recommended storage temperature is 2-8°C.[7][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

2.2 Weighing and Dispensing

  • Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood.[4]

  • Minimize Dust: Handle the solid powder carefully to minimize the generation of dust. Use a spatula that reduces aerosolization.[4]

  • Grounding: To prevent fire from electrostatic discharge, use non-sparking tools and ensure proper grounding.[6]

2.3 Use in Reactions

  • Controlled Environment: Conduct all reactions within the chemical fume hood.

  • Compatibility: Be aware that organic nitro compounds can react violently with oxidizing acids.[9]

2.4 Spill Cleanup

  • Evacuate: For large spills, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9]

  • Collect: Carefully collect the contaminated absorbent material into a designated hazardous waste container using non-sparking tools.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[9]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be collected in a designated hazardous waste container.[9]

  • Labeling: The waste container must be clearly labeled as hazardous waste, listing the contents.

  • Incompatibilities: Do not mix organic nitro compound waste with strong oxidizing agents, strong reducing agents, or certain metals, as this can lead to heat or an explosion.[5]

  • Storage: Store the hazardous waste in a designated satellite accumulation area, following institutional guidelines.[9]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Workflow and Safety Diagrams

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Store at 2-8°C B->C D Don PPE C->D E Work in Fume Hood D->E F Weigh & Dispense E->F G Use in Reaction F->G H Collect Waste G->H I Label Waste Container H->I J Store in SAA I->J K Professional Disposal J->K spill Spill Occurs ppe Don Full PPE spill->ppe Step 1 contain Contain Spill with Inert Material ppe->contain Step 2 collect Collect Contaminated Material contain->collect Step 3 clean Clean Spill Area collect->clean Step 4 dispose Dispose as Hazardous Waste clean->dispose Step 5

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.